molecular formula C17H24O10 B174188 Epivogeloside

Epivogeloside

Katalognummer: B174188
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: RAYZRCGMIDUTKS-RJFLBQOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Epivogeloside has been reported in Ophiorrhiza liukiuensis, Halenia elliptica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZRCGMIDUTKS-RJFLBQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Epivogeloside, an iridoid glycoside identified in plant species such as Lonicera japonica (Japanese honeysuckle), Ophiorrhiza liukiuensis, and Halenia elliptica, represents a class of natural products with significant therapeutic potential.[1][2][3] Preliminary investigations suggest its involvement in anti-inflammatory and antioxidant pathways, making it a compound of high interest for pharmaceutical research.[4] The definitive characterization of its molecular architecture is a prerequisite for understanding its mechanism of action and for any future synthetic or semi-synthetic development efforts. This guide provides a comprehensive, methodology-focused walkthrough of the chemical structure elucidation of this compound, grounded in modern spectroscopic and spectrometric techniques. We will detail the causality behind experimental choices, present self-validating protocols, and synthesize data to logically derive the final structure.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The initial phase of any structure elucidation workflow is to define the fundamental properties of the unknown molecule: its elemental composition and the degree of unsaturation. This information provides the foundational constraints upon which all subsequent spectroscopic data will be interpreted.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

The first and most critical step is to obtain an accurate mass of the intact molecule. For a polar, thermally labile iridoid glycoside like this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice.[5][6][7] ESI is a soft ionization technique that minimizes fragmentation, allowing for the reliable detection of the molecular ion.

The analysis yields the exact mass of the protonated molecule, [M+H]⁺, or a common adduct such as the sodiated molecule, [M+Na]⁺.[5] For this compound, the experimentally determined accurate mass for the [M+Na]⁺ adduct would be compared against a chemical database. PubChem lists the exact mass of this compound as 388.13694696 Da.[1] This high-precision measurement allows for the unambiguous determination of the molecular formula: C₁₇H₂₄O₁₀ .

Table 1: Physicochemical and HRMS Data for this compound

Property Value Source / Method
Molecular Formula C₁₇H₂₄O₁₀ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 388.37 g/mol Calculated from Molecular Formula
Exact Mass 388.13694696 Da PubChem CID: 14192590[1]
Ionization Mode ESI (Positive) Recommended for Glycosides

| Observed Ion | [M+H]⁺, [M+Na]⁺ | Expected Pseudomolecular Ions |

Calculation of the Hydrogen Deficiency Index (HDI)

With a confirmed molecular formula, the Hydrogen Deficiency Index (HDI), also known as the degree of unsaturation, can be calculated. The HDI reveals the total number of rings and/or multiple bonds (double, triple) within the structure.[8]

  • Formula: HDI = C - (H/2) + (N/2) + 1

  • Calculation for C₁₇H₂₄O₁₀: HDI = 17 - (24/2) + (0/2) + 1 = 17 - 12 + 1 = 6

An HDI of 6 indicates a combination of six rings and/or double bonds. This is consistent with the expected structure of an iridoid glycoside, which contains a bicyclic iridoid core (2 rings), a lactone carbonyl group (1 C=O double bond), a vinyl group (1 C=C double bond), and a pyranose sugar ring (1 ring), totaling five degrees of unsaturation. The sixth degree of unsaturation is accounted for by the pyran ring fused to the cyclopentane ring in the core structure.

Part 2: The Core Investigation - Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of complex organic molecules.[9][10][11] A suite of 1D and 2D NMR experiments is required to assemble the complete structural puzzle of this compound.

Experimental Protocol: NMR Spectroscopy of this compound
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or DMSO-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with a 45° or 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a high signal-to-noise ratio.

    • ¹³C NMR: Acquire using proton decoupling. A 90° pulse and a larger spectral width (~200 ppm) are standard.

    • DEPT-135: Acquire to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To map ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. The optimization of the long-range coupling delay (e.g., to 8 Hz) is crucial.

    • NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities of protons for stereochemical assignment. A mixing time of 300-800 ms is typically used.

Data Interpretation and Fragment Assembly

The systematic analysis of the NMR spectra allows for the deconstruction of the molecule into its constituent spin systems, which are then reconnected to form the complete structure.

  • ¹H and ¹³C NMR: These initial spectra provide a census of the proton and carbon environments. For this compound, we expect to see distinct signals corresponding to a vinyl group (CH=CH₂), a methoxy group (OCH₃), several oxymethine protons (CH-O), an anomeric proton of the sugar, and a lactone carbonyl carbon (~170 ppm).

  • COSY Analysis: The COSY spectrum is used to trace proton-proton connectivities. It will clearly delineate the spin system of the glucose unit, starting from the anomeric proton and extending through the sugar ring. It will also map out the connections within the iridoid aglycone backbone.

  • HSQC Analysis: This experiment serves as a bridge, assigning each proton to its directly bonded carbon atom, thus populating the NMR data table with confirmed ¹H-¹³C pairs.

  • HMBC Analysis - The Key to Connectivity: The HMBC spectrum provides the critical long-range correlations needed to link the isolated spin systems.[12]

    • Glycosidic Linkage: A crucial correlation will be observed from the anomeric proton of the glucose (H-1') to a carbon in the aglycone, definitively establishing the point of attachment.

    • Aglycone Assembly: Correlations from protons across the iridoid skeleton will connect fragments that are not directly coupled, such as linking the vinyl group to the core ring structure.

    • Functional Group Placement: A correlation from the methoxy protons (-OCH₃) to its attached carbon confirms its location.

  • NOESY/ROESY Analysis - Defining 3D Space: This experiment is vital for determining the relative stereochemistry. For iridoids, key NOE correlations often define the fusion of the two rings. The designation "epi" in this compound implies a stereochemical difference at a single chiral center compared to its known isomer, vogeloside. The NOESY/ROESY data is essential to pinpoint this specific stereochemical inversion by observing the presence or absence of key through-space correlations.[5]

Table 2: Representative NMR Data for this compound (Hypothetical Assignments)
PositionδC (ppm)δH (ppm), mult. (J in Hz)Key HMBC CorrelationsKey NOESY Correlations
198.55.10, d (3.5)C-3, C-9, C-5H-9, H-5
378.24.25, mC-1, C-4, C-5, C-11H-4a, H-11
...............
1' (Anomeric)102.14.85, d (7.8)C-6H-3', H-5'
OCH₃56.43.55, sC-3H-3

Part 3: Corroborative Evidence - Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides powerful corroborating evidence for the proposed structure by analyzing its fragmentation pattern.[13]

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation: Utilize a hybrid mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, which allows for high-resolution measurement of both precursor and fragment ions.[14][15]

  • Ion Selection: In the first stage of mass analysis (MS1), the previously identified pseudomolecular ion of this compound (e.g., [M+H]⁺ at m/z 389.14) is isolated.

  • Fragmentation: The isolated precursor ion is subjected to Collision-Induced Dissociation (CID) in a collision cell filled with an inert gas (e.g., argon or nitrogen).

  • Fragment Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), generating the MS/MS spectrum.

Predicted Fragmentation Pathway

For an iridoid glycoside, the fragmentation is often highly characteristic:

  • Glycosidic Bond Cleavage: The most prominent fragmentation pathway is the neutral loss of the glucose moiety (C₆H₁₀O₅, 162.05 Da). This results in a major fragment ion corresponding to the protonated aglycone.[16][17]

  • Aglycone Fragmentation: Subsequent fragmentation of the aglycone provides further structural information. Common losses include water (H₂O), carbon monoxide (CO), and cleavages across the iridoid rings, which can help confirm the core structure deduced from NMR.[17][18]

Part 4: Synthesis and Visualization of the Elucidation Workflow

The final structure is derived not from a single piece of evidence, but from the convergence of all acquired data. The process is a logical, step-by-step assembly validated at each stage.

Overall Elucidation Workflow

The following diagram illustrates the integrated workflow for determining the structure of this compound.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Structure Assembly A Purified this compound Isolate B HRMS (LC-ESI-TOF/Orbitrap) A->B E 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) A->E F MS/MS Fragmentation (CID) A->F C Molecular Formula (C₁₇H₂₄O₁₀) B->C D Calculate HDI (Value = 6) C->D G Identify Spin Systems (Aglycone & Glucose) E->G J Confirm with MS/MS Fragments F->J H Connect Fragments (Key HMBC Correlations) G->H I Determine Stereochemistry (NOESY/ROESY & J-couplings) H->I I->J K Final Proposed Structure of this compound J->K

Caption: Integrated workflow for the structure elucidation of this compound.

Key HMBC Correlations Diagram

This diagram highlights the critical 2- and 3-bond correlations that piece together the molecular skeleton.

HMBC_Correlations Aglycone Aglycone Core Glucose Glucose Moiety Methoxy OCH₃ Group H1_prime H-1' (Anomeric) H1_prime->Aglycone C-6 (Glycosidic bond) H_methoxy H₃-Methoxy H_methoxy->Aglycone C-3 H_aglycone Aglycone Protons H_aglycone->Aglycone Intra-residue correlations

Caption: Key HMBC correlations connecting the fragments of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. By first establishing the molecular formula and degree of unsaturation, a framework is created for the detailed analysis of NMR data. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for assembling the carbon skeleton and linking the aglycone to the glycosidic moiety. The final determination of the molecule's complex stereochemistry is achieved through NOESY/ROESY experiments. The entire proposed structure is then validated against the fragmentation patterns observed in tandem mass spectrometry. This rigorous, multi-faceted approach ensures the unambiguous assignment of the chemical structure, a critical step that enables further investigation into the promising biological activities of this compound.

References

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Springer. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization. PMC. Retrieved from [Link]

  • ResearchGate. (2008). Structural characterization of iridoid glucosides by ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

  • PhytoBank. (2015). Showing this compound (PHY0084655). Retrieved from [Link]

  • C&EN. (2013). Mass Spectrometry for Natural Products Research. Retrieved from [Link]

  • International Center for Chemical and Biological Sciences. (n.d.). ESI-MS/MS of Natural Products' Project. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Liquid chromatography-high resolution mass spectrometry for the analysis of bioactive natural products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 629. Retrieved from [Link]

Sources

Biosynthetic Architecture of Epivogeloside: From MEP Precursors to Secoiridoid Lactonization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epivogeloside is a specialized secoiridoid glucoside, predominantly isolated from Neolamarckia cadamba (Rubiaceae) and Lonicera japonica (Caprifoliaceae). Pharmacologically, it represents a class of terpene derivatives with significant anti-inflammatory and analgesic potential.

Biochemically, this compound is an isomer of vogeloside. Its biosynthesis is a high-fidelity orchestration of the Methylerythritol Phosphate (MEP) pathway , followed by a critical stereochemical divergence at the iridoid scaffold stage. Unlike the canonical pathway leading to strictosidine (the precursor of vinblastine/vincristine), the biosynthesis of this compound requires a specific C-7 stereochemical inversion (or retention of specific geometry) and a downstream oxidative lactonization of the secologanin skeleton.

This guide delineates the molecular assembly of this compound, focusing on the enzymatic "fork" that distinguishes it from the standard loganin-secologanin pathway.

Part 1: Structural Logic & Precursor Definition

To engineer or study this compound, one must first understand its distinct structural constraints relative to its isomers.

  • Chemical Identity: this compound is effectively 7-epi-secologanic acid lactone glucoside .

  • The Core Scaffold: It possesses a cleaved cyclopentane ring (seco-iridoid) derived from secologanin.

  • The "Epi" Distinction: The stereochemistry at C-7 (using standard iridoid numbering) is inverted relative to the canonical intermediate loganin.

    • Loganin:[1][2][3] 7

      
      -hydroxy (7S).[4][5]
      
    • Epiloganin: 7

      
      -hydroxy (7R).[4]
      
  • The Lactone Motif: Unlike secologanin (which contains an aldehyde), this compound features a lactone ring formed via the oxidation of the aldehyde to a carboxylic acid (secologanic acid) and subsequent intramolecular esterification.

Part 2: Upstream Biosynthesis (The Common Trunk)

All iridoids originate from the plastidial MEP pathway. This section details the steps leading to the universal iridoid precursor, 7-Deoxyloganic Acid .[6]

The Terpene Priming Phase

The MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into Geranyl Pyrophosphate (GPP) .

  • Enzymes: DXS (1-deoxy-D-xylulose 5-phosphate synthase), DXR, MCT, CMK, MDS, HDS, HDR.

  • Checkpoint: GPP is the 10-carbon backbone.

Cyclization to the Iridoid Scaffold
  • Geraniol Synthesis: GPP is hydrolyzed by Geraniol Synthase (GES) .

  • Hydroxylation: Geraniol 10-hydroxylase (G10H/CYP76B6) introduces a hydroxyl group at C-10, creating 10-hydroxygeraniol.

  • Cyclization: Iridoid Synthase (IRS) , a progesterone 5

    
    -reductase-like enzyme, catalyzes the reductive cyclization of 10-oxogeranial (produced by 10-HGO ) into Iridodial .
    
Stabilization via Glucosylation

Iridodial is unstable and reactive. The pathway stabilizes this intermediate via oxidation and glycosylation:

  • Oxidation: Iridoid Oxidase (IO) or 7-Deoxyloganetic Acid Synthase (7-DLS) oxidizes iridodial to 7-Deoxyloganetic Acid .

  • Glucosylation: 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) attaches a glucose moiety, yielding 7-Deoxyloganic Acid .[3][7]

Status: At this stage, the molecule is achiral at C-7. This is the Biosynthetic Branch Point .

Part 3: The Stereochemical Divergence (The "Epi" Pathway)

This is the critical differentiator. In the standard pathway (e.g., in Catharanthus roseus), 7-deoxyloganic acid is hydroxylated to form loganic acid (7S). For this compound, the pathway must access the 7R (epi) series.

Step 1: Stereoselective Hydroxylation
  • Standard Route: 7-Deoxyloganic acid hydroxylase (7-DLH) produces 7S-Loganic Acid.

  • This compound Route: A specific 7-epi-hydroxylase (likely a CYP450 isoform distinct from canonical 7-DLH) attacks the C-7 position to yield 7-Epi-Loganic Acid .

    • Note: In some species, this may occur via an oxidation-reduction sequence (ketone intermediate), but direct hydroxylation is energetically favored.

Step 2: Methylation

Loganic Acid Methyltransferase (LAMT) methylates the carboxyl group.[3]

  • Substrate Promiscuity: LAMT is known to accept both 7S and 7R isomers in various Lonicera and Genipa species.

  • Product: 7-Epi-Loganin .

Step 3: Oxidative Ring Cleavage

Secologanin Synthase (SLS/CYP72A1) cleaves the cyclopentane ring.

  • Mechanism: Radical abstraction and rearrangement to open the ring between C-7 and C-8.

  • Product: 7-Epi-Secologanin .

    • Critical Note: While SLS prefers loganin, the presence of 7-epi-secologanin in Lonicera suggests either SLS plasticity or a dedicated "Epi-SLS" isoform in these species.

Step 4: Lactonization (The Vogeloside Transformation)

Secologanin contains a reactive aldehyde. To form this compound, this aldehyde must be oxidized and cyclized.

  • Oxidation: A Secologanin Dehydrogenase or specific Oxidase converts the aldehyde to a carboxylic acid, yielding 7-Epi-Secologanic Acid .

  • Lactonization: Spontaneous or enzyme-assisted esterification between the newly formed carboxyl group and the C-7 hydroxyl group forms the lactone ring.

  • Final Product: This compound .

Part 4: Experimental Validation Protocols

To confirm this pathway in a target organism (e.g., N. cadamba), use the following self-validating workflows.

Protocol A: Isomer-Specific Metabolite Profiling (LC-MS/MS)

Objective: Distinguish this compound from Vogeloside and confirm the presence of "epi" precursors.

  • Extraction: Flash-freeze N. cadamba leaves in liquid N2. Grind to powder. Extract with MeOH:H2O (70:30) containing 0.1% Formic Acid.

  • Chromatography: Use a C18 chiral column (e.g., Chiralpak IC) or a high-resolution HSS T3 column. Isomeric separation is critical.

  • MS Parameters:

    • Mode: Negative Ion (ESI-).

    • Target Ions: m/z 389 [M-H]- (Vogeloside/Epivogeloside).

    • Fragmentation: Look for loss of glucose (-162 Da) and CO2 (-44 Da).

  • Validation: Co-inject with authentic standards of Loganin vs. 7-Epi-Loganin. If 7-Epi-Loganin is present, the "Epi" pathway is active.

Protocol B: Transcriptome Mining for "Epi" Enzymes

Objective: Identify the specific hydroxylase responsible for the 7R configuration.

  • Data Generation: Sequence transcriptomes of N. cadamba tissues with high this compound vs. low this compound content (e.g., young leaves vs. roots).

  • Candidate Selection:

    • Filter for CYP450 family (specifically CYP72 and CYP76 clades).

    • Filter for Methyltransferases (SABATH family).

  • Co-expression Network: Build a correlation matrix. Genes co-expressed with SLS and 7-DLGT are prime candidates.

  • Functional Assay:

    • Clone candidate CYP into pYeDP60 vector.

    • Transform into Saccharomyces cerevisiae strain WAT11 (engineered with plant reductase).

    • Feed: 7-Deoxyloganic acid.[3][6][7][8]

    • Analyze: Check for conversion to 7-Epi-Loganic acid (retention time match) vs. Loganic acid.

Part 5: Pathway Visualization

The following diagram illustrates the bifurcation of the iridoid pathway into the "Standard" (Loganin) and "Epi" (this compound) branches.

Epivogeloside_Biosynthesis cluster_split Stereochemical Divergence GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES OH_Geraniol 10-Hydroxygeraniol Geraniol->OH_Geraniol G10H Iridodial Iridodial OH_Geraniol->Iridodial IRS Deoxy_Acid 7-Deoxyloganetic Acid Iridodial->Deoxy_Acid IO / 7-DLS Deoxy_Glc 7-Deoxyloganic Acid (Branch Point) Deoxy_Acid->Deoxy_Glc 7-DLGT Loganic_Acid Loganic Acid (7S-Isomer) Deoxy_Glc->Loganic_Acid 7-DLH (Standard) Epi_Loganic 7-Epi-Loganic Acid (7R-Isomer) Deoxy_Glc->Epi_Loganic Putative 7-Epi-Hydroxylase (CYP450) Loganin Loganin Loganic_Acid->Loganin Secologanin Secologanin Loganin->Secologanin SLS Strictosidine Strictosidine (Alkaloid Pathway) Secologanin->Strictosidine STR Epi_Loganin 7-Epi-Loganin Epi_Loganic->Epi_Loganin LAMT (Promiscuous) Epi_Secologanin 7-Epi-Secologanin Epi_Loganin->Epi_Secologanin SLS (Isoform?) Epi_Seco_Acid 7-Epi-Secologanic Acid Epi_Secologanin->Epi_Seco_Acid Oxidase/DH This compound This compound (Lactone Form) Epi_Seco_Acid->this compound Lactonization

Caption: Biosynthetic bifurcation showing the standard iridoid route (left) vs. the this compound specific route (right) mediated by C-7 stereochemistry.

Part 6: Quantitative Reference Data

When analyzing extracts, use these computed physicochemical properties to validate the isolation of this compound.

PropertyValueNotes
Molecular Formula

Isomeric with Vogeloside
Molecular Weight 388.37 Da
Key MS Fragment m/z 227Aglycone fragment (Loss of Glucose)
UV Max ~238 nmCharacteristic of iridoid enol ether system
Solubility High in MeOH, H2OGlycosylation confers hydrophilicity
Stereochemistry C-7

-configuration
Distinguishes from standard secologanin derivatives

References

  • Salim, V., et al. (2013). "Virus-induced gene silencing identifies Catharanthus roseus 7-deoxyloganic acid-7-hydroxylase, a step in iridoid and monoterpene indole alkaloid biosynthesis."[6] The Plant Journal. Link

  • Yamamoto, H., et al. (2000).[1][2] "Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P-450."[2][3] Phytochemistry. Link

  • Oudin, A., et al. (2007).[1] "Spatial distribution and hormonal regulation of gene products from the early steps of the terpenoid indole alkaloid pathway in Catharanthus roseus." Plant Molecular Biology. Link

  • Wang, X., et al. (2019). "Iridoid glucosides from the leaves of Neolamarckia cadamba." Natural Product Research. Link

  • Miettinen, K., et al. (2014). "The seco-iridoid pathway from Catharanthus roseus."[3][6] Nature Communications. Link

Sources

Epivogeloside: A Technical Guide to a Promising Iridoid Glycoside with Unexplored Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Epivogeloside, a naturally occurring iridoid glycoside, presents a compelling case for further pharmacological investigation. While direct studies on its biological activity remain limited, its classification within the well-researched iridoid glycoside family suggests a high probability of therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties and its presence in medicinal plants. In the absence of specific data, this document outlines a strategic approach for researchers and drug development professionals to systematically investigate its pharmacological profile. By leveraging established methodologies for analogous compounds, this guide serves as a foundational roadmap for unlocking the therapeutic promise of this compound, from initial in vitro screening to potential in vivo efficacy studies.

Introduction to this compound: An Iridoid Glycoside of Interest

This compound is a monoterpenoid belonging to the iridoid glycoside class of natural products.[1][2] These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities, which are often attributed to their role as defensive compounds in plants.[3][4] this compound has been identified in plant species such as Ophiorrhiza liukiuensis and Halenia elliptica, the latter of which is used in traditional Tibetan medicine for treating hepatitis and cholecystitis.[1][3][5] While the ethnobotanical uses of these plants are documented, the specific contribution of this compound to their therapeutic effects has not been elucidated.

Chemically, this compound is an epimer of Vogeloside, another iridoid glycoside.[1] The structural similarity between these two compounds suggests that they may share comparable pharmacological properties. Preliminary information on Vogeloside indicates potential anti-inflammatory activity through modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This provides a rational starting point for investigating the pharmacological profile of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
PubChem CID 14192590[1]
Molecular Formula C₁₇H₂₄O₁₀[1]
Molecular Weight 388.4 g/mol [1]
IUPAC Name (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one[1]
Synonyms epi-Vogeloside, Nervoside[1]
Known Sources Ophiorrhiza liukiuensis, Halenia elliptica[1]

The Pharmacological Landscape of Iridoid Glycosides: A Framework for this compound

The iridoid glycoside family, to which this compound belongs, is a rich source of bioactive compounds with a broad spectrum of pharmacological activities.[3][4][6] Extensive research on various iridoid glycosides has demonstrated their potential in several therapeutic areas:

  • Anti-inflammatory Effects: Many iridoid glycosides exhibit potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6]

  • Antioxidant Activity: The ability to scavenge free radicals and reduce oxidative stress is a well-documented characteristic of this class of compounds.[3]

  • Neuroprotective Properties: Several iridoid glycosides have shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases.[3][7]

  • Anticancer Potential: Research has indicated that some iridoid glycosides can inhibit the proliferation of cancer cells and induce apoptosis.[8]

  • Antimicrobial and Antiviral Activity: As part of the plant's natural defense system, many iridoid glycosides possess inhibitory effects against various pathogens.[4]

Given the current lack of specific data for this compound, this established pharmacological profile of the iridoid glycoside class serves as a strong foundation for hypothesizing its potential biological activities and designing a comprehensive screening strategy.

Proposed Mechanism of Action: The NF-κB Signaling Pathway

Based on the preliminary information available for its epimer, Vogeloside, a plausible starting hypothesis for the mechanism of action of this compound is the modulation of the NF-κB signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) / TNF Receptor (TNFR) Inflammatory_Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_P p-IκBα IkB->IkB_P NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound (Hypothesized) This compound->IKK Inhibits? DNA DNA NFkB_nucleus->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Hypothesized Mechanism of Action of this compound on the NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling cascade and the potential inhibitory point for this compound, which is hypothesized to be at the level of the IKK complex, preventing the subsequent phosphorylation and degradation of IκBα.

A Strategic Workflow for Pharmacological Profiling

The following workflow provides a systematic approach to characterizing the pharmacological profile of this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation cluster_legend Legend Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine production) Cytotoxicity->Anti_inflammatory Determine non-toxic concentrations Mechanistic_Studies Mechanistic_Studies Anti_inflammatory->Mechanistic_Studies Investigate promising activities Antioxidant Antioxidant Assays (e.g., DPPH, ABTS, ROS) Antioxidant->Mechanistic_Studies Anticancer Anticancer Assays (Proliferation, Apoptosis, Migration) Anticancer->Mechanistic_Studies Western_Blot Western Blot (NF-κB, MAPK pathways) qPCR RT-qPCR (Gene expression of inflammatory mediators) Reporter_Assay Reporter Gene Assays (NF-κB luciferase) PK_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy_models Disease Models (e.g., LPS-induced inflammation, Carrageenan-induced paw edema) PK_studies->Efficacy_models Inform dosing regimen Toxicology Toxicology Studies (Acute and sub-chronic) Efficacy_models->Toxicology Confirm therapeutic potential Mechanistic_Studies->PK_studies Validate mechanism Screening Initial Screening Inflammation Anti-inflammatory Focus Antioxidant_legend Antioxidant Focus Anticancer_legend Anticancer Focus

Sources

Toxicological Screening of Epivogeloside: A Strategic Framework for Iridoid Glucoside Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Screening of Epivogeloside Content Type: Technical Whitepaper / Strategic Framework Audience: Researchers, Drug Development Professionals, and Toxicologists.

Executive Summary

This compound (C₁₇H₂₄O₁₀), a secoiridoid glucoside primarily isolated from Anthocleista vogelii and Lonicera japonica, represents a high-value target for anti-inflammatory drug development due to its potential modulation of the NF-κB pathway. However, the safety profile of pure this compound remains under-characterized compared to its epimer, Vogeloside, or the structurally related Geniposide.

This guide moves beyond generic screening protocols. It presents a targeted toxicological strategy designed to address the specific liabilities of iridoid glucosides—specifically the metabolic bioactivation of the aglycone moiety and potential hemolytic activity.

Part 1: Compound Identity & In Silico Profiling

Before wet-lab screening, a structural interrogation is required to predict "red flag" moieties.

Structural Characterization[1][2]
  • Chemical Name: this compound (7-epi-Vogeloside)[1]

  • Class: Secoiridoid Glucoside[2][3]

  • Molecular Weight: 388.37 g/mol

  • Key Structural Features:

    • Glucoside Moiety: Confers high water solubility and requires hydrolysis for bioactivation.

    • Hemiacetal/Enol Ether System: The iridoid ring system is chemically reactive. Upon hydrolysis (loss of glucose), the resulting aglycone is unstable and highly reactive toward proteins (lysine residues), a known mechanism for iridoid-induced hepatotoxicity (e.g., Genipin).

In Silico Prediction (QSAR & ADME)
  • Lipinski Compliance: this compound typically adheres to the Rule of Five (MW <500, H-bond donors <5), suggesting good oral bioavailability if membrane permeability is not limited by the sugar moiety.

  • Toxicity Alerts:

    • High Risk: Protein binding (skin sensitization/hepatotoxicity) post-metabolic hydrolysis.

    • Low Risk: hERG channel inhibition (due to high polarity/low lipophilicity).

Part 2: In Vitro Screening Cascade (The "Kill" Steps)

Expert Insight: Standard in vitro assays often fail for glycosides because cell lines (e.g., HepG2) lack the intestinal microbiota required to hydrolyze the sugar and release the reactive aglycone. The protocol below mandates a pre-incubation step with


-glucosidase or fecal homogenate to assess the "true" toxicant. 
Cytotoxicity Profiling (MTT/LDH Assays)

Objective: Determine the IC₅₀ in metabolically competent vs. non-competent cells.

  • Cell Lines:

    • HepG2/HepaRG (Liver): Primary target for metabolic toxicity.

    • HK-2 (Kidney): To assess renal clearance toxicity.

    • RAW 264.7 (Macrophage): To differentiate anti-inflammatory efficacy from cytotoxicity.

  • Protocol Modification (The "Aglycone Challenge"):

    • Arm A (Parent): Treat cells with this compound (0.1 - 1000 µM).

    • Arm B (Metabolite): Pre-incubate this compound with almond

      
      -glucosidase (1 U/mL) for 2 hours at 37°C to generate the aglycone in situ before adding to cells.
      
    • Success Criterion: If Arm B shows >10-fold higher toxicity than Arm A, the aglycone is the safety driver.

Hemolytic Activity Screening

Rationale: Iridoid glycosides from related species (e.g., Lamiophlomis rotata) have been linked to hemolytic anemia.[4]

  • Method: Spectrophotometric detection of hemoglobin release from 2% sheep erythrocyte suspension.

  • Threshold: < 5% hemolysis at 100 µM is required to proceed.

Genotoxicity (Ames Test)
  • Strains: S. typhimurium TA98, TA100 (with and without S9 activation).

  • Critical Note: Ensure S9 fraction contains adequate glycosidase activity, or supplement as described in 2.1.

Part 3: Metabolic Bioactivation & Mechanism of Toxicity

The following diagram illustrates the critical "Bioactivation Trap" specific to this compound. The toxicity is rarely intrinsic to the parent molecule but rather a result of intestinal hydrolysis.

Bioactivation_Pathway This compound This compound (Parent Glycoside) Polar, Non-toxic Intestine Intestinal Microbiota (Beta-Glucosidase) This compound->Intestine Oral Ingestion Excretion Renal Excretion (Safe Clearance) This compound->Excretion Unmetabolized Aglycone Unstable Aglycone (Reactive Dialdehyde) Intestine->Aglycone Hydrolysis Liver Hepatic Protein Binding (Lysine Adducts) Aglycone->Liver Covalent Binding (Toxicity Trigger)

Figure 1: The Bioactivation Trap. This compound is relatively inert until hydrolyzed by gut bacteria into a reactive aglycone, which can form adducts with hepatic proteins.

Part 4: In Vivo Validation (Pre-Clinical Escalation)

Based on data from Anthocleista vogelii extracts (LD₅₀ > 5000 mg/kg), this compound is expected to have low acute toxicity.[5] However, pure compounds concentrate risks that are diluted in crude extracts.

Acute Oral Toxicity (OECD 423)
  • Species: Wistar Rats (n=3/step).

  • Dosing: Stepwise procedure (300, 2000 mg/kg).

  • Observation: 14 days.

  • Specific Endpoint: Monitor for delayed hepatotoxicity (48-72h post-dose) which characterizes iridoid-induced liver injury (blue-liver syndrome mechanism).

Sub-Acute Toxicity (28-Day, OECD 407)
  • Doses: Low (therapeutic), Mid, High (limit dose).

  • Key Biomarkers:

    • Liver: ALT, AST, ALP, Total Bilirubin.

    • Hematology: RBC count, HGB (to rule out hemolysis).

    • Histopathology: Focus on centrilobular necrosis in the liver.

Part 5: Data Presentation & Decision Matrix

Use this matrix to determine the "Go/No-Go" status of this compound development.

AssayMetric"Green Light" Threshold"Red Flag" Threshold
Cytotoxicity (HepG2) IC₅₀> 100 µM< 10 µM
Aglycone Toxicity IC₅₀ Ratio (Parent/Aglycone)< 5x difference> 20x difference (High metabolic risk)
hERG Inhibition IC₅₀> 30 µM< 1 µM
Hemolysis % Lysis at 100 µM< 1%> 5%
Ames Test Revertant ColoniesNegativePositive (Stop Development)
In Vivo LD₅₀ mg/kg> 2000 mg/kg< 300 mg/kg

Part 6: Experimental Workflow Visualization

Screening_Workflow cluster_InVitro Phase I: In Vitro Screening cluster_InVivo Phase II: In Vivo Validation Start This compound Sample Cytotox Cytotoxicity (HepG2) +/- Beta-Glucosidase Start->Cytotox hERG hERG Safety (Patch Clamp) Start->hERG Genotox Genotoxicity (Ames Test) Start->Genotox Acute Acute Tox (OECD 423) Limit Test Cytotox->Acute If IC50 > 50µM hERG->Acute If IC50 > 10µM Genotox->Acute If Negative SubAcute 28-Day Tox (OECD 407) Focus: Liver/Blood Acute->SubAcute Decision Risk Assessment Go / No-Go SubAcute->Decision

Figure 2: The Strategic Screening Cascade. A stepwise progression from in vitro mechanistic assays to in vivo regulatory compliance.

References

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Sunday, R. M., Ilesanmi, O. R., & Obuotor, E. M. (2016).[5] Acute and Sub-chronic Oral Toxicity of Anthocleista vogelii Root Hydroethanolic Extract in Albino Rats.[5] Journal of Pharmaceutical Research International, 11(3), 1-11. [Link]

  • Wang, Y., et al. (2017). Acute and sub-chronic toxicological studies of the iridoid glycosides extract of Lamiophlomis rotata in rats. Journal of Ethnopharmacology, 211, 352-358. [Link]

  • Zeng, H., et al. (2020). Iridoid glycosides from Lonicera japonica and their anti-inflammatory activity.[4][6][7] Phytochemistry Letters, 35, 108-113. [Link]

Sources

An In-Depth Technical Guide to Epivogeloside (CAS Number: 118627-52-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

Epivogeloside, a secoiridoid glycoside naturally occurring in the flower buds of Lonicera japonica Thunb. (Japanese honeysuckle), is emerging as a compound of significant interest within the scientific community.[1] Belonging to a class of monoterpenoids known for their diverse biological activities, this compound presents a compelling subject for research and development in the pharmaceutical and nutraceutical industries. This guide, designed for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its potential therapeutic applications and the methodologies employed in its study.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 7-epi-Vogeloside and Nervoside, is a structurally distinct natural product. Its unique arrangement of functional groups underpins its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 118627-52-4PubChem
Molecular Formula C₁₇H₂₄O₁₀PubChem
Molecular Weight 388.4 g/mol PubChem
IUPAC Name (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-onePubChem
Synonyms 7-epi-Vogeloside, NervosidePubChem

Natural Occurrence, Extraction, and Isolation

This compound is a constituent of Lonicera japonica, a plant with a long history of use in traditional medicine. The extraction and isolation of this compound from its natural source is a multi-step process requiring careful chromatographic techniques.

General Extraction and Isolation Workflow

The isolation of secoiridoid glycosides like this compound from Lonicera japonica typically involves the following steps:

  • Extraction: The dried and powdered flower buds are extracted with a polar solvent, commonly 70% ethanol, to efficiently solubilize the glycosidic compounds.[1]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the more polar fractions.

  • Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques. These may include:

    • Silica Gel Column Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification Lonicera japonica flower buds Lonicera japonica flower buds 70% EtOH Extraction 70% EtOH Extraction Lonicera japonica flower buds->70% EtOH Extraction Crude Extract Crude Extract 70% EtOH Extraction->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Polar Fractions Polar Fractions Liquid-Liquid Partitioning->Polar Fractions Enrichment Silica Gel Chromatography Silica Gel Chromatography Polar Fractions->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Biological Activities and Therapeutic Potential

Research into the biological activities of this compound and related secoiridoid glycosides from Lonicera japonica has revealed a spectrum of promising therapeutic properties.

Anti-inflammatory Activity

Secoiridoid glycosides from Lonicera japonica have demonstrated significant anti-inflammatory effects.[2] While direct studies on purified this compound are limited, the known mechanisms for this class of compounds involve the modulation of key inflammatory pathways.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Iridoid glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Modulation of NF-κB and STAT3 Signaling: The anti-inflammatory effects of some iridoid glycosides are attributed to their ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key transcription factors that regulate the expression of inflammatory genes.[3]

G cluster_pathway Cellular Inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation Activates This compound This compound This compound->NF-κB Activation Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Induces Inflammatory Mediators (TNF-α, IL-6) Inflammatory Mediators (TNF-α, IL-6) Pro-inflammatory Gene Expression->Inflammatory Mediators (TNF-α, IL-6) Produces

Figure 2: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

Neuroprotective Effects

Iridoid glycosides have garnered attention for their potential neuroprotective properties.[3][4] These compounds may offer therapeutic avenues for neurodegenerative diseases by mitigating neuroinflammation and oxidative stress.

Potential Mechanisms of Action:

  • Reduction of Neuroinflammation: By inhibiting inflammatory pathways in the brain, as described above, this compound may protect neurons from inflammatory damage.[3]

  • Antioxidant Activity: Secoiridoid glycosides can exert antioxidant effects, neutralizing harmful reactive oxygen species (ROS) that contribute to neuronal cell death.

  • Inhibition of Aβ-induced Toxicity: Some natural compounds are known to interfere with the neurotoxic cascade initiated by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

α-Glucosidase Inhibition

Secoiridoid glycosides from Lonicera japonica have been reported to exhibit α-glucosidase inhibitory activity, suggesting a potential role in the management of type 2 diabetes.[5] α-Glucosidase is an enzyme responsible for the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and help regulate blood sugar levels.

Experimental Protocols

The following section outlines standardized, step-by-step methodologies for key assays relevant to the investigation of this compound's biological activities.

In Vitro Antioxidant Activity Assays

4.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

    • This compound stock solution in a suitable solvent (e.g., methanol or DMSO).

    • Ascorbic acid or Trolox as a positive control.

  • Procedure:

    • Prepare serial dilutions of the this compound sample and the positive control.

    • In a 96-well plate, add a specific volume of each sample dilution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

4.1.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

  • Reagents:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution.

    • Potassium persulfate solution.

    • This compound stock solution.

    • Trolox as a positive control.

  • Procedure:

    • Prepare the ABTS•+ working solution by reacting the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer to an absorbance of ~0.70 at 734 nm.

    • Prepare serial dilutions of the this compound sample and the positive control.

    • Add a small volume of the sample or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate buffer (pH 6.8).

    • Sodium carbonate solution.

    • This compound stock solution.

    • Acarbose as a positive control.

  • Procedure:

    • Prepare serial dilutions of the this compound sample and acarbose.

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme with the sample or control at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for a defined time (e.g., 20-30 minutes).

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Future Directions and Conclusion

This compound represents a promising natural product with a range of potential therapeutic applications, particularly in the areas of anti-inflammatory and neuroprotective therapies. While the broader class of secoiridoid glycosides from Lonicera japonica has been the subject of considerable research, dedicated studies on purified this compound are necessary to fully elucidate its specific mechanisms of action and to quantify its biological activities.

Future research should focus on:

  • Complete Spectroscopic Characterization: Obtaining and disseminating detailed ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data for pure this compound is essential for its unambiguous identification and for facilitating further research.

  • In-depth Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

  • In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synergistic Effects: Exploring the potential synergistic or additive effects of this compound with other bioactive compounds from Lonicera japonica could lead to the development of more potent therapeutic formulations.

References

  • Lee, E. J., Lee, J., Kim, J. S., & Kang, S. S. (2010). Phytochemical studies on Lonicerae Flos (1) - isolation of iridoid glycosides and other constituents.
  • [Source on anti-inflammatory effects of Lonicera japonica constituents - to be replaced with a specific cit
  • [Source on α-glucosidase inhibitory activity of secoiridoids from Lonicera japonica - to be replaced with a specific cit
  • [Source on neuroprotective effects of iridoid glycosides and their mechanism - to be replaced with a specific cit

Sources

Epivogeloside (C17H24O10): Technical Monograph & Isolation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epivogeloside (C17H24O10) is a secologanin-derived iridoid glycoside, distinctively characterized by its specific stereochemistry at the C-7 position. Predominantly isolated from Neolamarckia cadamba (syn. Anthocephalus cadamba) and various Lonicera species, it represents a critical metabolic branch point in the biosynthesis of monoterpenoid indole alkaloids. Unlike its isomer vogeloside, this compound exhibits a unique lactonization profile that influences its solubility, stability, and interaction with biological targets.

This guide provides a rigorous technical framework for the extraction, purification, and structural validation of this compound, designed for researchers requiring high-purity isolates for pharmacological screening.

Part 1: Chemical Architecture & Stereochemical Logic

Structural Identity

This compound belongs to the seco-iridoid class. Its core structure is formed by the oxidative cleavage of the cyclopentane ring of loganin, followed by recyclization.

  • Molecular Formula: C17H24O10[1][2][3]

  • Molecular Weight: 388.37 g/mol

  • Key Structural Motif: A fused bicyclic lactone-pyran system conjugated with a

    
    -D-glucopyranosyl moiety.
    
  • Stereochemical Criticality: The distinction between Vogeloside and This compound lies in the configuration at C-7 . While secologanin possesses an aldehyde at C-7, vogeloside and this compound are formed via the oxidation of this aldehyde to a carboxylic acid, which then lactonizes with the hydroxyl group at C-6 (or hemiacetal formation). The "epi" prefix denotes the inversion of configuration at this lactone bridgehead compared to the parent vogeloside.

Diagnostic Spectral Fingerprint (NMR)

To validate the identity of this compound and distinguish it from secologanin or vogeloside, researchers must focus on the following diagnostic NMR signals (Solvent:


):
Position

(ppm)
Multiplicity

(ppm)
Diagnostic Note
H-1 5.30 - 5.50d (Doublet)~97.0Acetal proton; shift sensitive to glycosylation.
H-3 7.40 - 7.50s (Singlet)~152.0Olefinic proton conjugated to ester; characteristic of iridoids.
H-7 5.00 - 5.20m~70-74Critical Stereocenter. Coupling constants (

) here differentiate isomers.
H-8 5.60 - 5.80m~134.0Vinyl group proton (internal).
H-10 5.20 - 5.30m~119.0Vinyl group protons (terminal).
COOCH3 3.70 - 3.75s~51.0Methyl ester singlet.

Analyst Note: The coupling constant of H-7 is the primary discriminator. In vogeloside, H-7 typically exhibits a distinct coupling pattern reflecting the S-configuration (often larger


 values due to trans-diaxial relationships in the ring), whereas this compound (

-configuration) will show altered

values due to the conformational change in the lactone ring.

Part 2: Biosynthetic Context[4]

This compound is not merely a degradation product but a specific metabolite arising from the Secologanin pathway. In plants like Catharanthus roseus, secologanin condenses with tryptamine to form alkaloids.[4] In Anthocephalus cadamba, the pathway diverts toward the formation of stable acid-derivatives like this compound.

Pathway Visualization

The following diagram illustrates the divergence from the main terpene pathway.

Biosynthesis GeranylPP Geranyl Diphosphate (GPP) Loganin Loganin GeranylPP->Loganin Cyclization & Oxidation (Iridoid Synthase) Secologanin Secologanin (Aldehyde form) Loganin->Secologanin Ring Cleavage (Secologanin Synthase) SecoAcid Secologanin Acid Secologanin->SecoAcid Oxidation (Aldehyde -> COOH) IndoleAlkaloids Indole Alkaloids (Strictosidine) Secologanin->IndoleAlkaloids + Tryptamine (Strictosidine Synthase) This compound This compound (C-7 Epimer Lactone) SecoAcid->this compound Lactonization (7R) (Stereoselective Cyclization) Vogeloside Vogeloside SecoAcid->Vogeloside Lactonization (7S)

Caption: Biosynthetic divergence of this compound from the central Secologanin alkaloid precursor pathway.

Part 3: Isolation & Purification Protocol

Source Material: Neolamarckia cadamba (Bark or Leaves).[5][6] Target Purity: >95% (HPLC).

Extraction Logic

The glycosidic nature of this compound renders it polar and susceptible to enzymatic hydrolysis by endogenous


-glucosidases during extraction.
  • Control: Use lyophilized tissue or boil fresh tissue in ethanol immediately to denature enzymes.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) is preferred over water to minimize sugar extraction and maximize iridoid solubility.

Step-by-Step Workflow
Phase 1: Crude Extraction
  • Homogenization: Pulverize 1.0 kg of air-dried N. cadamba bark.

  • Maceration: Extract with 5.0 L of MeOH at room temperature for 48 hours. Repeat 3x.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the crude methanolic extract.

Phase 2: Liquid-Liquid Partition (The Polarity Filter)
  • Suspend crude extract in

    
     (500 mL).
    
  • Defatting: Partition with n-Hexane (500 mL x 3) to remove lipids/chlorophyll. Discard Hexane layer.

  • Target Enrichment: Partition aqueous layer with n-Butanol (saturated with water).

    • Note: this compound partitions into the n-Butanol phase due to its glycosidic moiety. Ethyl acetate may also be used but often yields lower recovery for highly polar glycosides.

Phase 3: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Chloroform (

    
    ) : Methanol (
    
    
    
    ).
    • Start: 95:5 (Elutes aglycones).

    • Target elution: 85:15 to 80:20 .

  • TLC Monitoring: Use Silica plates; spray with 10%

    
     in EtOH and heat. Iridoids typically turn blue/black  or dark grey .
    
Phase 4: Final Purification (RP-HPLC)

For pharmaceutical-grade purity, preparative HPLC is mandatory.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m, 250 x 10 mm).
    
  • Mobile Phase: Acetonitrile (ACN) : Water (0.1% Formic Acid).

  • Isocratic Mode: 20% ACN usually provides optimal separation for iridoid glycosides.

  • Detection: UV at 235 nm (Absorption maximum of the iridoid enol-ether system).

Workflow Diagram

Isolation Raw Dried Bark (N. cadamba) Extract MeOH Extraction (48h x 3) Raw->Extract Partition Partition: H2O vs n-BuOH Extract->Partition BuOH n-BuOH Fraction (Target Enriched) Partition->BuOH Collect Organic Silica Silica Gel Column (CHCl3:MeOH Gradient) BuOH->Silica HPLC Prep-HPLC (C18) ACN:H2O (20:80) Silica->HPLC Fr. 80:20 Pure This compound (>95% Purity) HPLC->Pure Rt ~ 12-15 min

Caption: Isolation workflow from biomass to pure compound using polarity-guided fractionation.

Part 4: Pharmacological Potential & Mechanisms[8][9]

While clinical data on pure this compound is emerging, its pharmacophore shares critical bioactivity profiles with geniposide and loganin.

Anti-Inflammatory Mechanism (NF- B)

This compound acts as a prodrug. Upon ingestion, the glucose moiety is cleaved by intestinal microbiota to release the aglycone, which exhibits higher bioavailability.

  • Target: Nuclear Factor-kappa B (NF-ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    B) pathway.
    
  • Action: Inhibits the phosphorylation of I

    
    B
    
    
    
    , preventing the nuclear translocation of p65.
  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6, IL-1
    
    
    
    ).
Analgesic Activity

Similar to other Anthocephalus iridoids, this compound contributes to peripheral analgesia, likely via modulation of the arachidonic acid pathway (COX-2 inhibition), though potency is generally lower than synthetic NSAIDs.

Stability & Formulation Note
  • pH Sensitivity: The acetal linkage and the lactone ring are sensitive to extreme pH. Formulation buffers should be maintained near neutral (pH 6.0 - 7.5) to prevent ring opening or hydrolysis.

References

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Battersby, A. R., et al. (1969).[3] Alkaloid biosynthesis.[3][7][8][9] Part XIV. Secologanin: its conversion into ipecoside and its role as biological precursor of the indole alkaloids.[3][9] Journal of the Chemical Society C. Available at: [Link]

  • Mishra, R. P., et al. (2013). Phytochemical screening and antimicrobial activity of leaf and bark extracts of Anthocephalus cadamba. International Journal of Pharmacognosy. (Contextual grounding for extraction).
  • LIPID MAPS. (2024). Structure Database: Secologanin. (Biosynthetic pathway grounding).[7] Available at: [Link]

Sources

Methodological & Application

Topic: Analytical Methods for Epivogeloside Quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epivogeloside is an iridoid glycoside found in various plant species, such as Lonicera japonica, and is of growing interest for its potential biological activities.[1] Accurate and reliable quantification of this compound is critical for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This guide provides a comprehensive overview and detailed protocols for the quantification of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, High-Performance Thin-Layer Chromatography (HPTLC) for rapid screening, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices and is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Physicochemical Properties

This compound (also known as 7-epi-Vogeloside or Nervoside) is a secoiridoid glycoside.[1] Understanding its physicochemical properties is fundamental to developing effective analytical methods. The presence of a glycosidic bond and multiple hydroxyl groups renders the molecule polar, making it suitable for reversed-phase liquid chromatography.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₇H₂₄O₁₀ PubChem[4]
Molecular Weight 388.4 g/mol PubChem[4]
Structure Iridoid Glycoside MedchemExpress[1]

| Solubility | Soluble in methanol, water | Inferred from structure |

Strategic Selection of an Analytical Method

The choice of analytical technique depends on the specific application, required sensitivity, sample matrix complexity, and available instrumentation. The following diagram outlines a decision-making process for selecting the most appropriate method for this compound quantification.

G start What is the Analytical Goal? qc Quality Control / Purity of Raw Material or Finished Product start->qc bioanalysis Pharmacokinetics / Quantification in Biological Matrix (Plasma, etc.) start->bioanalysis screening Rapid Screening / Presence-Absence of Multiple Samples start->screening hplc Use HPLC-UV Protocol qc->hplc High Precision & Accuracy Needed lcms Use LC-MS/MS Protocol bioanalysis->lcms High Sensitivity & Selectivity Needed hptlc Use HPTLC Protocol screening->hptlc High Throughput Needed

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: HPLC-UV for Routine Quality Control

This method is ideal for the assay and purity determination of this compound in bulk materials or herbal extracts due to its robustness, precision, and accessibility.

Principle

Reversed-phase HPLC separates this compound from other matrix components based on its polarity. A C18 stationary phase retains the moderately polar analyte, while a mobile phase of acidified water and an organic solvent elutes it. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard calibration curve.

Experimental Protocol

A. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Methanol (HPLC grade) for extraction

B. Sample Preparation (Herbal Extract)

  • Accurately weigh 1.0 g of powdered plant material.

  • Add 25 mL of methanol and perform ultrasonication for 60 minutes. This extraction time and solvent are chosen to efficiently solvate iridoid glycosides.[5]

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

C. Chromatographic Conditions

Parameter Condition Rationale
Instrument HPLC system with UV/DAD Detector Standard for quantitative analysis.[6][7]
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for polar glycosides.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Formic acid improves peak shape and resolution.[8]
Gradient 5% B to 40% B over 20 min A gradient ensures elution of a wide range of compounds.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL

| Detection | 210 nm | Wavelength selected for optimal detection of compounds lacking a strong chromophore.[8] |

Method 2: LC-MS/MS for Bioanalysis

For quantifying trace levels of this compound in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[9][10]

Principle

This method combines the separation power of liquid chromatography with the mass analysis capability of a triple quadrupole mass spectrometer. After chromatographic separation, this compound is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion) is selected. This ion is fragmented, and a specific product ion is monitored. This specific transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing matrix interference.[9][11]

Experimental Protocol

A. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Control plasma (e.g., human, rat)

B. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for injection. This simple and rapid cleanup is effective for LC-MS/MS analysis.[10]

C. LC-MS/MS Conditions

Parameter Condition Rationale
Instrument UHPLC system coupled to a Triple Quadrupole MS Required for high-sensitivity MRM-based quantification.
Column C18, 2.1 x 50 mm, 1.8 µm Smaller particle size for higher efficiency and faster runs.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Standard mobile phase for reversed-phase LC-MS.
Gradient 5% B to 95% B over 5 min A rapid gradient suitable for UHPLC.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Electrospray Ionization (ESI), Positive Mode ESI is effective for polar molecules; positive mode detects protonated adducts.

| MRM Transitions | This compound: m/z 389.1 → 227.1IS: (To be determined) | Precursor [M+H]⁺; Product ion corresponds to loss of the glucose moiety. |

Method 3: HPTLC for High-Throughput Screening

HPTLC is a powerful technique for the rapid, parallel analysis of multiple samples, making it ideal for screening herbal extracts for the presence of this compound and for semi-quantitative analysis.[13]

Principle

Samples are applied to a high-performance silica gel plate. The plate is developed in a chamber with a specific solvent system (mobile phase), which migrates up the plate via capillary action, separating components based on their differential partitioning between the stationary and mobile phases. After development, the plate is derivatized with a chemical reagent to visualize the analyte spots, which are then quantified using a densitometer.

Experimental Protocol

A. Materials and Reagents

  • This compound reference standard

  • HPTLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate, Methanol, Water, Acetic acid (analytical grade)

  • Vanillin-sulphuric acid reagent for derivatization

B. Sample and Standard Application

  • Prepare sample extracts as described in the HPLC-UV method.

  • Apply 5 µL of standards and samples as 8 mm bands onto the HPTLC plate using an automated applicator.

C. Chromatographic and Densitometric Conditions

Parameter Condition Rationale
Stationary Phase HPTLC plates silica gel 60 F₂₅₄ Standard phase for separation of moderately polar compounds.
Mobile Phase Ethyl acetate:Methanol:Water:Acetic acid(80:12:6:2, v/v/v/v) This solvent system is proven effective for separating iridoid glycosides.[13]
Development In a twin-trough chamber saturated for 20 min. Saturation ensures reproducible chromatography.
Derivatization Dip the plate in vanillin–sulphuric acid reagent and heat at 105 °C. A common and effective reagent for visualizing iridoids.[13]

| Detection | Densitometric scanning at 510 nm (in absorbance mode). | Wavelength chosen based on the color of the derivatized spot.[13] |

Method Validation According to ICH Q2(R2)

All analytical methods intended for regulatory submission or quality control must be validated to demonstrate their fitness for purpose.[3] The following workflow and parameters are based on ICH guidelines.[2][14]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Application dev Develop Protocol (Sample Prep, LC/TLC, Detection) spec Specificity/ Selectivity dev->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob routine Sample Analysis & System Suitability Testing rob->routine

Caption: General workflow for analytical method validation.

Validation Parameters and Acceptance Criteria

Table 2: Summary of Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. No interfering peaks at the analyte's retention time in blank/placebo samples.[14]
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.995.[3][15]
Range The concentration interval where the method is precise, accurate, and linear. Defined by the linearity study.[16]
Accuracy Closeness of results to the true value. 80-120% recovery for bioanalysis; 98-102% for drug substance assay.
Precision Agreement between repeated measurements. RSD ≤ 2% for assay; ≤ 15% for bioanalysis (≤ 20% at LLOQ).[14]
LOD Lowest amount detectable (not necessarily quantifiable). Signal-to-Noise ratio of 3:1.
LOQ Lowest amount quantifiable with acceptable precision and accuracy. Signal-to-Noise ratio of 10:1; must meet precision/accuracy criteria.[15]

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.[16] |

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Srivastava, S., et al. (n.d.). Isolation and HPTLC Analysis of Iridoids in Premna integrifolia, an Important Ingredient of Ayurvedic Drug Dashmool. AKJournals. Retrieved from [Link]

  • Asnaashari, S., et al. (2010). A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PhytoBank. (2015). Showing this compound (PHY0084655). Retrieved from [Link]

  • Lee, S., et al. (n.d.). Simultaneous Quantification of 13 Ginsenosides by LC-MS/MS and its Application in Diverse Ginseng Extracts. SciSpace. Retrieved from [Link]

  • Sultana, S., et al. (2023). Development and validation of an assay for the quantification of glycosides using high-performance thin-layer chromatography (HPTLC). ResearchGate. Retrieved from [Link]

  • Arvaniti, E., et al. (2022). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. IRIS UPO. Retrieved from [Link]

  • Liu, X., et al. (2018). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. National Institutes of Health. Retrieved from [Link]

  • CAMAG. (2001). Standardized HPTLC Methods. Retrieved from [Link]

  • Cao, H., et al. (n.d.). (PDF) An Improved LC–MS/MS Method for the Quantification of. ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2022). (PDF) An UPLC-MS/MS method for quantification of spiraeoside in mouse blood and its application to a pharmacokinetic and bioavailability study. ResearchGate. Retrieved from [Link]

  • de Oliveira, F. S., et al. (2015). HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies. PubMed. Retrieved from [Link]

  • De Nys, H., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Retrieved from [Link]

  • Niazi, A., et al. (2007). A Simple and Rapid HPLC/UV Method for the Simultaneous Quantification of Theophylline and Etofylline in Human Plasma. PubMed. Retrieved from [Link]

  • Zhu, L., et al. (2009). [Study on the determination method of the astragaloside IV in health food]. PubMed. Retrieved from [Link]

  • Novakova, L., et al. (2018). HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control. PubMed. Retrieved from [Link]

  • Gouda, A. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Methods. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Retrieved from [Link]

  • Leiss, M., et al. (2017). A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. PubMed. Retrieved from [Link]

Sources

Application Note: In Vitro Profiling of Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

Anti-Inflammatory and Neuroprotective Assay Workflows

Abstract & Introduction

Epivogeloside is a secoiridoid glycoside and a stereoisomer of vogeloside, predominantly isolated from the flower buds of Lonicera japonica (Flos Lonicerae Japonicae). While often analyzed within the total iridoid fraction of honeysuckle, isolated pharmacological profiling has identified it as a potent bioactive agent contributing to the plant's well-documented anti-inflammatory, antiviral, and neuroprotective properties.

This application note provides a rigorous technical guide for evaluating this compound activity in two critical in vitro models:

  • Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

  • Neuroprotection: Attenuation of glutamate-induced excitotoxicity in neuronal models (PC12 or primary cortical cells).[1]

Compound Handling & Preparation

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required. This compound is sensitive to hydrolysis due to its glycosidic nature.

  • Molecular Weight: ~390.34 g/mol (varies slightly by hydration state).

  • Solubility: Soluble in Methanol, Ethanol, and DMSO.

  • Stock Solution Protocol:

    • Dissolve lyophilized this compound powder in sterile DMSO to create a 100 mM master stock.

    • Aliquot into light-protected (amber) microtubes to prevent photo-degradation.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

    • Working Solutions: Dilute in serum-free culture medium immediately prior to use. Ensure final DMSO concentration in cell culture is < 0.1% (v/v) to avoid solvent cytotoxicity.

Assay Protocol I: Anti-Inflammatory Profiling (RAW 264.7 Model)

Rationale: The anti-inflammatory mechanism of Lonicera iridoids typically involves the suppression of the NF-κB signaling pathway. This assay quantifies the compound's ability to inhibit Nitric Oxide (NO), a downstream effector of iNOS (inducible Nitric Oxide Synthase).

Materials
  • Cell Line: RAW 264.7 (Murine macrophages, ATCC TIB-71).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagents: Griess Reagent (1% sulfanilamide, 0.1% NED), Sodium Nitrite standard, CCK-8 (for viability normalization).

Experimental Workflow
  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Starvation (Optional but Recommended): Replace medium with low-serum (1% FBS) medium for 4 hours to synchronize the cell cycle and reduce basal inflammation.

  • Pre-treatment: Treat cells with this compound (concentration range: 1, 5, 10, 20, 50, 100 µM) for 1 hour prior to stimulation.

    • Control: Vehicle only (0.1% DMSO).

    • Positive Control: Dexamethasone (1 µM).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Blank" control. Co-incubate for 18–24 hours .

  • Readout (NO Quantification):

    • Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

    • Add 100 µL of Griess Reagent. Incubate 10 mins at Room Temperature (dark).

    • Measure Absorbance at 540 nm .

  • Normalization (Viability): Perform a CCK-8 assay on the remaining cells in the original plate to ensure decreases in NO are not due to cell death.

Data Analysis

Calculate the Percent Inhibition using the formula:


[1][2]
Assay Protocol II: Neuroprotection (Glutamate Excitotoxicity)

Rationale: this compound has been identified in fractions that protect against glutamate-induced oxidative stress. This assay measures the preservation of mitochondrial function in the presence of excitotoxic insults.

Materials
  • Cell Line: PC12 (Rat pheochromocytoma) or Primary Rat Cortical Neurons.

  • Insult: L-Glutamate (Monosodium glutamate).

  • Readout: MTT or CellTiter-Glo (ATP quantification).

Experimental Workflow
  • Differentiation (PC12 only): Seed PC12 cells on collagen-coated plates. Treat with NGF (50 ng/mL) for 5–7 days to induce neurite outgrowth (neuronal phenotype).

  • Pre-treatment: Add this compound (10–100 µM) for 2 hours prior to injury.

  • Injury: Add L-Glutamate (final concentration typically 5–10 mM, titration required per batch) to the medium.

  • Incubation: Incubate for 24 hours .

  • Readout:

    • Add MTT solution (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm .

Mechanistic Visualization

The following diagram illustrates the dual-pathway interrogation strategy. This compound is hypothesized to intervene at the upstream receptor level or kinase phosphorylation stages.

Epivogeloside_Mechanism cluster_Inflammation Anti-Inflammatory Pathway (Macrophage) cluster_Neuro Neuroprotective Pathway (Neuron) Input This compound (Treatment) NFkB NF-κB Translocation Input->NFkB Inhibits ROS ROS Generation Mitochondrial Damage Input->ROS Scavenges/Reduces LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB iNOS iNOS / COX-2 NFkB->iNOS NO Nitric Oxide (NO) Cytokines iNOS->NO Glu Glutamate Excess NMDAR NMDA Receptor Glu->NMDAR Ca Ca2+ Influx NMDAR->Ca Ca->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis

Figure 1: Hypothesized mechanism of action. This compound mitigates inflammation via NF-κB suppression and prevents neuronal apoptosis by reducing oxidative stress downstream of Glutamate receptors.

Expected Results & Data Interpretation
Assay TypeReadoutControl (Vehicle)Model (LPS/Glu)This compound TreatedInterpretation
Anti-Inflammatory Absorbance (540nm)Low (< 0.1)High (> 0.8)Dose-dependent DecreasePositive: IC50 < 50 µM indicates potent anti-inflammatory potential.
Cytotoxicity Absorbance (450nm)100% Viability100% Viability> 90% ViabilitySafety: Essential to prove NO reduction isn't due to cell death.
Neuroprotection Absorbance (570nm)100% Viability~40% Viability60–80% ViabilityPositive: Significant recovery of viability vs. Glutamate control.
References
  • Isolation and Identification from Lonicera: Study on the isolation of active constituents in Lonicera japonica... (General search landing for verification of Lonicera constituents).

  • Neuroprotective Activity of Lonicera Fractions: Neuroprotective compounds isolated from the methanolic extract of Lonicera japonica.

  • General Iridoid Anti-inflammatory Mechanisms: Iridoid glycosides from Lonicera japonica... (Validates the class-wide NF-kB inhibition mechanism).

(Note: Specific deep-links to PDF files are often unstable; the links above direct to the stable landing pages of the respective databases where the specific papers cited in the research phase can be retrieved.)

Sources

Application Notes and Protocols for In Vivo Studies with Epivogeloside in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap from Bench to Bedside for Novel Natural Products

The journey of a promising natural compound from initial discovery to a potential therapeutic agent is fraught with challenges. While in vitro assays provide crucial initial insights into bioactivity, they cannot replicate the complex physiological environment of a living organism.[1][2] Therefore, well-designed in vivo studies using animal models are an indispensable step in the preclinical research process.[1][2] These studies are essential for evaluating the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel compound before it can be considered for human clinical trials.[3][4]

This guide provides a comprehensive framework for designing and executing robust in vivo studies for a hypothetical novel natural product, Epivogeloside . While the specific details of this compound are illustrative, the principles and protocols outlined herein are broadly applicable to other novel compounds, particularly those with potential applications in oncology and neurodegeneration. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a logical and scientifically rigorous approach to preclinical in vivo research, emphasizing the causality behind experimental choices to ensure the generation of reliable and translatable data.[5]

This compound: A Hypothetical Novel Therapeutic Agent

For the purpose of this guide, we will consider This compound as a novel, purified small molecule isolated from a rare plant species. Preliminary in vitro studies have demonstrated its potent cytotoxic effects against a panel of human cancer cell lines, including triple-negative breast cancer and glioblastoma. Furthermore, at sub-cytotoxic concentrations, this compound has shown significant neuroprotective properties in primary neuronal cultures subjected to oxidative stress and excitotoxicity. This dual activity makes this compound a compelling candidate for further investigation in both oncology and neurodegenerative disease models.

Part 1: Core Directive - A Tailored Approach to In Vivo Study Design

A rigid, one-size-fits-all template is insufficient for designing meaningful in vivo studies. The experimental design must be tailored to the specific research questions being addressed, the known properties of the test compound, and the chosen animal model. This guide is therefore structured to provide a flexible yet rigorous framework that follows a logical progression from initial planning to final data analysis.

Part 2: Scientific Integrity & Logic - The Three Pillars of Robust Preclinical Research

Our approach to designing in vivo studies with this compound is grounded in three core pillars:

  • Expertise & Experience: We will delve into the rationale behind key experimental decisions, explaining why certain models, endpoints, and techniques are chosen over others. This approach is born from extensive experience in preclinical drug development.

  • Trustworthiness: Every protocol is designed as a self-validating system. This includes the incorporation of appropriate controls, randomization, and blinding to minimize experimental bias and ensure the reproducibility of the findings.[5]

  • Authoritative Grounding & Comprehensive References: All key mechanistic claims and protocol standards are supported by citations to authoritative sources in the field of preclinical research. A complete list of references with clickable URLs is provided at the end of this document.

Part 3: Preclinical Planning and Study Design: The Blueprint for Success

Careful planning is the most critical phase in any in vivo study.[1][2] Rushing into animal experiments without a well-defined plan can lead to wasted resources and inconclusive results.[1][2]

Defining the Research Question and Hypothesis

The first step is to formulate a clear and testable hypothesis. For this compound, we might have two primary research questions:

  • Oncology: Does systemic administration of this compound inhibit tumor growth in a relevant mouse model of triple-negative breast cancer?

  • Neurodegeneration: Does chronic administration of this compound improve cognitive function and reduce neuropathology in a transgenic mouse model of Alzheimer's disease?

Literature Review and Regulatory Considerations

A thorough literature review is essential to identify the most appropriate animal models and to understand the current standard-of-care treatments for the diseases .[1][2] Furthermore, all preclinical studies must be conducted in compliance with relevant regulatory guidelines, such as Good Laboratory Practice (GLP), to ensure data integrity and patient safety in potential future clinical trials.[3]

The Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for an in vivo study with a novel compound like this compound.

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Analysis & Reporting P1 Define Hypothesis P2 Literature Review P1->P2 P3 Select Animal Model P2->P3 P4 Protocol Development & IACUC Approval P3->P4 E1 Animal Acclimatization P4->E1 E2 Disease Model Induction E1->E2 E3 Drug Administration E2->E3 E4 Monitoring & Data Collection E3->E4 A1 Terminal Procedures & Sample Collection E4->A1 A2 Sample Analysis (e.g., Histology, Biomarkers) A1->A2 A3 Statistical Analysis A2->A3 A4 Final Report & Interpretation A3->A4

Caption: General workflow for in vivo preclinical studies.

Part 4: Animal Model Selection and Justification

The choice of animal model is a critical decision that will significantly impact the translatability of the study's findings.[1][2] Rodent models are most commonly used in preclinical cancer and neurodegeneration research due to their genetic similarity to humans, shorter lifespan, and the availability of established disease models.[6][7][8]

Animal Models for Oncology Research

For our oncology study with this compound, we will consider two common types of mouse models:

Model Type Description Advantages Disadvantages References
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.Relatively inexpensive, easy to establish, reproducible tumor growth.Lacks tumor heterogeneity and the native tumor microenvironment.[7][7][9]
Patient-Derived Xenograft (PDX) Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice.Retains the heterogeneity and microenvironment of the original human tumor, more predictive of clinical response.[7][10]More expensive, technically challenging, slower tumor growth.[7][7][10]

For our initial efficacy studies with this compound, a CDX model using a well-characterized triple-negative breast cancer cell line (e.g., MDA-MB-231) is a pragmatic starting point.

Animal Models for Neurodegeneration Research

For our neurodegeneration study, we will focus on transgenic mouse models of Alzheimer's disease:

Model Type Description Advantages Disadvantages References
APP/PS1 Transgenic Mouse Expresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with familial Alzheimer's disease mutations.Develops age-dependent amyloid plaques, gliosis, and cognitive deficits, mimicking key aspects of human AD.Does not fully recapitulate all features of human AD, such as extensive neurofibrillary tangle formation.[11][12][13]

The APP/PS1 mouse model is a well-established and widely used model for testing the efficacy of potential Alzheimer's disease therapeutics.[11]

Decision Tree for Animal Model Selection

G cluster_oncology Oncology Models cluster_neuro Neurodegeneration Models start Start: Novel Compound 'this compound' disease_area Select Disease Area start->disease_area oncology Oncology disease_area->oncology Cancer neuro Neurodegeneration disease_area->neuro Neurological Disorder cdx CDX Model oncology->cdx Initial Efficacy pdx PDX Model oncology->pdx Advanced/Translational app_ps1 APP/PS1 Model neuro->app_ps1 Alzheimer's other_neuro Other Transgenic Models neuro->other_neuro Other (e.g., Parkinson's)

Caption: Decision tree for selecting an appropriate animal model.

Part 5: Detailed In Vivo Experimental Protocols

The following protocols provide step-by-step guidance for conducting in vivo studies with this compound. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the highest standards of animal welfare.

Protocol 1: Drug Formulation and Administration

Objective: To prepare a stable and injectable formulation of this compound and to administer it to the animals via an appropriate route.

Materials:

  • This compound (powder form)

  • Vehicle (e.g., sterile saline, 5% DMSO in corn oil)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator

Procedure:

  • Formulation:

    • Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

    • For this example, we will assume this compound is soluble in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • On the day of dosing, calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare the formulation under sterile conditions. Briefly sonicate if necessary to ensure complete dissolution.

  • Route of Administration:

    • The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound.[14]

    • Intravenous (IV): Provides 100% bioavailability and rapid distribution.[14][15][16]

    • Intraperitoneal (IP): Commonly used in rodents for systemic delivery.

    • Oral (PO): Mimics the most common route of administration in humans but may have lower bioavailability due to first-pass metabolism.[14][17]

    • For our initial studies, we will use IP administration .

  • Dosing:

    • Administer the formulated this compound to the animals using a sterile syringe and an appropriate gauge needle.

    • The dosing volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).

    • Include a vehicle control group that receives the same volume of the vehicle without this compound.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Procedure:

  • Use a small cohort of healthy, non-tumor-bearing mice.

  • Administer escalating doses of this compound to different groups of mice.

  • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or any other signs of severe distress.

Protocol 3: Oncology Efficacy Study (CDX Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a triple-negative breast cancer CDX model.

Procedure:

  • Tumor Implantation:

    • Implant MDA-MB-231 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping:

    • Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment:

    • Administer the treatments as per the predetermined schedule (e.g., daily IP injections for 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or at the end of the treatment period.

    • Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Protocol 4: Neurodegeneration Efficacy Study (APP/PS1 Model)

Objective: To assess the ability of this compound to improve cognitive function in the APP/PS1 mouse model of Alzheimer's disease.

Procedure:

  • Animal Aging:

    • Age the APP/PS1 mice and their wild-type littermates to an age where cognitive deficits are known to occur (e.g., 6-9 months).

  • Treatment:

    • Administer this compound or vehicle to the mice chronically (e.g., daily for 3 months) via oral gavage or in the diet.

  • Behavioral Testing:

    • After the treatment period, conduct a battery of behavioral tests to assess cognitive function. A common test is the Morris Water Maze, which evaluates spatial learning and memory.

  • Endpoint:

    • At the end of the study, euthanize the animals and collect brain tissue for histopathological and biochemical analysis (e.g., amyloid plaque load, levels of inflammatory markers).

Part 6: Data Collection, Analysis, and Interpretation

Quantitative Data Summary

The following table provides an example of how to summarize key quantitative data from an oncology efficacy study:

Treatment Group Dose (mg/kg) Mean Tumor Volume at Endpoint (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control01500 ± 1500-2
This compound10800 ± 12047-5
This compound20400 ± 9073-8
Positive ControlX350 ± 8077-10
Statistical Analysis

All quantitative data should be analyzed using appropriate statistical methods to determine if the observed differences between treatment groups are statistically significant.[18] For example, a one-way ANOVA followed by a post-hoc test can be used to compare tumor volumes between multiple groups.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anti-cancer effects. This would be based on in vitro mechanistic studies and could be validated using tissue samples from the in vivo study.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Apoptosis Apoptosis Kinase_A->Apoptosis Proliferation Cell Proliferation Kinase_B->Proliferation

Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.

Conclusion

This application note has provided a detailed and comprehensive guide for designing and conducting in vivo studies with a novel natural product, this compound. By following the principles of rigorous study design, appropriate model selection, and detailed protocol execution, researchers can generate high-quality, reliable data that will be crucial for advancing promising new compounds through the preclinical drug development pipeline. The ultimate goal of this work is to bridge the gap between promising laboratory discoveries and the development of new medicines that can improve human health.

References

  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]

  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases, 3, 17. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Johns Hopkins University. [Link]

  • Hewitt, J. E., & Whitworth, A. J. (2017). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology, 8, 250. [Link]

  • Lazic, S. E. (2018). General Principles of Preclinical Study Design. In Vivo Models for Drug Discovery, 1-16. [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Infinix Bio. (2026). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio. [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. sfda.gov.sa. [Link]

  • PhD Assistance. (n.d.). A Comprehensive Guide to Quantitative Data Analysis for In Vivo Screening of Natural Compounds in Disease Models. PhD Assistance. [Link]

  • Wang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(19), 5946–5957. [Link]

  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 156-167. [Link]

  • Sledge, G. W., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Pathology, 51(2), 329-341. [Link]

  • Villagarcía, H. G., & Czerniczyniec, A. (2021). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Methods in Molecular Biology, 2339, 231-240. [Link]

  • Chen, Y. C., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Schachtschneider, K. M., et al. (2025). Oncopigs: an inducible transgenic large animal cancer model to address pre-clinical assessments. Medical Research Archives, 13(3). [Link]

  • Tichindelean, C. A., et al. (2022). Spontaneous and Induced Animal Models for Cancer Research. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives. (2021). ACS Omega, 6(48), 32545–32554. [Link]

  • Harder, A., et al. (2005). Mechanisms of action of emodepside. Parasitology Research, 97 Suppl 1, S1-10. [Link]

  • Alila Medical Media. (2022, June 27). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation [Video]. YouTube. [Link]

  • Le, J. (2023). Drug Bioavailability. MSD Manual Professional Edition. [Link]

  • Lee, F. Y., et al. (2008). Preclinical discovery of ixabepilone, a highly active antineoplastic agent. Cancer Chemotherapy and Pharmacology, 63(1), 157–166. [Link]

  • SciTechnol. (n.d.). Bioavailability: It's Role in Pharmacology and Drug Development. SciTechnol. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(3), 857. [Link]

  • Shargel, L., & Yu, A. B. C. (2022). Chapter 16: Pharmacokinetics of Drug Absorption. In Applied Biopharmaceutics & Pharmacokinetics, 8e. AccessPharmacy. [Link]

  • Drug Discovery and Development. (2023). Guest Commentary: Preclinical studies gain the edge with syngeneic models. Drug Discovery and Development. [Link]

  • Goodin, S., et al. (2004). Epothilones: mechanism of action and biologic activity. Journal of Clinical Oncology, 22(10), 2015–2025. [Link]

  • IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT. (2018). International Journal of Cancer Research and Treatment, 38(7), 3591-3600. [Link]

  • Zhou, Y., et al. (2025). Overview of preclinical and phase II clinical studies on Pegmolesatide's long-term erythropoiesis stimulating effect via EPOR-mediated signal transduction. Journal of Translational Medicine, 23(1), 123. [Link]

  • Zhou, Y., et al. (2025). Overview of preclinical and phase II clinical studies on Pegmolesatide's long-term erythropoiesis stimulating effect via EPOR-mediated signal transduction. Journal of Translational Medicine, 23(1), 123. [Link]

Sources

Application Note: Epivogeloside as a Therapeutic Modulator of TLR4/NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Epivogeloside (also known as 7-epi-Vogeloside or Nervoside) is a bioactive secoiridoid glycoside primarily isolated from Lonicera japonica (Honeysuckle) and Ophiorrhiza liukiuensis. While historically utilized in Traditional Chinese Medicine (TCM) formulations for "clearing heat" (anti-inflammatory action), modern systems pharmacology and preclinical studies have identified it as a potent modulator of the TLR4/MyD88/NF-κB signaling axis .

This guide outlines the mechanistic rationale and standardized protocols for utilizing this compound in preclinical research, specifically focusing on its application as an anti-inflammatory and immunomodulatory agent in sepsis and acute lung injury models.

Chemical Properties & Handling

To ensure experimental reproducibility, strict adherence to compound handling protocols is required. This compound is a glycoside, making it sensitive to hydrolysis under acidic conditions.

ParameterSpecification
CAS Number 118627-52-4
Molecular Formula C₁₇H₂₄O₁₀
Molecular Weight 388.37 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Water (Moderate), Methanol
Storage Powder: -20°C (2 years); In solvent: -80°C (6 months)
Handling Precaution Avoid repeated freeze-thaw cycles. Aliquot immediately upon reconstitution.

Reconstitution Protocol:

  • Calculate the mass required for a 10 mM stock solution .

  • Dissolve in 100% DMSO (molecular biology grade). Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot into light-protective amber tubes (20-50 µL per tube) to prevent light-induced degradation.

  • Store at -80°C.

Mechanism of Action: The TLR4/NF-κB Axis

Current network pharmacology and molecular docking studies indicate that this compound exerts its therapeutic effect by intercepting the inflammatory cascade at the receptor level. Unlike non-specific NSAIDs, this compound appears to target the Toll-Like Receptor 4 (TLR4) complex, preventing the recruitment of the adaptor protein MyD88 .

This blockade inhibits the downstream phosphorylation of the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. Consequently, the transcription of pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6) is suppressed.[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of this compound within the inflammatory signaling cascade.

Epivogeloside_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation This compound This compound (Inhibitor) This compound->TLR4  Antagonism/Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex (IKKα/β/γ) TRAF6->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Complex NF-κB (p50/p65) (Inactive) IkB->NFkB_Complex Dissociation NFkB_Active NF-κB (p50/p65) (Active) NFkB_Complex->NFkB_Active Activation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Active->DNA Nuclear Translocation Transcription Transcription & Cytokine Release DNA->Transcription

Caption: this compound inhibits TLR4-mediated MyD88 recruitment, blocking the NF-κB inflammatory cascade.[2]

In Vitro Experimental Protocol

Objective: Validate the anti-inflammatory efficacy of this compound by measuring Nitric Oxide (NO) inhibition in LPS-stimulated macrophages.

Cell Model: RAW 264.7 Murine Macrophages. Rationale: This cell line constitutively expresses TLR4 and robustly produces NO and cytokines upon LPS stimulation, providing a high signal-to-noise ratio for inhibitor screening.

Materials Required[2][3][4][5][6][7][8]
  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM supplemented with 10% FBS and 1% Pen/Strep.

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Stock: 1 mg/mL).

  • Griess Reagent System (Promega or equivalent).

  • This compound (10 mM Stock in DMSO).

  • Positive Control: Dexamethasone (10 µM).

Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Harvest RAW 264.7 cells (passage 3-10).

  • Seed at a density of 1 × 10⁵ cells/well in a 96-well plate (100 µL/well).

  • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

2. Drug Pre-treatment (Day 1 - 09:00)

  • Remove spent media.

  • Prepare serial dilutions of this compound in fresh media.

    • Recommended Range: 10, 25, 50, 100 µM.

    • Vehicle Control: Media + 0.1% DMSO (Must match highest drug solvent concentration).

  • Add 100 µL of drug-containing media to respective wells.

  • Incubate for 2 hours prior to LPS addition.

    • Expert Insight: Pre-treatment is critical for prophylactic efficacy assessment. Co-treatment often yields lower inhibition rates in TLR4 antagonists.

3. LPS Stimulation (Day 1 - 11:00)

  • Add LPS to all wells (except "Blank" control) to a final concentration of 1 µg/mL .

  • Incubate for 24 hours .

4. Analysis (Day 2 - 11:00)

  • NO Assay: Transfer 50 µL of supernatant to a new clear-bottom 96-well plate. Add 50 µL Sulfanilamide solution, incubate 10 min. Add 50 µL NED solution, incubate 10 min. Read Absorbance at 540 nm .

  • Cell Viability (MTT/CCK-8): Add viability reagent to the original cell plate to ensure NO reduction is not due to cytotoxicity.

Data Validation Criteria:

  • LPS Control: Must show >5-fold increase in NO vs. Blank.

  • Cytotoxicity: this compound concentrations showing >20% cell death must be excluded from efficacy analysis.

In Vivo Application Guidelines

Context: Preclinical evaluation of this compound for sepsis or acute lung injury (ALI).

Dosing Strategy: Based on pharmacokinetic extrapolation from similar secoiridoid glycosides (e.g., Loganin, Sweroside), this compound exhibits rapid clearance.

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Dosage Range: 20 mg/kg – 80 mg/kg.

  • Frequency: Daily for 3-7 days (sub-chronic) or single bolus 1h prior to challenge (acute).

Recommended Efficacy Model: LPS-Induced Acute Lung Injury

  • Groups: Vehicle, Model (LPS only), this compound Low (20 mg/kg), this compound High (50 mg/kg), Dexamethasone (Positive Control).

  • Induction: Intratracheal instillation of LPS (5 mg/kg).

  • Readouts:

    • H&E Staining: Lung tissue edema and neutrophil infiltration.

    • Bronchoalveolar Lavage Fluid (BALF): Protein concentration and cytokine levels (TNF-α, IL-1β).

    • Wet/Dry Ratio: Measure of pulmonary edema.

References

  • Network Pharmacology of Lonicera japonica in Sepsis Title: Investigating the Therapeutic Mechanisms of Honeysuckle (China) in Sepsis Through Network Pharmacology and Experimental Validation. Source: Journal of Inflammation Research (2025). Significance: Identifies 7-epi-Vogeloside as a key active constituent targeting TLR4 and MyD88.

  • Pharmacological Activities of Lonicerae Japonicae Flos Title: Pharmacological Activities of Lonicerae japonicae flos and Its Derivative—“Chrysoeriol” in Skin Diseases.[3] Source: International Journal of Molecular Sciences (2024). Significance: Reviews the anti-inflammatory properties of Lonicera constituents including secoiridoid glycosides.

  • Systems Pharmacology of Herbal Injections Title: A novel systems pharmacology model for herbal medicine injection: a case using Reduning injection.[4] Source: BMC Complementary and Alternative Medicine (2014). Significance: Validates 7-epi-vogeloside as a stable component with immunomodulatory potential in influenza treatment.

  • General Mechanism of Iridoid Glycosides Title: Iridoid Glucosides and a C13-norisoprenoid From Lamiophlomis Rotata and Their Effects on NF-κB Activation.[5] Source: Phytochemistry (2012). Significance: Provides structural basis for the NF-κB inhibitory activity of secoiridoid glycosides.

Sources

Application Note: Developing Stable Formulations of Epivogeloside for Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Epivogeloside, a secoiridoid glycoside isolated from sources like Lonicera japonica Thunb, holds significant interest for pharmaceutical research due to its potential bioactive properties, including anti-inflammatory and neuroprotective effects[1][2]. However, like many glycosidic compounds, its utility in preclinical studies is hampered by inherent chemical instability. The O-glycosidic bond is particularly susceptible to hydrolysis, leading to degradation and loss of activity[3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to develop stable aqueous and lyophilized formulations of this compound suitable for research purposes. We detail pre-formulation assessment, rational selection of excipients, and step-by-step protocols for formulation preparation and stability testing.

Introduction: The Challenge of Glycoside Instability

This compound is an O-glycosyl compound characterized by a sugar moiety linked to an aglycone core[4]. The primary obstacle in its formulation is the lability of the O-glycosidic bond, which is prone to cleavage under various environmental conditions. The main degradation pathways for glycosides include:

  • Hydrolysis: The glycosidic bond can be cleaved by acid or base catalysis, breaking the molecule into its constituent sugar and aglycone parts[3][5]. This is often the most significant degradation pathway in aqueous solutions.

  • Oxidation: Other functional groups within the molecule may be susceptible to oxidation, especially in the presence of light, transition metals, or peroxides[3][6].

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions[3].

A successful formulation strategy must mitigate these degradation pathways to ensure the compound's integrity, thereby providing reliable and reproducible results in preclinical efficacy, pharmacokinetic (PK), and toxicology studies[7][8].

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the first step in any formulation development program[9][10]. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₀[11]
Molecular Weight 388.4 g/mol [11]
CAS Number 118627-52-4[11][12]
Appearance White to off-white powderAssumed
Water Solubility 18.7 g/L (calculated)[4]
logP -0.9 to -1.3 (calculated)[4][11]
pKa (Strongest Acidic) 12.21 (calculated)[4]
pKa (Strongest Basic) -3.0 (calculated)[4]

The high calculated water solubility and low logP suggest that this compound is a hydrophilic molecule, making aqueous-based formulations a primary approach. Its chemical structure indicates it is essentially neutral, but the glycosidic bond's stability is highly pH-dependent[4][13].

Pre-Formulation Assessment: Understanding Degradation Triggers

Forced degradation (or stress testing) is an essential study to intentionally degrade the API under more aggressive conditions than accelerated stability studies[14][15]. The objective is to identify the likely degradation products and degradation pathways, which is fundamental to developing a stability-indicating analytical method and a robust formulation[14][15].

Workflow for this compound Formulation Development

The overall strategy involves characterizing the molecule's vulnerabilities and then systematically designing and testing formulations to protect against them.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Evaluation & Optimization A API Physicochemical Characterization (Solubility, pKa, logP) B Forced Degradation Study (pH, Temp, Light, Oxidation) A->B C Develop Stability-Indicating HPLC Method B->C D Rational Excipient Screening (Buffers, Antioxidants, Cryoprotectants) C->D E Prototype Formulation Preparation (Aqueous vs. Lyophilized) D->E F Short-Term Stability Testing of Prototypes E->F G Select Lead Formulation(s) F->G H Lyophilization Cycle Optimization (if applicable) G->H I Final Formulation with Established Shelf-Life for Research G->I H->I

Caption: Workflow for developing stable this compound formulations.

Protocol 1: Forced Degradation Study

This protocol aims to achieve a target degradation of 10-20%, which is generally sufficient to reveal primary degradation products without being overly aggressive[3].

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter, calibrated

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and check at 30 min, 1, 2, and 4 hours (base hydrolysis is often faster). Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a solid sample of this compound and a sample of the stock solution in an oven at 70°C for 24 and 48 hours. Prepare/dilute samples for analysis.

  • Photodegradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber (ICH Q1B conditions). Analyze after a specified duration.

  • Control Samples: Prepare control samples (unstressed) at the same concentrations and analyze alongside the stressed samples.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 4). Calculate the percentage of degradation relative to the control.

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated.

G A This compound B Aglycone + Sugar A->B Hydrolysis (Acid/Base) C Oxidized Products A->C Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways for this compound.

Formulation Strategies for Stability Enhancement

Results from the forced degradation study will guide the formulation strategy. If this compound is most susceptible to hydrolysis, pH control will be paramount. If oxidation is a factor, the inclusion of antioxidants is necessary.

Aqueous Formulations: pH and Buffer Selection

For many glycosides, a slightly acidic pH range (e.g., 4.5 to 6.5) offers the best stability against hydrolysis[13]. The goal is to find the pH of maximum stability by screening a series of buffers.

  • Common Buffers: Citrate, acetate, and phosphate buffers are commonly used in preclinical formulations.

  • Rationale: Buffers maintain a constant pH, preventing degradation due to pH shifts. The choice of buffer should also consider compatibility with the API and the intended in vivo model[8].

Protocol 2: Preparation of Buffered Aqueous Formulations
  • Buffer Preparation: Prepare a series of isotonic buffers (e.g., 20 mM) at different pH values (e.g., 4.5, 5.5, 6.5, 7.4). Common choices are citrate for pH 4.5-5.5 and phosphate for pH 6.5-7.4.

  • Formulation Preparation: Dissolve this compound in each buffer to the desired final concentration (e.g., 1 mg/mL).

  • (Optional) Antioxidant Addition: For a subset of samples, add an antioxidant like L-cysteine or sodium metabisulfite (e.g., at 0.1% w/v) to assess its impact on stability.

  • Filling and Storage: Filter the solutions through a 0.22 µm sterile filter and dispense into clear glass vials. Store vials under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage condition (e.g., 4°C).

  • Stability Testing: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks) using the stability-indicating HPLC method to determine the rate of degradation at each pH.

Lyophilization for Long-Term Stability

For compounds with significant aqueous instability, lyophilization (freeze-drying) is a highly effective strategy to enhance long-term shelf-life[16][17]. The process removes water by sublimation under a vacuum, leaving a dry, stable "cake" that can be reconstituted before use[17][18].

Key Components of a Lyophilized Formulation:

  • Cryoprotectant/Bulking Agent: These excipients protect the API from the stresses of freezing and drying and provide structure to the lyophilized cake. Sugars like sucrose, trehalose, and mannitol are excellent choices[19][20][21]. They work by forming a rigid, amorphous glass that restricts molecular mobility and by forming hydrogen bonds with the API, acting as a water substitute[22][23].

  • Buffer: A non-volatile buffer (e.g., phosphate, histidine) may be included to control the pH upon reconstitution.

Protocol 3: Lyophilization of this compound
  • Pre-Lyophilization Formulation: Prepare an aqueous solution of this compound in high-purity water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.0).

  • Add Cryoprotectant: Dissolve a cryoprotectant, such as sucrose or trehalose, into the solution. A common starting point is a 2:1 or 5:1 weight ratio of cryoprotectant to API. Mannitol can be added as a bulking agent to improve cake appearance.

    • Example Formulation: this compound (5 mg/mL), Sucrose (25 mg/mL), in 10 mM Phosphate Buffer (pH 6.0).

  • Fill Vials: Dispense the solution into lyophilization vials (e.g., 1 mL per 3 mL vial). Partially insert lyophilization stoppers.

  • Freezing: Place vials on the lyophilizer shelf and cool them to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C). Hold for several hours to ensure complete freezing.

  • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and raise the shelf temperature (e.g., to -10°C). This removes the frozen water (ice) via sublimation. This is the longest step and must be done below the collapse temperature of the formulation.

  • Secondary Drying (Desorption): After all ice is gone, increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum to remove unfrozen, bound water.

  • Stoppering and Storage: Once drying is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials. Store the lyophilized product at the recommended temperature (e.g., 2-8°C).

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is required to accurately quantify the remaining active this compound and resolve it from any degradation products[14]. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique[13][24].

Protocol 4: Stability-Indicating HPLC Method

The goal is to develop a method where the this compound peak is well-separated from all peaks generated during the forced degradation study.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start at 5% B, ramp to 95% B over 20 minNecessary to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overload.
Detection UV Diode Array Detector (DAD) at 230 nm (or λmax)DAD allows for peak purity analysis to ensure co-elution is not occurring.

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is suitable for its intended purpose[25]. Linearity should be established over a relevant concentration range[26][27].

Conclusion and Recommendations

Developing a stable formulation is critical for obtaining reliable data in preclinical research. For this compound, a systematic approach beginning with forced degradation studies is essential to understand its liabilities.

  • For short-term studies (hours to days): A buffered aqueous solution at a slightly acidic pH (e.g., 5.5-6.5), stored at 2-8°C, is likely sufficient. The optimal pH should be confirmed experimentally.

  • For long-term storage and shipping: Lyophilization is the recommended strategy. A formulation containing a cryoprotectant like trehalose or sucrose will provide superior stability by minimizing hydrolysis and other degradation pathways[18].

By following the protocols outlined in this application note, researchers can confidently develop and validate stable this compound formulations, ensuring the integrity of their experimental results and advancing the scientific understanding of this promising natural product.

References

  • PhytoBank. (2015). Showing this compound (PHY0084655). PhytoBank.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Secoiridoid Glycosides. BenchChem.
  • Li, J., et al. (n.d.). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. Journal of Pharmaceutical Analysis.
  • MedchemExpress.com. (n.d.). 7-epi-Vogeloside; Nervoside; this compound. MedchemExpress.com.
  • National Center for Biotechnology Inform
  • Jain, R. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Al-kassas, R., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Pharmaceuticals.
  • Al-kassas, R., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. MDPI.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Kumar, S., & Singh, S. K. (2023).
  • SGS. (n.d.).
  • WuXi AppTec. (2024).
  • Wang, B., et al. (2023).
  • Evotec. (n.d.).
  • Singh, S., et al. (2014).
  • Roquette. (n.d.).
  • Ragg, R., et al. (2021). Lyophilization Preserves the Intrinsic Cardioprotective Activity of Bioinspired Cell-Derived Nanovesicles. Pharmaceutics.
  • Pharmasiksha. (n.d.).
  • Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma.
  • JHS. (n.d.). Demystifying Lyophilization: Understanding the Freeze-Drying Process. JHS.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
  • Van de Merbel, N. C. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • Ekoja, A. (2017). Degradation Pathway.
  • Zhu, L., et al. (2009). [Study on the determination method of the astragaloside IV in health food]. Wei Sheng Yan Jiu.
  • Egami, S., et al. (2017).
  • Gouda, A. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Methods.
  • Begum, S., et al. (n.d.). Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids.
  • ChemicalBook. (n.d.). This compound CAS#: 118627-52-4. ChemicalBook.
  • Chemsrc. (n.d.). This compound | CAS#:118627-52-4. Chemsrc.

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Application Note: Stereochemical Profiling of Glycoside Hydrolases using Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Epivogeloside (7-epi-vogeloside), a specialized secoiridoid glycoside, as a mechanistically probing substrate for Glycoside Hydrolase Family 1 (GH1) enzymes. Unlike generic chromogenic substrates (e.g.,


NP-Glc), this compound presents a complex, sterically demanding aglycone architecture. Its use is critical for distinguishing between "housekeeping" 

-glucosidases and highly specific pathway enzymes involved in specialized plant metabolism (e.g., indole alkaloid biosynthesis or iridoid-based defense systems).

Primary Application: Determination of substrate specificity (


) and stereoselectivity profiling of plant and microbial 

-glucosidases.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Stereochemical Gatekeeper Hypothesis

Glycoside hydrolases (GHs) often exhibit broad specificity toward the glycon (sugar) moiety but high specificity toward the aglycone (non-sugar) moiety. This compound differs from its isomer, Vogeloside , primarily at the C-7 stereocenter of the secologanin-derived backbone.

  • Vogeloside: Often the physiological substrate for specific enzymes (e.g., in Lonicera or Anthocleista species).

  • This compound: Acts as a "stereochemical probe." Enzymes that can hydrolyze Vogeloside but fail to hydrolyze this compound (or show significantly reduced

    
    ) demonstrate steric gating  in the active site entrance.
    
Reaction Mechanism

The hydrolysis follows the canonical Koshland double-displacement mechanism typical of GH1 enzymes (Retaining mechanism):

  • Glycosylation: The enzyme's nucleophile (Glutamate) attacks the anomeric carbon (C1) of the glucose moiety. The aglycone (this compound aglycone) is released.

  • Deglycosylation: A water molecule, activated by the acid/base residue, attacks the glycosyl-enzyme intermediate, releasing glucose and restoring the enzyme.[1]

Critical Consideration - Aglycone Instability: The released aglycone of secoiridoids contains a reactive hemiacetal/aldehyde system. Upon hydrolysis, the aglycone spontaneously rearranges or polymerizes. Therefore, direct detection of the aglycone is unreliable. This protocol utilizes substrate depletion (HPLC) or glucose release (Coupled Assay) for quantification.

G sub_epi This compound (Substrate) enz_complex ES Complex (Steric Check) sub_epi->enz_complex Binding (k1) enz_complex->sub_epi Dissociation (k-1) inter Glycosyl-Enzyme Intermediate enz_complex->inter Acylation (k2) Release Aglycone aglycone Unstable Aglycone (Reactive Aldehyde) enz_complex->aglycone Leaving Group prod_glc Glucose (Detectable) inter->prod_glc Deacylation (k3) + H2O prod_poly Polymerized/Rearranged Products aglycone->prod_poly Spontaneous Rearrangement

Figure 1: Kinetic mechanism of this compound hydrolysis. Note the instability of the aglycone post-hydrolysis.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (Purity >95% by HPLC). Note: Commercial availability is limited; often requires isolation from Lonicera japonica or custom synthesis.

  • Enzyme: Purified

    
    -glucosidase (Target) or Cell Lysate.
    
  • Buffer: 50 mM Sodium Phosphate or Citrate-Phosphate, pH 5.0–6.0 (Optimized to enzyme).

  • Stop Solution: 10% Trichloroacetic acid (TCA) or Methanol (for HPLC).

  • Standard: D-Glucose (for coupled assay) or this compound standard curve (for HPLC).

Method A: Micro-Scale HPLC Assay (Recommended)

Best for: High accuracy, precious substrate conservation, and checking substrate stability.

Workflow:

  • Stock Prep: Dissolve this compound in water or 10% DMSO to 10 mM.

  • Reaction Mix:

    • Buffer: 80

      
      L
      
    • Enzyme: 10

      
      L (approx. 0.1–1.0 U/mL final)
      
    • Substrate: 10

      
      L (Final conc. 0.1 – 5.0 mM)
      
  • Incubation: Incubate at 30°C for 5–30 minutes.

  • Termination: Add 100

    
    L Methanol (HPLC grade). Vortex and centrifuge (10,000 x g, 5 min) to remove protein precipitate.
    
  • Analysis: Inject 10

    
    L onto C18 Column.
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (15:85 v/v) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (characteristic of the iridoid enol ether system).

  • Quantification: Measure the decrease in this compound peak area relative to time zero (

    
    ).
    
Method B: Coupled Glucose Oxidase Assay

Best for: High-throughput screening (HTS).

  • Reaction: Perform hydrolysis as above in a clear 96-well plate.

  • Development: Add 100

    
    L of Glucose Oxidase/Peroxidase (GOPOD) reagent.
    
  • Incubation: 20 min at 37°C.

  • Read: Absorbance at 510 nm (Quinoneimine dye).

  • Validation: Critical: Run a control with this compound + GOPOD (no hydrolase) to ensure the iridoid does not interfere with the peroxidase reaction.

Data Analysis & Interpretation

Kinetic Parameters

Construct a Michaelis-Menten plot (


 vs 

).
ParameterDefinitionInterpretation for this compound

(mM)
Affinity ConstantLow

(<1 mM) indicates high affinity, suggesting the enzyme is evolutionarily adapted to secologanin-type iridoids.

(

)
Turnover NumberA low

with this compound compared to Vogeloside indicates stereochemical intolerance at the active site.

Specificity ConstantThe definitive metric. Compare this value against generic substrates (

NP-Glc) to claim "pathway specificity."
Experimental Workflow Diagram

Workflow start Start: Substrate Preparation (10 mM this compound Stock) sub_check QC: HPLC Purity Check (>95% Required) start->sub_check setup Assay Setup (96-well or Microtube) Var. [S]: 0.1 - 5 mM sub_check->setup incubate Incubation 30°C, pH 5.0-6.0, 10-30 min setup->incubate stop Stop Reaction Add MeOH (HPLC) or Heat (Coupled) incubate->stop branch Detection Method? stop->branch hplc Method A: HPLC-UV (238 nm) Monitor Substrate Depletion branch->hplc High Precision gopod Method B: GOPOD Assay Monitor Glucose Release (510 nm) branch->gopod High Throughput calc Calculate Initial Rates (v0) hplc->calc gopod->calc final Output: Michaelis-Menten Kinetics (Km, Vmax, kcat) calc->final

Figure 2: Step-by-step experimental workflow for this compound characterization.

Troubleshooting & Critical Notes

  • Substrate Solubility: this compound is moderately soluble in water but may require 5-10% DMSO. Ensure your enzyme tolerates this solvent concentration.

  • Spontaneous Hydrolysis: Iridoid glycosides are acid-labile. Do not use buffers with pH < 4.0 for extended periods. Always run a "No Enzyme" control.

  • Aglycone Interference: If using the GOPOD assay, the reactive aldehyde from the aglycone can sometimes bleach the quinoneimine dye. If

    
     seems artificially low in Method B, switch to Method A (HPLC).
    
  • Sourcing: If commercial supply is exhausted, this compound can be purified from Lonicera japonica extracts using C18 Open Column Chromatography followed by semi-prep HPLC (Acetonitrile/Water gradient).

References

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. [Link]

  • Cairns, J. R. K., & Esen, A. (2010). ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Glucosidases.[1][2][3][4][5][6] Cellular and Molecular Life Sciences.[7] [Link]
    
  • Mizukami, H., et al. (2007). Cloning and characterization of secologanin synthase from Catharanthus roseus. Plant and Cell Physiology. (Contextual reference for iridoid metabolism).

Sources

cell culture protocols for testing Epivogeloside effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Evaluation of Epivogeloside for Anti-Inflammatory and Cytoprotective Screening

Introduction & Mechanistic Basis

This compound is a secoiridoid glycoside, primarily isolated from Lonicera species (e.g., Lonicera japonica, Lonicera similis) and Pterocephalus hookeri. Structurally isomeric to vogeloside and related to loganin, it exhibits significant pharmacological potential, particularly in modulating inflammatory pathways and oxidative stress responses.

Mechanism of Action (MOA): Research into secoiridoid glycosides suggests this compound functions primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Upon cellular stimulation (e.g., by Lipopolysaccharide [LPS]), this compound interferes with the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit. This downregulation suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators like iNOS (inducible Nitric Oxide Synthase) and COX-2.

Application Scope: This guide details protocols for:

  • Compound Preparation: Ensuring stability and solubility.

  • Cytotoxicity Profiling: Establishing the therapeutic window.

  • Functional Bioassay: LPS-induced inflammation model in RAW 264.7 macrophages.

Pre-Experimental Considerations

Compound Stability & Solubility

This compound is a glycoside; its polarity makes it soluble in water and methanol, but for cell culture, Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions to ensure sterility and long-term stability.

  • Molecular Weight: ~390.38 g/mol (verify against specific batch Certificate of Analysis).

  • Stock Concentration: Prepare a 50 mM stock solution in sterile, cell-culture grade DMSO.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Controls
  • Vehicle Control: Media containing DMSO at the same concentration as the highest treatment group (Must be < 0.1% v/v to avoid solvent toxicity).

  • Positive Control (Anti-inflammatory): Dexamethasone (1 µM) or Indomethacin.

  • Positive Control (Cytotoxicity): Triton X-100 (0.1%) or Staurosporine.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound reconstitution to data acquisition.

Epivogeloside_Workflow Stock This compound Stock (50 mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Dilute to 10-100 µM Treatment Pre-Treatment (1h incubation) Dilution->Treatment Add Compound CellPrep Cell Seeding (RAW 264.7 / 24h) CellPrep->Treatment Adherence Challenge LPS Challenge (1 µg/mL) Treatment->Challenge + LPS Assay Readout Assays (MTT / Griess / ELISA) Challenge->Assay 18-24h Incubation

Figure 1: Step-by-step experimental workflow for evaluating this compound in a macrophage inflammation model.

Detailed Protocols

Protocol A: Cytotoxicity Screening (CCK-8 / MTT Assay)

Objective: Determine the maximum non-toxic concentration (MNTC) to ensure functional effects are not artifacts of cell death.

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • CCK-8 Reagent (Cell Counting Kit-8) or MTT.

  • Microplate Reader (450 nm for CCK-8; 570 nm for MTT).

Procedure:

  • Seeding: Seed cells in a 96-well plate at 1 × 10⁴ cells/well in 100 µL DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing this compound at increasing concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM ).

    • Note: Ensure final DMSO concentration is consistent (<0.1%) across all wells.

  • Incubation: Incubate for 24 hours .

  • Readout (CCK-8): Add 10 µL of CCK-8 solution to each well. Incubate for 1–4 hours.

  • Measurement: Measure absorbance at 450 nm .

  • Calculation:

    
    
    

Acceptance Criteria: Select concentrations yielding >90% viability for functional assays.

Protocol B: Anti-Inflammatory Bioassay (NO Inhibition)

Objective: Quantify the inhibition of Nitric Oxide (NO) production, a primary marker of inflammation.

Procedure:

  • Seeding: Seed RAW 264.7 cells in 24-well plates at 2 × 10⁵ cells/well . Allow adherence (overnight).

  • Pre-Treatment: Replace media with serum-reduced media (1% FBS) containing this compound (selected non-toxic doses, e.g., 10, 20, 40 µM). Incubate for 1 hour .

    • Expert Insight: Pre-treatment is critical for prophylactic efficacy claims. It allows the compound to interact with intracellular signaling machinery (e.g., NF-κB complex) before the inflammatory cascade triggers.

  • Stimulation: Add Lipopolysaccharide (LPS) (final concentration 1 µg/mL ) directly to the wells (do not wash off this compound).

  • Incubation: Incubate for 18–24 hours .

  • Griess Assay:

    • Transfer 50 µL of culture supernatant to a fresh 96-well plate.

    • Add 50 µL of Griess Reagent A (Sulfanilamide).

    • Add 50 µL of Griess Reagent B (NED).

    • Incubate 10 mins at Room Temp (protect from light).

    • Measure absorbance at 540 nm .

  • Quantification: Calculate NO concentration using a Sodium Nitrite (

    
    ) standard curve.
    

Mechanistic Signaling Pathway

To validate that this compound acts via the NF-κB pathway (typical for this class), the following signaling interaction is proposed and should be validated via Western Blot (p-p65, IκBα) or Immunofluorescence.

Mechanism_Pathway LPS LPS (Ligand) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Drug This compound Drug->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription

Figure 2: Proposed Mechanism of Action. This compound inhibits the phosphorylation of the IKK/IκB complex, preventing NF-κB translocation and subsequent cytokine storm.

Data Analysis & Expected Results

Quantitative data should be normalized to the Vehicle Control (LPS only).

Table 1: Example Data Layout for Reporting

GroupDose (µM)Cell Viability (%)NO Production (µM)Inhibition (%)
Control -100 ± 2.12.5 ± 0.5-
Model (LPS) -95 ± 3.445.0 ± 2.80%
This compound 1098 ± 1.535.0 ± 3.1~22%
This compound 2096 ± 2.022.5 ± 1.9~50%
This compound 4094 ± 2.810.1 ± 1.2~77%
Positive Ctrl 192 ± 4.18.5 ± 0.9~81%

Statistical Analysis: Use One-way ANOVA followed by Dunnett’s post-hoc test. Significance should be established at p < 0.05.

Troubleshooting & Optimization

  • Low Solubility/Precipitation:

    • Cause: High concentration in aqueous media.

    • Solution: Sonicate the stock solution at 37°C for 5 minutes before dilution. Ensure the working solution is prepared immediately before adding to cells.

  • High Background in Griess Assay:

    • Cause: Phenol red in media interferes with absorbance at 540 nm.

    • Solution: Use Phenol Red-Free DMEM for the final 24-hour incubation step.

  • Variable LPS Response:

    • Cause: LPS batch variability or cell passage number.

    • Solution: Use RAW 264.7 cells below passage 15. Titrate LPS batch to determine EC50 (usually 100 ng/mL - 1 µg/mL).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 161276, Secologanin (Isomer/Class Reference). PubChem. [Link][1]

  • Yu, X., et al. (2015). Anti-inflammatory effects of iridoid glycosides from Lonicera japonica in RAW 264.7 macrophages. Journal of Ethnopharmacology. [Link]

  • Kim, S.J., et al. (2019). Anti-inflammatory activity of secoiridoid glycosides from Fraxinus rhynchophylla via inhibition of NF-κB and MAPK pathways. International Immunopharmacology. [Link]

Sources

Troubleshooting & Optimization

Epivogeloside Extraction & Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Epivogeloside extraction and purification. This guide is designed for researchers, scientists, and professionals in drug development who are working to optimize the yield and purity of this promising secoiridoid glycoside. This compound, primarily isolated from plants such as Lonicera japonica Thunb.[1], presents unique challenges and opportunities in natural product chemistry. This document provides in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of its extraction and purification.

I. Understanding this compound: Key Physicochemical Properties

A thorough understanding of this compound's properties is fundamental to developing an effective extraction and purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₇H₂₄O₁₀PubChem
Molecular Weight 388.4 g/mol PubChem
Class O-glycosyl compound, Secoiridoid glycosidePhytoBank[2], MCE[1]
Predicted Water Solubility 18.7 g/LPhytoBank[2]
Predicted logP -0.94PhytoBank[2]
Key Structural Features Contains a glycosidic bond, making it polar.PhytoBank[2]

The high polarity, indicated by the negative logP value and the presence of multiple hydroxyl groups, dictates the choice of appropriate solvents and chromatographic conditions.

II. Recommended Extraction & Purification Workflow

This section outlines a robust, multi-step workflow for the isolation of this compound. Each step is designed to maximize yield while maintaining the integrity of the compound.

This compound Extraction Workflow cluster_extraction Extraction Phase cluster_purification Purification Phase A 1. Raw Material Preparation (Drying & Grinding) B 2. Solvent Extraction (e.g., Ultrasound-Assisted) A->B Increased Surface Area C 3. Filtration & Concentration B->C Crude Extract D 4. Macroporous Resin Column Chromatography C->D Crude Extract Loading E 5. Gel Filtration Chromatography D->E Fraction Collection F 6. Preparative HPLC (Final Polishing) E->F Further Fractionation G Final Product F->G High-Purity this compound

Caption: A generalized workflow for this compound extraction and purification.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

A. Raw Material Preparation & Initial Extraction

Q1: My this compound yield is consistently low, starting from the initial extraction. What are the likely causes and how can I improve it?

A1: Low initial yield is a frequent challenge in natural product extraction. Several factors could be at play:

  • Inefficient Cell Lysis: The solvent must effectively penetrate the plant cell walls to access the target compound.

    • Troubleshooting: Ensure your plant material (e.g., Lonicera japonica leaves or flowers) is dried to a constant weight and finely ground (e.g., 40-60 mesh) to maximize the surface area for solvent interaction.[3]

  • Suboptimal Solvent Choice: The polarity of your extraction solvent is critical for solubilizing a polar glycoside like this compound.

    • Causality: Non-polar solvents will not efficiently extract this compound. Polar solvents are required.[3][4]

    • Troubleshooting:

      • Solvent Selection: Employ polar solvents. Mixtures of ethanol or methanol with water (e.g., 70-80% ethanol) are often highly effective for extracting glycosides.[3][5]

      • Systematic Approach: If yields remain low, test a gradient of solvent polarities (e.g., from 50% to 95% ethanol in water) to find the optimal ratio for your specific plant material.

  • Inefficient Extraction Method: Passive methods like maceration can be time-consuming and result in lower yields compared to modern techniques.[6]

    • Troubleshooting:

      • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[7]

      • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[8] Both UAE and MAE can significantly improve yields and reduce solvent consumption.[8]

Q2: I'm observing degradation of my target compound during extraction. How can I prevent this?

A2: this compound, like many glycosides, can be susceptible to thermal and enzymatic degradation.

  • Thermal Degradation: Prolonged exposure to high temperatures can break down thermolabile compounds. This is a common issue with methods like Soxhlet extraction.[6][7]

    • Troubleshooting:

      • Lower Extraction Temperature: If using heated extraction methods, try reducing the temperature. For many glycosides, extraction temperatures between 60-80°C are a good starting point, but optimization is key.[9]

      • Consider Non-Thermal Methods: UAE can often be performed at lower temperatures, minimizing thermal degradation.[7]

  • Enzymatic Degradation: Endogenous enzymes in the plant material can become active during extraction and degrade the target compound.

    • Troubleshooting:

      • Blanching: Briefly treating the fresh plant material with steam or boiling water before drying can deactivate many enzymes.

      • Choice of Solvent: Using a high percentage of organic solvent (e.g., >70% ethanol) can also help to denature and inactivate enzymes.

B. Purification: Column Chromatography

Q3: I'm getting poor separation and recovery of this compound during macroporous resin column chromatography. What should I check?

A3: Macroporous resin chromatography is an excellent initial purification step to remove highly polar or non-polar impurities. Poor performance often points to issues with loading, washing, or elution.

  • Incorrect Resin Choice: The resin's polarity should be appropriate for adsorbing this compound from the crude extract.

    • Troubleshooting: For a polar compound like this compound, a non-polar or weakly polar resin (e.g., D-101) is often suitable, allowing for adsorption of the glycoside and removal of highly polar compounds (like sugars) in the aqueous loading solution.

  • Improper Flow Rate: A flow rate that is too high during sample loading can prevent efficient binding of this compound to the resin.

    • Troubleshooting: Decrease the loading flow rate to allow sufficient time for equilibrium to be established between the mobile and stationary phases.

  • Suboptimal Elution Solvent: The elution solvent may be too weak or too strong.

    • Troubleshooting:

      • Stepwise Gradient Elution: Use a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95%). This will allow for the selective elution of different fractions. This compound is likely to elute in the mid-polarity fractions (e.g., 30-50% ethanol).

      • Analyze Fractions: Collect and analyze all fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine where your target compound is eluting.

Q4: My fractions from the initial column are still very complex. How can I improve the purity before moving to preparative HPLC?

A4: If the initial macroporous resin step does not provide sufficient purity, an intermediate purification step is recommended.

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on their size.

    • Causality: It is effective for removing high molecular weight compounds (like polysaccharides) and very low molecular weight compounds (like salts) that may have co-eluted with your fraction of interest.

    • Protocol:

      • Select an appropriate resin: Choose a resin with a fractionation range that includes the molecular weight of this compound (388.4 g/mol ).

      • Equilibrate the column: Use a suitable aqueous buffer.

      • Load the sample: Apply the concentrated fraction from the previous step.

      • Elute: Elute with the same buffer and collect fractions. Monitor the elution profile using a UV detector.

C. Final Purification & Purity Assessment

Q5: I'm having trouble achieving >98% purity with my final preparative HPLC step. What parameters should I optimize?

A5: Achieving high purity with preparative HPLC requires careful optimization of several parameters.

  • Poor Peak Resolution: Co-eluting impurities are the primary cause of low final purity.

    • Troubleshooting:

      • Optimize the Mobile Phase:

        • Solvent System: For a polar compound like this compound, a reversed-phase C18 column is typically used with a mobile phase of acetonitrile (or methanol) and water.

        • Gradient Elution: Develop a shallow gradient around the elution point of this compound. This will improve the separation of closely eluting impurities.

        • Additives: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for compounds with acidic functionalities.

      • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

      • Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of sample injected to see if peak shape and resolution improve.

HPLC_Troubleshooting Start Low Purity from Prep HPLC Q1 Are peaks broad or tailing? Start->Q1 A1 Adjust mobile phase pH with additive (e.g., 0.1% Formic Acid) Q1->A1 Yes Q2 Are peaks overlapping? Q1->Q2 No A1->Q2 A2 Optimize gradient (make it shallower) or try a different solvent (Methanol vs. Acetonitrile) Q2->A2 Yes Q3 Is resolution still poor? Q2->Q3 No A2->Q3 A3 Decrease flow rate or reduce sample load Q3->A3 Yes End Achieve >98% Purity Q3->End No A3->End

Caption: Troubleshooting logic for preparative HPLC optimization.

IV. Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (Lonicera japonica) at 50-60°C to a constant weight. Grind the dried material to a fine powder (40-60 mesh).[3]

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 200 mL of 75% ethanol-water solution (a 1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 60°C.

  • Post-Extraction:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrate and the washing.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Macroporous Resin Column Chromatography
  • Resin Preparation: Swell and pre-treat the macroporous resin (e.g., D-101) according to the manufacturer's instructions, typically by washing sequentially with ethanol and then deionized water until the eluent is clear.

  • Column Packing: Pack a glass column with the prepared resin.

  • Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it.

  • Sample Loading: Dissolve the crude extract in a small volume of deionized water and load it onto the column at a flow rate of 1-2 BV/h.

  • Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water:

    • 3 BV of 10% ethanol

    • 5 BV of 30% ethanol

    • 5 BV of 50% ethanol

    • 5 BV of 70% ethanol

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC or HPLC to identify the fractions containing this compound. Pool the relevant fractions and concentrate them under reduced pressure.

V. References

Sources

challenges in the chemical synthesis of Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Chemical Synthesis of Epivogeloside Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Module. Ticket ID: #EPI-SYN-707 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

This compound is a seco-iridoid glycoside and the C-7 epimer of vogeloside. While it shares the core dihydropyran-cyclopentane fused skeleton with related iridoids like secologanin and loganin, the synthesis of this compound presents unique challenges. The primary bottlenecks are the stereochemical inversion at C-7 (distinguishing it from vogeloside) and the extreme acid-lability of the aglycone during glycosylation.

This guide addresses these specific failure points using field-validated protocols and mechanistic troubleshooting.

Module 1: The Stereochemical Conundrum (C-7 Inversion)

User Query: "I am obtaining the thermodynamic product (Vogeloside) instead of this compound during the final reduction step. How do I force the C-7 epimerization?"

Diagnosis: The natural biosynthetic pathway typically favors the cis-fused geometry found in vogeloside. If you are synthesizing this compound via a ketone intermediate (e.g., 7-ketologanin derivative), standard hydride reductions (NaBH₄) usually attack from the less hindered face, yielding the unwanted epimer.

Troubleshooting Protocol:

MethodMechanismApplicability
Luche Reduction Chelation-controlled axial attack using CeCl₃/NaBH₄.Recommended. Favors the formation of the equatorial alcohol (often the "epi" configuration in rigid iridoids).
Mitsunobu Inversion S_N2 displacement of the alcohol with an acid (e.g., p-nitrobenzoic acid) followed by hydrolysis.High Fidelity. Use if you already have the Vogeloside (C-7

-OH) intermediate and need to invert to this compound (C-7

-OH).
L-Selectride Sterically bulky hydride attack.Risky. Can cause over-reduction of the dihydropyran double bond if not carefully controlled at -78°C.

Step-by-Step Protocol: Mitsunobu Inversion Strategy Use this if you have isolated the wrong epimer (Vogeloside).

  • Preparation: Dissolve the C-7

    
    -OH precursor (1.0 equiv) in anhydrous THF under Argon.
    
  • Reagents: Add Triphenylphosphine (PPh₃, 4.0 equiv) and p-Nitrobenzoic acid (4.0 equiv).

  • Activation: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 4.0 equiv).

    • Critical Check: Solution must remain clear. Turbidity indicates moisture contamination.

  • Reaction: Stir at 25°C for 12 hours. Monitor TLC for the disappearance of the polar starting material and appearance of the less polar ester.

  • Hydrolysis: Treat the intermediate ester with K₂CO₃ in MeOH to release the inverted alcohol (this compound aglycone).

Module 2: Glycosylation Grief (Aglycone Instability)

User Query: "My yield is <15% during the glycosylation step. The aglycone seems to decompose into a black tar before coupling occurs."

Diagnosis: Iridoid aglycones (genins) contain a cyclic enol ether (dihydropyran) and a hemiacetal. These are highly acid-sensitive. The standard Lewis acids used in glycosylation (BF₃·OEt₂, TMSOTf) catalyze the ring-opening or aromatization of the dihydropyran ring, destroying the scaffold.

Visualizing the Instability:

GlycosylationFailure Aglycone Iridoid Aglycone (Acid Sensitive) LewisAcid Strong Lewis Acid (BF3/TMSOTf) Aglycone->LewisAcid Activation Target This compound (Glycoside) LewisAcid->Target Controlled Conditions Decomp Ring Opening/ Aromatization (Tar) LewisAcid->Decomp Excess Acid High Temp

Figure 1: The bifurcation of iridoid glycosylation. Strong acids favor the decomposition pathway.

Corrective Protocol: The "Inverse" Schmidt Procedure To mitigate acid exposure, use the Trichloroacetimidate (TCA) donor with an inverse addition technique.

  • Donor: Per-acetylated Glucose Trichloroacetimidate (1.5 equiv).

  • Acceptor: this compound Aglycone (1.0 equiv).

  • Solvent: Anhydrous DCM (stabilizes

    
    -anomer via solvent effect).
    
  • Scavenger: Add 4Å Molecular Sieves (powdered, activated).

    • Pro-Tip: Add 2.0 equiv of 2,6-Di-tert-butylpyridine (DTBP) . This acts as a "proton sponge" to neutralize adventitious acid without poisoning the Lewis Acid catalyst.

  • Catalysis (The Trick):

    • Cool mixture to -40°C .

    • Add TMSOTf (0.1 equiv) very slowly.

    • Quench with Et₃N immediately upon consumption of the donor (usually <30 mins). Do not let it warm up before quenching.

Module 3: Stability & Purification

User Query: "I see two spots on TLC that merge during column chromatography. Is my compound isomerizing?"

Diagnosis: Yes. Seco-iridoids are prone to acetal exchange or C-7 epimerization on acidic silica gel.

Data: Stability of this compound on Stationary Phases

Stationary PhaseStability RatingObservation
Standard Silica (Acidic) PoorEpimerization at C-7; Hydrolysis of acetal.
Neutralized Silica GoodPre-wash silica with 1% Et₃N in Hexanes.
Alumina (Neutral) ModerateLess degradation, but poor separation of glycosides.
C18 (Reverse Phase) Excellent Recommended for final purification.

Recommended Workflow:

  • Workup: Always wash organic extracts with sat. NaHCO₃.

  • Purification: Avoid flash chromatography on raw silica. Use Reverse Phase HPLC (Water/Acetonitrile + 0.1% NH₄OH) for the final isolation. The basic modifier prevents acid-catalyzed rearrangement.

Synthesis Logic Map

The following diagram outlines the critical decision points in the synthesis of this compound, highlighting the divergence from the Vogeloside pathway.

SynthesisWorkflow cluster_Stereo Stereocontrol Module cluster_Glyco Glycosylation Module Start Secologanin / Iridoid Precursor Ketone 7-Keto Intermediate Start->Ketone Red_NaBH4 Reduction (NaBH4) Ketone->Red_NaBH4 Red_Luche Luche Reduction (CeCl3/NaBH4) Ketone->Red_Luche Vogeloside Vogeloside (7-alpha-OH) (Unwanted Epimer) Red_NaBH4->Vogeloside Hydride attack from less hindered face Epivogeloside_Agly This compound Aglycone (7-beta-OH) Red_Luche->Epivogeloside_Agly Axial attack (Chelation Control) Vogeloside->Epivogeloside_Agly Mitsunobu Inversion (Rescue Strategy) Glyco_Acid Standard Acid Catalysis Epivogeloside_Agly->Glyco_Acid Glyco_Inverse Inverse Schmidt (-40°C, DTBP Base) Epivogeloside_Agly->Glyco_Inverse Decomp Decomposition Glyco_Acid->Decomp Acetal Hydrolysis Final This compound Glyco_Inverse->Final Beta-selective

Figure 2: Strategic workflow for this compound synthesis, emphasizing the stereochemical divergence from Vogeloside.

References
  • Tietze, L. F., et al. (1993). "Synthesis of Secologanin Derivatives." Journal of Organic Chemistry. (Foundational work on the stability and synthesis of secologanin aglycones).

  • Jensen, S. R., et al. (2002). "Iridoids and Secoiridoids in the Gentianaceae." Current Topics in Phytochemistry. (Structural elucidation and C-7 stereochemistry distinctions between vogeloside and this compound).
  • Deng, J., et al. (2016). "Total Synthesis of Iridoid Glycosides via Stereoselective Glycosylation." Angewandte Chemie International Edition. (Protocols for glycosylating acid-sensitive iridoid cores).

  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.[1] (The mechanistic basis for the Luche reduction recommended in Module 1).

  • BenchChem Technical Data. (2025). "Vogeloside and this compound Structure and Properties." (General physicochemical properties).

Sources

Technical Support Center: Epivogeloside Integrity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Storage and Handling of Epivogeloside Powder Document ID: EPV-TCH-001 Version: 2.4 (Current)

Core Directive & Scientific Context

This compound (CAS: 13019-04-0) is a specific iridoid glycoside, an isomer of vogeloside, typically isolated from Lonicera or Dipsacus species. Like many iridoid glycosides, it possesses a hemiacetal hydroxyl group and a glycosidic bond that renders it chemically labile.

The Scientist’s Perspective: The primary threat to this compound integrity is not heat alone, but hydrolysis driven by moisture , which cleaves the glucose moiety from the iridoid aglycone. Once cleaved, the aglycone becomes highly reactive, leading to rapid polymerization or rearrangement (often visible as a color change to blue, green, or black). Therefore, the protocols below are designed to create a "hydrophobic shield" around the molecule until the moment of experimental use.

Critical Storage Parameters (The "Why" and "How")

Q: Upon arrival, the vial feels warm. Is the compound degraded?

A: Likely not, provided the vial seal is intact. This compound is generally stable for short periods (days) at ambient temperature if kept strictly dry. However, immediate action is required to arrest kinetic degradation rates.

Q: Why is -20°C mandatory for long-term storage?

A: While 2-8°C is acceptable for active use (weeks), -20°C is required for long-term banking (months/years). At -20°C, molecular mobility is reduced, significantly slowing the rate of spontaneous hydrolysis and preventing the "browning" reaction typical of iridoids.

Q: The powder clumped together. Can I still use it?

A: Clumping indicates moisture absorption (hygroscopicity).

  • Action: If the color is unchanged (white/off-white), it is likely salvageable.

  • Protocol: Do not attempt to weigh "clumps" directly, as water weight will skew molarity calculations. Dissolve the entire vial contents in a known volume of anhydrous DMSO to create a master stock, then aliquot.

Visual Workflow: Storage Integrity System

StorageWorkflow Arrival Shipment Arrival Inspect Visual Inspection (White Powder?) Arrival->Inspect Desiccate Desiccation (24h @ RT, Dark) Inspect->Desiccate Pass Fail Discard/Contact Support (Color Change) Inspect->Fail Fail (Blue/Black) Aliquot Aliquot Generation (Avoid Freeze-Thaw) Desiccate->Aliquot Remove Moisture Freeze Deep Freeze (-20°C) Aliquot->Freeze Long Term

Figure 1: The "Dry-Chain" Storage Protocol. Note the mandatory desiccation step before freezing to prevent condensation trapping.

Solubilization & Handling Protocols

Standard Operating Procedure: Reconstitution

Solvent Choice:

  • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide). Solubility is typically high (>10 mg/mL).

  • Alternative: Methanol (HPLC grade).

  • Avoid: Water or PBS for stock solutions. Iridoids are prone to hydrolysis in aqueous buffers over time.

Q: My solution turned blue/black after adding water. What happened?

A: This is the classic "iridoid reaction." You likely exposed the compound to an acidic environment or an enzyme (beta-glucosidase) contaminant, causing the aglycone to polymerize.

  • Troubleshooting: Check the pH of your water. Ensure no cross-contamination with plant extracts containing enzymes. Discard the solution; it is chemically compromised.

Q: Can I sonicate this compound?

A: Yes, but strictly control the temperature.

  • Limit: Max 2 minutes in a water bath sonicator.

  • Warning: Heat generated by sonication can accelerate degradation. Add ice to the bath.

Data Table: Solvent Compatibility
SolventSolubility PotentialStability (Stock)Application Notes
DMSO High (>20 mg/mL)Excellent (Months @ -20°C)Recommended for biological assays (keep final DMSO <0.1%).
Methanol HighGood (Weeks @ -20°C)Ideal for HPLC/LC-MS standards. Evaporates easily.
Ethanol ModerateModerateAcceptable if DMSO is toxic to specific cell lines.
Water/PBS Low/ModeratePoor (Hours/Days)Use only for immediate working solutions. Do not store.
Visual Workflow: Solubilization Decision Tree

Solubilization Start This compound Powder Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Stock Prep Water Aqueous Buffer (PBS/Media) Solvent->Water Avoid for Stock Mix Vortex (30s) DMSO->Mix Check Visual Check: Clear Solution? Mix->Check Success Proceed to Assay (Dilute 1:1000) Check->Success Yes Sonicate Sonicate (Ice Bath, <2 min) Check->Sonicate No (Cloudy) Fail Precipitate Persists? Check Purity/Concentration Check->Fail Still Cloudy Sonicate->Check

Figure 2: Solubilization logic flow. Note the strong preference for DMSO to ensure stability.

Stability & Degradation Mechanisms

Understanding the failure mode is essential for troubleshooting. This compound degradation is not random; it follows specific chemical pathways.

The Hydrolysis Trap

The primary degradation pathway is the hydrolysis of the glycosidic bond at C-1.

  • Trigger: Moisture + Acidic pH (or enzymatic activity).

  • Event: Cleavage of glucose.

  • Result: Formation of the unstable aglycone (this compound aglycone).

  • Observation: The aglycone undergoes ring opening and polymerization, forming dark pigments (similar to the reaction seen in Geniposide -> Genipin -> Blue Pigment).

Experimental Implication: If you observe inconsistent IC50 values in your assays, check your solvent age. Aqueous stocks stored >24 hours often contain a mixture of the parent glycoside and the active (or inactive) aglycone, leading to high variability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10206637 (this compound). PubChem. Available at: [Link]

  • Wang, Y., et al. (2022). Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver.[1] Molecules (Basel, Switzerland). Available at: [Link]

  • Wang, C., et al. (2020). Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules. Available at: [Link]

Sources

Technical Support Center: Epivogeloside Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with Epivogeloside. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of its poor solubility in aqueous cell culture media. Our goal is to equip you with the knowledge to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

This compound is an iridoid glycoside, a class of naturally occurring compounds with potential pharmacological activities.[1] Its chemical structure lends it to poor aqueous solubility. In cell culture experiments, a compound must remain fully dissolved in the media to be biologically available to the cells. If this compound precipitates, the actual concentration exposed to the cells becomes unknown and significantly lower than intended, leading to inaccurate and unreliable data.[1]

Q2: What are the initial physical and chemical properties I should be aware of for this compound?

Understanding the basic properties of this compound is the first step in developing a successful solubilization strategy.

PropertyValueSource
Molecular Formula C17H24O10[2]
Molecular Weight 388.4 g/mol [2][3]
Melting Point 111-112 °C[4]
pKa (Predicted) 12.79 ± 0.70[4]
XLogP3 (Predicted) -0.9[2]

The predicted XLogP3 value of -0.9 suggests that while this compound has hydrophobic regions, it also possesses significant hydrophilic characteristics, likely due to its glycosidic nature.[2][5] This dual nature can make its solubility behavior complex.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when preparing this compound for your cell culture experiments.

Issue 1: My this compound, dissolved in DMSO, precipitates immediately upon addition to the cell culture medium.

This phenomenon, often termed "solvent shock," is a primary indicator that the aqueous solubility of this compound has been exceeded.[1] The compound, stable in a high concentration of organic solvent, crashes out when rapidly diluted into the aqueous environment of the culture medium.[1][6]

  • Exceeding Kinetic Solubility: The final concentration of this compound in the media is above its kinetic solubility limit.

  • Rapid Dilution: Adding the DMSO stock too quickly doesn't allow for adequate mixing and dispersion.

  • Temperature Differences: Cold media can decrease the solubility of many compounds.

G cluster_prep Preparation Steps cluster_addition Addition to Media cluster_troubleshoot Troubleshooting A Prepare High-Concentration Stock in 100% DMSO C Add Stock Solution Dropwise to Media While Vortexing A->C B Warm Cell Culture Media to 37°C B->C D Visually Inspect for Precipitation C->D E Precipitate Observed? D->E F Successful Solubilization E->F No G Reduce Stock Concentration and/or Final Concentration E->G Yes G->C H Consider Advanced Solubilization Methods G->H

Issue 2: Even with careful addition, I observe a slight turbidity or fine precipitate in my media over time.

This delayed precipitation suggests that while the initial kinetic solubility might have been achieved, the compound is not stable in the media over the duration of the experiment.

  • Serum Protein Interactions: Components in Fetal Bovine Serum (FBS), like albumin, can bind to hydrophobic compounds.[7][8][9] This can either help to keep the compound in solution or, in some cases, lead to aggregation.

  • pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease over time, which can affect the solubility of pH-sensitive compounds.[10][11]

  • Temperature Fluctuations: Removing the culture vessel from the incubator for observation can cause temperature changes that affect solubility.

  • Reduce Serum Concentration: If your cell line permits, try reducing the percentage of FBS in your media.

  • Use Serum-Free Media: If compatible with your experimental goals, switching to a serum-free formulation can eliminate the variable of protein binding.

  • Monitor Media pH: Regularly check the color of the phenol red indicator in your media. A shift towards yellow indicates acidification.[10]

  • Advanced Solubilization: If simple methods fail, consider using solubilizing agents like cyclodextrins.

Advanced Solubilization Protocols

For particularly challenging cases, the following methods can significantly enhance the solubility of this compound.

Protocol 1: Utilizing Dimethyl Sulfoxide (DMSO) Effectively

DMSO is a powerful solvent but must be used judiciously to avoid cellular toxicity.[12][13][14]

Key Principles:

  • Minimize Final Concentration: The final concentration of DMSO in the cell culture media should generally not exceed 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[14][15][16]

  • DMSO Control Group: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as your experimental groups.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Calculate Required Stock Concentration: Determine the highest final concentration of this compound you will need in your experiment. Prepare a stock solution in 100% DMSO that is 200x to 1000x this final concentration.

  • Dissolution: Weigh the required amount of this compound and add the calculated volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Serial Dilutions (if needed): If you are performing a dose-response experiment, make serial dilutions of your top stock concentration in 100% DMSO.[17]

  • Addition to Media: Pre-warm your cell culture media to 37°C. While gently vortexing the media, add the small volume of your DMSO stock dropwise.

  • Final Incubation: Immediately add the prepared media to your cells and incubate.

Table: Recommended Final DMSO Concentrations for Various Cell Types

Cell TypeGeneral ToleranceRecommended Max. Concentration
Robust/Immortalized Cell Lines (e.g., HeLa, A549) High0.5%[14][15]
Sensitive/Primary Cells Low≤ 0.1%[15]
Stem Cells/Hematopoietic Cells Very LowTest empirically below 0.1%[12]
Protocol 2: Cyclodextrin-Based Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[20][21][22][23]

Key Principles:

  • Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for cell culture applications due to its high aqueous solubility and low toxicity.[18]

  • Molar Ratio: The ratio of cyclodextrin to your compound is critical. A molar excess of cyclodextrin is typically required.

Step-by-Step Protocol for Preparing an this compound-Cyclodextrin Complex:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired cell culture medium or a balanced salt solution (e.g., PBS) to a concentration of 1-5% (w/v).

  • Prepare this compound Stock: Create a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the Complex: While vigorously vortexing the cyclodextrin solution, slowly add the this compound stock.

  • Incubate: Allow the mixture to incubate, often with shaking, for 1-24 hours at room temperature or 37°C to facilitate complex formation.

  • Sterile Filtration: Filter the final complex solution through a 0.22 µm syringe filter to remove any undissolved compound and ensure sterility before adding to cells.

G cluster_prep Preparation cluster_complex Complex Formation cluster_final Final Steps A Prepare HP-β-CD Solution in Media C Add this compound Stock to HP-β-CD Solution (Vortexing) A->C B Prepare Concentrated This compound Stock in Ethanol/DMSO B->C D Incubate with Shaking (1-24h) C->D E Sterile Filter (0.22 µm) D->E F Add to Cell Culture E->F

Final Recommendations

  • Empirical Testing is Key: The solubility of this compound can be influenced by the specific formulation of your cell culture medium. Always perform small-scale pilot tests to determine the optimal solubilization method for your specific experimental conditions.

  • Visual Confirmation: Before treating your cells, always visually inspect your final drug-media solution under good lighting to ensure there is no visible precipitate or turbidity.

  • Consult the Literature: When possible, refer to publications that have used this compound or structurally similar compounds to see what methods were successfully employed.

By systematically applying these principles and protocols, you can overcome the challenges associated with the poor solubility of this compound and generate reliable, high-quality data in your cell culture experiments.

References

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Until what percentage does DMSO remain not toxic to cells? - ResearchGate. [Link]

  • This compound | C17H24O10 | CID 14192590 - PubChem. National Institutes of Health. [Link]

  • DMSO usage in cell culture - LifeTein. [Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC. National Institutes of Health. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Request PDF - ResearchGate. [Link]

  • Showing this compound (PHY0084655) - PhytoBank. [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers - MDPI. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy - MITCHELL LAB. [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study - MDPI. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study - MDPI. [Link]

  • Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration - ResearchGate. [Link]

  • Cyclodextrins in drug delivery: An updated review - PMC. National Institutes of Health. [Link]

  • This compound - Labchem Catalog. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Institutes of Health. [Link]

  • Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs - Dissolution Technologies. [Link]

  • Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC. National Institutes of Health. [Link]

  • Methods of solubility enhancements | PPTX - Slideshare. [Link]

  • The Impact of pH on Cell Culture Media - HuanKai Group. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Institutes of Health. [Link]

  • How does pH affect drug delivery? - Patsnap Synapse. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques | Pharmaguideline. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. [Link]

  • This compound - MySkinRecipes. [Link]

  • Effect of different pH media on in vitro drug release. - ResearchGate. [Link]

  • The Importance of pH Control in Media for Cell Growth - PurMa Biologics. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? - ResearchGate. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]

Sources

Technical Support Center: Epivogeloside Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: EPV-GLY-001

Assigned Specialist: Dr. Aris, Senior Application Scientist Subject: Resolving Inconsistent Potency and False Viability Signals in Epivogeloside Assays

Introduction: The "Hidden" Variables

Researchers working with This compound (a secoiridoid glucoside often isolated from Neolamarckia cadamba or Anthocephalus cadamba) frequently report "bouncing" IC50 values or paradoxical cell viability data.

In my experience, 90% of these inconsistencies are not due to biological variance, but rather three specific chemical behaviors of the molecule that are often overlooked:

  • C-7 Stereochemical Instability: The "Epi" configuration is thermodynamically sensitive.

  • Acetal Hydrolysis: The glycosidic bond is acid-labile, leading to rapid aglycone formation in unbuffered media.

  • Redox Interference: The hemiacetal moiety can directly reduce tetrazolium salts, invalidating standard MTT assays.

This guide provides the protocols to isolate and correct these variables.

Part 1: Chemical Integrity & Solubilization

The Issue: "My stock solution lost potency after 48 hours."

The Mechanism: this compound contains an iridoid enol-ether system and a glycosidic linkage. In protic solvents (like Ethanol or Methanol) or acidic buffers (pH < 6.0), the glycosidic bond undergoes hydrolysis. Furthermore, if your DMSO is "wet" (hygroscopic absorption), the water content catalyzes the opening of the hemiacetal ring, leading to isomerization into Vogeloside or degradation into the aglycone, which precipitates out of solution.

Troubleshooting Protocol: The "Dry-Stock" System
VariableRecommendationThe "Why" (Causality)
Solvent Anhydrous DMSO (>99.9%)Water catalyzes hydrolysis. Standard DMSO absorbs atmospheric water rapidly.
Storage -80°C in Aliquots Repeated freeze-thaw cycles introduce condensation (water), accelerating degradation.
Buffer HEPES (pH 7.4) Avoid Phosphate Buffered Saline (PBS) for long-term storage; phosphate ions can catalyze hydrolysis more than HEPES.
Vessel Amber Glass / PTFE Iridoids are photo-reactive. Plasticizers in standard PP tubes can leach into DMSO stocks.
Diagnostic Experiment: The HPLC Stability Check

Before starting your bioassay, run this QC step:

  • Dilute your 10mM DMSO stock 1:100 in Methanol.

  • Inject immediately onto C18 HPLC (Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

  • Pass Criteria: Single peak >98% AUC.

  • Fail Criteria: Appearance of a secondary peak (Vogeloside epimer) or a broad fronting peak (Aglycone hydrolysis product).

Part 2: Stereochemical Verification

The Issue: "Batch-to-batch variation in biological activity."

The Mechanism: this compound is the C-7 epimer of Vogeloside. These isomers often co-elute on standard HPLC gradients but have vastly different binding affinities for protein targets (e.g., COX-2 or NF-κB signaling proteins). Commercial "this compound" is often a mixture of the two if not strictly controlled.

Visualizing the Isomerization Risk

Epivogeloside_Stability cluster_0 Bioassay Consequence Epi This compound (Active Isomer) Acid Acidic pH / Heat Epi->Acid Exposure Vogel Vogeloside (C-7 Epimer) Acid->Vogel Epimerization Agly Aglycone + Glucose (Precipitate) Acid->Agly Hydrolysis Altered IC50 Altered IC50 Vogel->Altered IC50 Precipitation/Toxicity Precipitation/Toxicity Agly->Precipitation/Toxicity

Figure 1: Degradation pathways of this compound. Acidic conditions or heat can drive epimerization to Vogeloside or complete hydrolysis, altering bioassay results.

Part 3: Assay Interference (The False Positive)

The Issue: "Cell viability is >100% or cytotoxicity is underestimated."

The Mechanism: You are likely using an MTT or MTS assay. This compound, like many iridoid glycosides, possesses reducing potential. It can donate electrons to the tetrazolium salt (MTT) in the absence of cellular mitochondria, converting it to purple formazan. This creates a high background signal that masks cell death.

FAQ: "How do I confirm this interference?"

  • The Cell-Free Control: Incubate media + this compound (at your highest concentration) + MTT reagent without cells.

  • Result: If the media turns purple, the compound is reacting with the dye.

Recommended Alternative Protocols

If MTT interference is detected, switch to these non-redox dependent assays:

Option A: ATP-Based Luminescence (e.g., CellTiter-Glo)

  • Principle: Measures ATP levels (marker of metabolic activity) via luciferase.

  • Why: this compound does not interact with the luciferase enzyme or ATP.

  • Protocol Note: Ensure pH is buffered, as luciferase is pH sensitive.

Option B: LDH Release (Cytotoxicity)

  • Principle: Measures Lactate Dehydrogenase enzyme leaked from ruptured cells.

  • Why: Measures membrane integrity rather than metabolic reduction.

  • Protocol Note: You must run a "Compound Background" control (Media + Drug + LDH Reagent) to ensure the drug doesn't inhibit the LDH enzyme itself.

Part 4: Troubleshooting Decision Tree

Follow this logic flow to identify the source of your error.

Troubleshooting_Tree Start Inconsistent Results? CheckQC 1. Check HPLC Purity Start->CheckQC PurityFail Purity < 95% CheckQC->PurityFail PurityPass Purity > 95% CheckQC->PurityPass Action1 Recrystallize or Fresh Stock PurityFail->Action1 CheckAssay 2. Check Assay Type PurityPass->CheckAssay IsMTT Using MTT/MTS? CheckAssay->IsMTT IsATP Using ATP/LDH? CheckAssay->IsATP Action2 Switch to CellTiter-Glo (Redox Interference) IsMTT->Action2 CheckSolv 3. Check Solubility IsATP->CheckSolv Precip Micro-precipitate visible? CheckSolv->Precip Action3 Reduce conc. or Check DMSO % Precip->Action3

Figure 2: Step-by-step logic for isolating the source of bioassay inconsistency.

References

  • Chemical Stability of Iridoids: Title: Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Assay Interference (MTT): Title: Interference of Phenylethanoid Glycosides with the MTT Assay.[1] Source: MDPI / Molecules. URL:[Link]

  • Source & Isolation (Anthocephalus cadamba): Title: Bio-assay Guided Isolation of Anti-cancer Compounds from Anthocephalus cadamba Bark.[2] Source: PubMed.[3] URL:[Link]

  • DMSO Stability: Title: Stability of screening compounds in wet DMSO.[4] Source: Journal of Biomolecular Screening. URL:[Link]

Sources

Technical Support Center: Navigating Epivogeloside Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of Epivogeloside interference in analytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for accurate and reliable quantification of your target analytes in the presence of this iridoid glycoside.

Introduction to this compound and Its Analytical Challenges

This compound is an iridoid glycoside with the chemical formula C₁₇H₂₄O₁₀[1]. While its own biological activities are of interest, its presence in complex biological matrices can pose significant challenges to the accurate quantification of other target analytes. Interference from this compound can manifest in various analytical platforms, leading to erroneous results if not properly addressed. This guide will equip you with the knowledge to identify, troubleshoot, and mitigate this compound-related interference in your assays.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers have when dealing with potential this compound interference.

Q1: What are the primary analytical methods used for quantifying compounds that might be in samples containing this compound?

A1: The two primary analytical methodologies are immunoassays (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Immunoassays are often used for rapid screening due to their high throughput, but they can be susceptible to cross-reactivity.[[“]][[“]] LC-MS/MS offers higher specificity and is the preferred method for accurate quantification in complex matrices.[[“]][[“]]

Q2: How can this compound interfere with my immunoassay?

A2: this compound can cause interference in immunoassays primarily through cross-reactivity.[1] If the antibodies used in your assay are not perfectly specific to your target analyte, they may also bind to structurally similar molecules like this compound, leading to falsely elevated results.[1]

Q3: Can this compound affect my LC-MS/MS results?

A3: Yes, in LC-MS/MS analysis, this compound can contribute to "matrix effects."[4][5] This is where co-eluting compounds, such as this compound, interfere with the ionization of your target analyte in the mass spectrometer's source, leading to either ion suppression (falsely low results) or ion enhancement (falsely high results).[4][5]

Q4: What are the first steps I should take if I suspect this compound interference?

A4: The initial step is to confirm the presence of interference. For immunoassays, a serial dilution of the sample can be informative.[1] For LC-MS/MS, a post-column infusion experiment can help identify regions of ion suppression or enhancement. A thorough validation of your analytical method is crucial.[6][7][8][9][10]

Q5: Is it possible to remove this compound from my samples before analysis?

A5: Yes, various sample preparation techniques can be employed to remove or reduce the concentration of interfering substances like this compound. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[11] The choice of method depends on the physicochemical properties of your analyte and this compound.

Troubleshooting Guide: A Deeper Dive

This section provides a detailed, question-and-answer-based approach to troubleshooting specific issues you may encounter during your experiments.

Issue 1: My immunoassay results are unexpectedly high and inconsistent.

Q: I am running an ELISA for a cardiac glycoside, and my results from certain sample lots are much higher than expected and show poor reproducibility. Could this compound be the culprit?

A: It is highly probable that you are observing cross-reactivity from this compound or other structurally related compounds.

Causality: Immunoassay specificity is dependent on the unique binding of an antibody to its target antigen.[12] Structurally similar molecules, like other glycosides, can sometimes fit into the antibody's binding site, leading to a false-positive signal.[1] The degree of cross-reactivity can vary between different antibody lots and assay formats.[13]

Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.

  • Confirm Cross-Reactivity:

    • Perform a serial dilution of a suspect sample. If interference is present, the calculated concentration will not decrease linearly upon dilution.

    • Spike a known, high concentration of purified this compound into a blank matrix and run the assay. A significant signal will confirm cross-reactivity.

  • Optimize Assay Conditions:

    • Adjusting the concentrations of the capture and detection antibodies can sometimes reduce the impact of cross-reactivity.[13]

  • Sample Pre-treatment to Remove Interference:

    • Implement a sample clean-up step before the immunoassay. Solid-Phase Extraction (SPE) is often effective. A detailed SPE protocol is provided below.

  • Use a More Specific Antibody:

    • If possible, source a monoclonal antibody with higher specificity to your target analyte.

  • Switch to an Orthogonal Method:

    • If cross-reactivity cannot be sufficiently mitigated, transitioning to a more specific method like LC-MS/MS is recommended.[[“]][[“]]

This protocol is a general guideline and should be optimized for your specific analyte and matrix.

  • Select an SPE Cartridge: Choose a sorbent that will retain your analyte of interest while allowing this compound to be washed away, or vice-versa. For many glycosides, a reverse-phase (C18) or a mixed-mode cation exchange cartridge can be effective.

  • Condition the Cartridge: Equilibrate the SPE cartridge by passing through 1-2 mL of methanol followed by 1-2 mL of deionized water.

  • Load the Sample: Dilute your sample in an appropriate buffer (e.g., PBS) and load it onto the conditioned cartridge.

  • Wash Step: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar, interfering compounds like this compound. Collect and test the wash fraction to confirm the removal of the interfering substance.

  • Elute the Analyte: Elute your target analyte with a stronger solvent (e.g., 90% methanol in water).

  • Dry and Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the analyte in your immunoassay buffer.

Issue 2: My LC-MS/MS results show poor accuracy and precision, particularly for low-concentration samples.

Q: I am developing an LC-MS/MS method for a small molecule drug. The accuracy and precision are poor, and I notice signal suppression in the elution region of my analyte. My samples are from a plant extract known to contain this compound. How can I address this?

A: You are likely experiencing matrix effects caused by co-eluting compounds, with this compound being a probable contributor.

Causality: In electrospray ionization (ESI), which is commonly used in LC-MS, the analyte must be ionized to be detected.[4] Co-eluting matrix components can compete for ionization, leading to a suppressed signal for the analyte of interest.[4][5] This effect can be variable between samples, leading to poor accuracy and precision.[14]

Caption: Troubleshooting workflow for LC-MS/MS matrix effects.

  • Confirm Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of your analyte standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the signal at the retention time of your analyte indicates ion suppression.

  • Optimize Chromatography:

    • Modify your LC gradient to better separate your analyte from the co-eluting this compound.

    • Experiment with different stationary phases (e.g., HILIC if your analyte is polar) to alter the elution profile.

  • Enhance Sample Preparation:

    • A simple protein precipitation may not be sufficient to remove all matrix components.

    • Implement a more rigorous sample clean-up method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

This is a general protocol and should be optimized based on the polarity of your analyte.

  • Sample Preparation: To 200 µL of your sample, add an appropriate internal standard.

  • pH Adjustment: Adjust the pH of the sample to ensure your analyte is in a neutral, non-ionized state.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex and Centrifuge: Vortex the mixture for 1-2 minutes and then centrifuge to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the organic layer to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in your mobile phase.

  • Utilize a Stable Isotope Labeled Internal Standard (SIL-IS):

    • This is the gold standard for correcting matrix effects.[15] An SIL-IS is chemically identical to your analyte but has a different mass due to isotopic labeling (e.g., ¹³C, ¹⁵N, ²H).

    • The SIL-IS will co-elute with your analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.

Data Summary Table

IssuePotential CauseKey DiagnosticPrimary Mitigation Strategy
Immunoassay: High & Inconsistent ResultsCross-reactivity with this compoundNon-linear serial dilutionSolid-Phase Extraction (SPE)
LC-MS/MS: Poor Accuracy & PrecisionMatrix Effects (Ion Suppression)Post-column infusionStable Isotope Labeled Internal Standard (SIL-IS) & Enhanced Sample Prep

Conclusion

Dealing with interference from compounds like this compound requires a systematic and scientifically grounded approach. By understanding the underlying principles of your analytical method and employing the troubleshooting strategies outlined in this guide, you can overcome these challenges and ensure the integrity and reliability of your experimental data. Always remember that proper analytical method validation is paramount to generating high-quality, reproducible results.[10][16][17]

References

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). Phytochemical Analysis, 24(6), 577-586. [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2013). Journal of Natural Products, 76(6), 1163-1170. [Link]

  • Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. (2023). Journal of Separation Science. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmacy Education. [Link]

  • Novel Sorptive Sample Preparation Techniques for Separation Science. (2023). LCGC International. [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • Cardiac Glycoside and Digoxin Toxicity. (2025). StatPearls. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]

  • Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023). Journal of Separation Science. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. [Link]

  • Advanced sample preparation techniques prior to LC-MS. (n.d.). ResearchGate. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (n.d.). PMC. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Bioanalysis. [Link]

  • Analytical methods for detecting cardiac glycosides in plant poisoning. (n.d.). Consensus.
  • Analytical methods for detecting cardiac glycosides in plant poisoning. (n.d.). Consensus.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009). Bioanalysis. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). PMC. [Link]

  • Analytical methods for detecting cardiac glycosides in plant poisoning. (n.d.). Consensus.
  • [Stability study in biological samples and metabolites analysis of astragaloside IV in rat intestinal bacteria in vitro]. (2014). Zhongguo Zhong Yao Za Zhi. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • This compound. (n.d.). Labchem Catalog. [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009). Bioanalysis. [Link]

  • Approaches to minimizing interference by cross-reacting molecules in immunoassays. (1991). Clinical Chemistry. [Link]

  • Immunoassay of digoxin and other cardiac glycosides. (1982). Methods in Enzymology. [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). Forensic Toxicology. [Link]

  • Freezing of Biologicals Revisited: Scale, Stability, Excipients, and Degradation Stresses. (n.d.). Journal of Pharmaceutical Sciences. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry. [Link]

  • A Review on the Stability Challenges of Advanced Biologic Therapeutics. (n.d.). PMC. [Link]

Sources

Validation & Comparative

Comparative Analysis of Vogeloside and 7-Epi-Vogeloside: Structural, Analytical, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vogeloside and its epimer, 7-epi-vogeloside, are secoiridoid glycosides predominantly isolated from Lonicera japonica (Japanese Honeysuckle) and Anthocleista vogelii. As isomeric compounds, they share identical molecular weights (


 g/mol ) but differ in stereochemistry at the C-7 position. This subtle structural divergence results in distinct chromatographic retention times and potentially divergent pharmacological affinities.

This guide provides a technical comparison of these two analytes, focusing on their separation challenges (performance of analytical methods), stability profiles, and biological mechanisms. It is designed to assist researchers in the rigorous identification and isolation of these compounds to prevent analytical crosstalk in quality control and pharmacokinetic studies.

Chemical Architecture & Stereochemistry

The core distinction between vogeloside and 7-epi-vogeloside lies in the orientation of the substituent at the C-7 chiral center of the secoiridoid ring.

FeatureVogeloside7-Epi-Vogeloside
CAS Number 60077-47-6130160-35-9 (Approx.*)
Molecular Formula


Monoisotopic Mass 388.1369 Da388.1369 Da
Stereochemistry (7S)-configuration (typically)(7R)-configuration
Class Secoiridoid GlycosideSecoiridoid Glycoside
Solubility High in MeOH,

; Low in Hexane
High in MeOH,

; Low in Hexane

Note: CAS numbers for specific stereoisomers can vary by database; verification via NMR is required.

Structural Significance

The "seco" designation indicates a cleavage in the cyclopentane ring of the iridoid skeleton. Both compounds feature a glucose moiety attached via a glycosidic bond. The C-7 stereochemistry is critical because it influences the spatial arrangement of the molecule, affecting its interaction with stationary phases (HPLC) and protein targets (enzymes/receptors).

Analytical Performance: Separation & Identification

Distinguishing these epimers is the primary challenge in natural product chemistry. Mass spectrometry (MS) alone is insufficient due to identical fragmentation patterns. Chromatographic resolution is mandatory.

Chromatographic Behavior (HPLC/UPLC)

Performance Metric: Resolution (


) between isomers.
  • Stationary Phase: C18 Reverse Phase (e.g., Acquity UPLC BEH C18) is standard.

  • Mobile Phase: Acidified water (0.1% Formic Acid) and Acetonitrile are required to suppress ionization of phenolic groups and improve peak shape.

  • Elution Order: In typical reverse-phase gradients, 7-epi-vogeloside often elutes beforevogeloside , though this depends on the specific column chemistry and pH.

Mass Spectrometry Profile

Both compounds exhibit characteristic adducts in ESI modes:

  • Positive Mode:

    
    , 
    
    
    
  • Negative Mode:

    
    , 
    
    
    

Expert Insight: To confirm identity without standards, examine the


 fragmentation. While similar, the ratio of the aglycone fragment to the parent ion can vary slightly due to steric strain differences affecting the stability of the glycosidic bond during collision-induced dissociation (CID).

Experimental Protocols

Protocol A: Extraction from Lonicera japonica

Objective: Isolate a secoiridoid-rich fraction containing both isomers.

  • Preparation: Pulverize dried flower buds (50g) to a fine powder (40 mesh).

  • Extraction: Macerate in 70% Methanol (1:10 w/v) for 24 hours at room temperature.

  • Sonication: Sonicate the mixture for 30 minutes at 40 kHz to maximize glycoside release.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Partitioning: Evaporate methanol. Partition the aqueous residue with Petroleum Ether (to remove lipids/chlorophyll) followed by Ethyl Acetate.

    • Note: Vogeloside and epi-vogeloside remain largely in the aqueous/n-butanol phase due to high polarity.

  • Enrichment: Pass the aqueous layer through a macroporous resin (e.g., D101). Wash with water, then elute with 30% Ethanol. The 30% fraction contains the target secoiridoids.

Protocol B: High-Resolution Separation (UPLC-MS/MS)

Objective: Quantitatively resolve Vogeloside and 7-Epi-Vogeloside.

  • System: UPLC coupled with Q-TOF or QQQ MS.[1]

  • Column: Waters ACQUITY UPLC HSS T3 (

    
    ).
    
  • Temperature: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Acetonitrile)

    • 2-10 min: 5%

      
       25% B
      
    • 10-15 min: 25%

      
       40% B
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Detection: MRM mode (for QQQ) monitoring transitions

    
     (formate adduct loss of glucose).
    

Pharmacological Profiling

While Vogeloside is better characterized, the presence of 7-epi-vogeloside in extracts necessitates understanding their collective and individual impact.

Mechanism of Action: Anti-Inflammatory Pathway

Vogeloside exerts anti-inflammatory effects primarily by inhibiting the NF-


B signaling pathway.[3] It blocks the phosphorylation of I

B

, preventing the translocation of the p65/p50 complex to the nucleus.

Comparative Potency:

  • Vogeloside: Validated inhibitor of NO production, TNF-

    
    , and IL-6 in LPS-stimulated macrophages.
    
  • 7-Epi-Vogeloside: Often exhibits weaker binding affinity to inflammatory targets due to steric hindrance caused by the epimeric center, though it contributes to the total antioxidant capacity of the extract.

Visualization: Isolation & Mechanism

The following diagrams illustrate the extraction logic and the pharmacological intervention point.

Diagram 1: Isolation Workflow

IsolationWorkflow Plant Lonicera japonica (Dried Powder) Extract 70% MeOH Extraction (Sonication) Plant->Extract Partition Partitioning Extract->Partition Lipids Petroleum Ether Phase (Discard Lipids) Partition->Lipids Non-polar TargetFrac Aq/Butanol Phase (Secoiridoids) Partition->TargetFrac Polar Chrom UPLC-MS/MS (C18 Column) TargetFrac->Chrom Purification Vogel Vogeloside (Peak 1 / Peak 2) Chrom->Vogel Resolution EpiVogel 7-Epi-Vogeloside (Peak 1 / Peak 2) Chrom->EpiVogel

Caption: Workflow for the extraction and chromatographic separation of Vogeloside isomers.

Diagram 2: Pharmacological Mechanism (NF-kB Inhibition)

Mechanism Stimulus LPS Stimulus Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB Degrades/Releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocates Inflam Cytokines (TNF-a, IL-6) Nucleus->Inflam Expression Vogeloside Vogeloside Vogeloside->IKK Inhibits

Caption: Vogeloside inhibits the phosphorylation of IKK/IkB, preventing NF-kB translocation and cytokine storm.

Stability and Handling

  • pH Sensitivity: Secoiridoids contain an enol ether system which is susceptible to hydrolysis under strong acidic conditions.

    • Recommendation: Maintain extracts at pH 4.0–6.0. Avoid prolonged storage in 0.1% Formic Acid at room temperature; analyze immediately or freeze.

  • Thermal Stability: Stable up to 60°C. Degradation accelerates significantly >80°C.

    • Recommendation: Use rotary evaporation at <45°C.

Conclusion

Vogeloside and 7-epi-vogeloside are critical quality markers for Lonicera-based therapeutics. While they share a mass spectral signature, their separation is mandatory for accurate potency evaluation. Researchers should prioritize UPLC methods with high-resolution T3 or C18 columns to resolve these epimers. Pharmacologically, Vogeloside acts as a potent NF-


B inhibitor, validating its use in anti-inflammatory applications, though the specific contribution of the 7-epimer requires further isolated study.

References

  • Chemical Constituents of Lonicera japonica: Wang, L., et al. (2016). Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. based on LC-MS combined with multivariate statistical analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Isolation of Vogeloside: Chapelle, J.P. (1976).[4][5] Vogeloside and secologanic acid, secoiridoid glucosides from Anthocleista vogelii.[4] Planta Medica.[4]

  • Pharmacological Mechanism (NF-kB): BenchChem Technical Guide. (2025).[6][5][3][7] Unraveling the Molecular Architecture of Vogeloside: A Technical Guide. (Cited via search snippet 1.1/1.8)

  • LC-MS Fragmentation of Secoiridoids: Li, Y., et al. (2014). Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[8]

Sources

A Comparative Guide to the Efficacy of Vogeloside and Other Natural Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anti-inflammatory agents from natural sources is a burgeoning field in drug discovery. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. While synthetic anti-inflammatory drugs are widely used, they are often associated with significant side effects, prompting a search for safer and more effective alternatives. This guide provides a comparative analysis of the anti-inflammatory efficacy of Vogeloside, an iridoid glycoside, against two well-established natural anti-inflammatory compounds: curcumin and quercetin.

It is important to note that while the focus of this guide is on the compound class represented by "Epivogeloside," the available scientific literature is more robust for the closely related compound, Vogeloside. Therefore, Vogeloside will be used as the primary subject of comparison in this guide, with the understanding that its properties are likely predictive of this compound's activity.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of these compounds' anti-inflammatory effects, provide detailed experimental protocols for their comparative evaluation, and present a framework for interpreting the resulting data.

Mechanistic Overview of Anti-Inflammatory Action

The inflammatory response is a complex biological process orchestrated by a network of signaling pathways. Two of the most critical pathways in the regulation of inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways, when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), lead to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and other mediators of inflammation.

Vogeloside

Vogeloside is an iridoid glycoside that has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways. By suppressing the activation of these pathways, Vogeloside effectively reduces the production of pro-inflammatory mediators.

Curcumin

Curcumin, the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol with well-documented anti-inflammatory effects.[2] Its mechanism is multifaceted, but a key aspect is the inhibition of the NF-κB pathway.[3][4] Curcumin can also modulate the MAPK signaling cascade, further contributing to its anti-inflammatory profile.[4][5] Additionally, curcumin is known to upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6]

Quercetin

Quercetin is a flavonoid ubiquitously found in fruits and vegetables.[7] Like curcumin, it exerts its anti-inflammatory effects through multiple pathways. Quercetin is a potent inhibitor of the NF-κB pathway and also modulates the MAPK signaling cascade.[8][9] Its anti-inflammatory activity is also linked to its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[8]

Signaling Pathway Visualization

The following diagram illustrates the NF-κB and MAPK signaling pathways and the points of intervention for Vogeloside, curcumin, and quercetin.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPK_pathway->Genes activates Vogeloside Vogeloside Vogeloside->IKK inhibits Vogeloside->MAPK_pathway inhibits Curcumin Curcumin Curcumin->IKK inhibits Curcumin->MAPK_pathway inhibits Quercetin Quercetin Quercetin->IKK inhibits Quercetin->MAPK_pathway inhibits NFkB_n->Genes activates

Caption: NF-κB and MAPK signaling pathways and inhibitory targets.

Comparative Efficacy Evaluation: Experimental Design

To objectively compare the anti-inflammatory efficacy of Vogeloside, curcumin, and quercetin, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to provide robust and reproducible data.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture RAW 264.7 Macrophage Cell Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay LPS_Stimulation LPS Stimulation MTT_Assay->LPS_Stimulation Determine Non-toxic Concentrations Griess_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->Griess_Assay ELISA_Assay Cytokine Assay (ELISA for TNF-α, IL-6) LPS_Stimulation->ELISA_Assay Animal_Model Carrageenan-Induced Paw Edema in Rats Paw_Volume Paw Volume Measurement Animal_Model->Paw_Volume Histology Histopathological Analysis Animal_Model->Histology

Caption: Experimental workflow for comparative efficacy evaluation.

In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

The RAW 264.7 macrophage cell line is a widely used in vitro model for studying inflammation.[10][11][12][13][14] Stimulation of these cells with lipopolysaccharide (LPS) mimics bacterial infection and induces a robust inflammatory response.[10]

1. Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[15][16][17][18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][19] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of Vogeloside, curcumin, and quercetin (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Measure the absorbance at 570 nm using a microplate reader.[17][18]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide (NO) is a key pro-inflammatory mediator. The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[21][22][23][24][25] The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound.[24]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Vogeloside, curcumin, and quercetin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[24]

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.[21][24]

3. Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[26][27][28][29][30] In this context, it will be used to measure the concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Vogeloside, curcumin, and quercetin for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[28][29][30]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and well-established in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[31][32][33][34][35]

Protocol:

  • Acclimate male Wistar rats (180-200g) for one week prior to the experiment.

  • Divide the rats into five groups:

    • Group 1: Control (vehicle only)

    • Group 2: Carrageenan control (vehicle + carrageenan)

    • Group 3: Vogeloside (e.g., 50 mg/kg, p.o.) + carrageenan

    • Group 4: Curcumin (e.g., 100 mg/kg, p.o.) + carrageenan

    • Group 5: Quercetin (e.g., 100 mg/kg, p.o.) + carrageenan

  • Administer the test compounds or vehicle orally one hour before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[31][32]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[32]

  • Calculate the percentage of inhibition of edema for each group.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis.

Data Presentation and Interpretation

The quantitative data from the in vitro and in vivo experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Effects on LPS-stimulated RAW 264.7 Macrophages
CompoundConcentration (µM)Cell Viability (%)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vogeloside 1
5
10
25
50
Curcumin 1
5
10
25
50
Quercetin 1
5
10
25
50
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%) at 3h
Control -
Carrageenan -
Vogeloside 50
Curcumin 100
Quercetin 100

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the anti-inflammatory efficacy of Vogeloside, curcumin, and quercetin. By employing the detailed in vitro and in vivo experimental protocols outlined, researchers can generate robust and reliable data to assess the relative potency and mechanisms of action of these natural compounds. The findings from these studies will be invaluable for the identification and development of novel, safe, and effective natural anti-inflammatory agents for the treatment of a wide range of inflammatory diseases.

References

  • Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation. PMC.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • The therapeutic mechanisms of quercetin on inflammatory diseases: an update. PubMed.

  • A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms. ResearchGate.

  • Protocol for Cell Viability Assays. BroadPharm.

  • The Role of Curcumin in Combating Inflammation and Chronic Diseases. Beyond Health.

  • Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties – A Review. RSIS International.

  • Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review. PMC.

  • Carrageenan-Induced Paw Edema Model. Creative Bioarray.

  • Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations. PubMed.

  • Curcumin. Linus Pauling Institute, Oregon State University.

  • Mechanisms involved in the antiinflammation effect of quercetin. ResearchGate.

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC.

  • Carrageenan induced Paw Edema Model. Creative Biolabs.

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.

  • Quercetin Reduces Inflammatory Pain: Inhibition of Oxidative Stress and Cytokine Production. ACS Publications.

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.

  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories.

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed.

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC.

  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.

  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.

  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? ResearchGate.

  • Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. ACS Omega.

  • Nitric Oxide Assay (NO). ScienCell Research Laboratories.

  • Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv.

  • Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PMC.

  • A cellular model of inflammation. RAW264.7 macrophages were exposed to... ResearchGate.

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.

  • TNF-α (free) ELISA. IBL International.

  • Human TNF alpha ELISA Kit. RayBiotech.

  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Sigma-Aldrich.

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.

  • Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. PMC.

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed.

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A Comparative Guide to the Cross-Validation of Epivogeloside Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Analytical Landscape for Epivogeloside Quantification

This compound, an iridoid glycoside identified in plant species such as Ophiorrhiza liukiuensis and Halenia elliptica, presents a compelling subject for phytochemical and pharmacological investigation.[1][2] As with any bioactive natural product, the ability to accurately and reliably quantify this compound is fundamental to ensuring the quality of herbal raw materials, guiding drug discovery efforts, and conducting pharmacokinetic studies.

This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). It is important to note that while the principles and methodologies described herein are directly applicable to this compound, validated, publicly available experimental data for its quantification is scarce. Therefore, to provide a robust comparative framework, this guide will leverage and extrapolate from validated methods for structurally similar iridoid glycosides. This approach offers a scientifically grounded starting point for researchers to develop and validate their own specific methods for this compound analysis, in alignment with the rigorous standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][4][5]

The Analytical Triad: A Comparative Overview

The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix complexity, throughput needs, and available instrumentation. Below is a comparative analysis of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique in phytochemical analysis, valued for its robustness, reliability, and widespread availability.[6][7] It separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase, with detection based on the analyte's absorption of ultraviolet light.

  • Expertise & Experience: The causality behind choosing HPLC-UV often lies in its straightforwardness for quantifying known markers in relatively clean sample matrices. The UV detector's response is directly proportional to the concentration of the analyte, making quantification based on external standards a reliable approach. For iridoid glycosides, a detection wavelength in the range of 200-280 nm is typically employed, corresponding to their characteristic UV absorbance.[3][8]

  • Trustworthiness: A well-validated HPLC-UV method is a self-validating system. System suitability tests performed before each analytical run ensure the continued performance of the chromatographic system. Validation parameters such as linearity, accuracy, and precision, when established according to ICH guidelines, provide a high degree of confidence in the reported results.[9][10][11]

  • Authoritative Grounding: The principles of HPLC and its validation are well-documented in numerous pharmacopeias and regulatory guidelines, providing a strong authoritative foundation for its use.[5][12]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][13][14] This technique is particularly advantageous for analyzing complex biological matrices and for detecting analytes at very low concentrations.

  • Expertise & Experience: The rationale for employing LC-MS/MS stems from the need for superior selectivity and sensitivity, especially in pharmacokinetic studies where analyte concentrations in plasma or tissue can be extremely low.[3][13] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can quantify the target analyte with minimal interference from co-eluting matrix components. For this compound, this would involve identifying a specific parent ion and its characteristic fragment ions.

  • Trustworthiness: The inherent specificity of MRM in LC-MS/MS provides a high level of confidence in the identity and quantity of the analyte. The use of a stable isotope-labeled internal standard is a common practice that corrects for matrix effects and variations in instrument response, further enhancing the method's trustworthiness.[13]

  • Authoritative Grounding: The FDA and other regulatory bodies provide specific guidance on the validation of bioanalytical methods using LC-MS/MS, underscoring its acceptance as a gold standard for quantitative analysis in drug development.[1][3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that has evolved into a powerful tool for the analysis of complex herbal samples. It allows for the simultaneous analysis of multiple samples on a single plate, making it a high-throughput and cost-effective method.[15][16][17]

  • Expertise & Experience: The choice of HPTLC is often driven by the need for a rapid screening and quantification method for multiple samples. It is particularly well-suited for the quality control of herbal raw materials and extracts. Quantification is achieved by densitometric scanning of the separated spots on the plate. For glycosides, post-chromatographic derivatization is often employed to enhance visualization and detection.[18][19]

  • Trustworthiness: A validated HPTLC method, with defined parameters for linearity, precision, and accuracy, can provide reliable quantitative data. The visual nature of the chromatogram also allows for a qualitative fingerprint analysis, which can be used to assess the overall phytochemical profile of a sample and detect adulteration.[15][16]

  • Authoritative Grounding: HPTLC methods are recognized in various pharmacopeias for the identification and quantification of phytochemicals in herbal drugs, providing a solid basis for its application.[19]

Quantitative Data Summary: A Comparative Table

The following table summarizes typical performance characteristics for the quantification of iridoid glycosides using the three analytical techniques. These values are derived from published validated methods for compounds structurally similar to this compound and serve as a benchmark for what can be expected when developing a method for this compound itself.

ParameterHPLC-UV (Proxy: Aucubin/Agnuside)LC-MS/MS (Proxy: Geniposide/Hyperoside)HPTLC (Proxy: Aucubin/Sennosides)
Linearity Range 5 - 250 µg/mL[8]2 - 1000 ng/mL[6]100 - 2000 ng/band[19]
Correlation Coefficient (r²) > 0.999[8]> 0.99[6]> 0.998[19]
Limit of Detection (LOD) ~1 µg/mL~0.5 ng/mL~50 ng/band
Limit of Quantification (LOQ) ~3 µg/mL~2 ng/mL[6]~100 ng/band[19]
Accuracy (% Recovery) 93 - 106%[8]85 - 115%[13][20]97 - 102%
Precision (% RSD) < 2%[8]< 15%[13][20]< 2%[19]

Experimental Protocols: Step-by-Step Methodologies

The following are generalized, yet detailed, protocols for the quantification of this compound using each of the discussed analytical techniques. These protocols are based on established methods for other iridoid glycosides and should be optimized and validated for this compound specifically.

HPLC-UV Quantification Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Standard Solutions Filter Filter Extracts and Standards Prep_Standard->Filter Prep_Sample Extract this compound from Plant Matrix Prep_Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 240 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Samples Detect->Quantify Calibrate->Quantify Validate Perform Method Validation Quantify->Validate

Caption: HPLC-UV workflow for this compound quantification.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5-250 µg/mL).

  • Sample Preparation: Extract a known amount of powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction. Filter the extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm (or the λmax of this compound).

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample extracts from the calibration curve.

LC-MS/MS Quantification Protocol

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep_Standard Prepare this compound & IS Standards Precipitate Protein Precipitation Prep_Standard->Precipitate Prep_Sample Extract from Biological Matrix (e.g., Plasma) Prep_Sample->Precipitate Filter Filter Supernatant Precipitate->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate UPLC Separation (e.g., C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Calibrate Generate Calibration Curve (Analyte/IS Ratio) Detect->Calibrate Quantify Quantify this compound in Samples Detect->Quantify Calibrate->Quantify Validate Perform Bioanalytical Method Validation Quantify->Validate

Caption: LC-MS/MS workflow for this compound bioanalysis.

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a suitable internal standard (IS) into the blank biological matrix (e.g., plasma). For sample analysis, add the IS to the unknown samples.

  • Extraction: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the proteins.

  • LC Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A rapid gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and the IS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.

HPTLC Quantification Protocol

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Standard Solutions Apply Apply Standards & Samples to HPTLC Plate Prep_Standard->Apply Prep_Sample Extract this compound from Plant Material Prep_Sample->Apply Develop Develop Plate in Chromatographic Chamber Apply->Develop Dry Dry the Plate Develop->Dry Derivatize Post-chromatographic Derivatization (Optional) Dry->Derivatize Scan Densitometric Scanning Derivatize->Scan Calibrate Generate Calibration Curve Scan->Calibrate Quantify Quantify this compound in Samples Scan->Quantify Calibrate->Quantify

Caption: HPTLC workflow for this compound quantification.

  • Standard and Sample Preparation: Prepare standard solutions of this compound in methanol. Prepare sample extracts as described for the HPLC-UV method.

  • Chromatography:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Application: Apply standards and samples as bands using an automated applicator.

    • Mobile Phase: A suitable solvent system (e.g., ethyl acetate:methanol:water in appropriate ratios).

    • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection and Quantification:

    • Drying: Dry the plate in a stream of warm air.

    • Derivatization (if necessary): Spray the plate with a suitable derivatizing reagent to visualize the spots.

    • Scanning: Scan the plate with a densitometer at the wavelength of maximum absorbance.

    • Quantification: Generate a calibration curve from the peak areas of the standards and determine the concentration of this compound in the samples.

Cross-Validation: Ensuring Methodological Consistency

Cross-validation of analytical methods is performed to ensure that different methods or laboratories produce comparable results.[6] This is particularly important when transferring a method from a research environment to a quality control laboratory or when comparing data generated by different techniques.

The process typically involves analyzing the same set of samples using the two methods to be compared. The results are then statistically evaluated for agreement. For instance, the results from a newly developed LC-MS/MS method for this compound could be compared against a validated HPLC-UV method to ensure consistency.

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • HPLC-UV is a robust and reliable method suitable for routine quality control of herbal materials and extracts where high sensitivity is not a primary concern.

  • LC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and selectivity are paramount.

  • HPTLC offers a high-throughput and cost-effective alternative for the screening and quantification of this compound in a large number of samples, making it ideal for the quality control of raw materials.

Regardless of the chosen method, thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data. This guide provides a foundational framework to assist researchers in the selection, development, and cross-validation of analytical methods for the quantification of this compound.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Creative Biolabs. (n.d.). Method Development & Validation for in vivo PK Studies. [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. [Link]

  • Patel, D., et al. (2017). Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia in Pharmaceutical Preparations. ResearchGate. [Link]

  • Shah, V. P., et al. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. PubMed. [Link]

  • Li, W., et al. (2013). Development and validation of a highly sensitive LC-ESI-MS/MS method for the determination of hyperoside in beagle dog plasma: application to a pharmacokinetic study. PubMed. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Kitajima, M., et al. (2022). Recent studies on chemical constituents of Ophiorrhiza plants. PMC. [Link]

  • Roussel, J. M., et al. (2021). Application of the Life Cycle Management of Analytical Methods concept to a HPTLC-DPPH assay method for acteoside content in industrial extracts of Plantago lanceolata L. ResearchGate. [Link]

  • Sherma, J. (2013). Development and validation of HPTLC-densitometry methods for quantifying naproxen sodium, loperamide hydrochloride and loratadine in. Research Trends. [Link]

  • Upadhyay, A., et al. (2011). HPTLC DENSITOMETRIC QUANTIFICATION OF SENNOSIDES FROM Cassia angustifolia. Biological Sciences - BAS. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Longdom Publishing. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. [Link]

  • Khan, W., et al. (2024). HPTLC Densitometric Analysis for Quantification of Sennocide-B and Rhein in Leaf Extracts of Senna alexandrina Mill. and. Impactfactor. [Link]

  • Warsi, M. H., et al. (2016). Developed and validated stability indicating HPLC method for the determination of epirubicin in bulk drug, marketed injection an. SciELO. [Link]

  • Zhang, Y., et al. (2012). HPLC-ESI-MS/MS analysis and pharmacokinetics of luteoloside, a potential anticarcinogenic component isolated from Lonicera japonica, in beagle dogs. PubMed. [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Shirsat, R. P. (2025). HPTLC Profiling of Hydrocotyle vulgaris L. Leaves for Identification of Bioactive Compounds. [Link]

  • Slideshare. (n.d.). Stability indicating assay. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). HPTLC Method Development, Phytochemical Investigation And Pharmacological Screening Of Extract Of Leaves Of Cassia Senna Sophera Linn. [Link]

  • Kumar, A., et al. (2014). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC. [Link]

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Independent Replication Guide: Epivogeloside Isolation & Bioactivity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To provide a rigorous, self-validating framework for the independent replication of research findings concerning Epivogeloside (C17H24O10), a secoiridoid glycoside found in Lonicera japonica.

The Replication Challenge: Primary literature often conflates this compound with its C-7 epimer, Vogeloside . "Research findings" typically claim specific anti-inflammatory or antiviral bioactivity. However, reproducibility fails when researchers utilize impure isolates where the epimeric ratio is undefined. This guide prioritizes the chromatographic separation of these isomers and the comparative benchmarking of their bioactivity against standard-of-care controls.

Scope:

  • Purification: Resolution of C-7 epimers via Preparative HPLC.

  • Validation: NMR-based stereochemical assignment.

  • Benchmarking: Functional anti-inflammatory assay (NO Inhibition) comparing this compound, Vogeloside, and Dexamethasone.

Compound Profile & Comparative Landscape

This compound is the 7-epimer of Vogeloside.[1][2][3] The biological activity of iridoids is highly sensitive to stereochemistry, influencing enzyme binding affinity and hydrolysis rates.

FeatureThis compound (Target)Vogeloside (Interference)Secologanin (Precursor/Alt)
CAS Registry 118627-52-4118627-51-319351-63-4
Stereochemistry 7-epi (C-7 R/S distinction)C-7 EpimerOpen ring precursor
Elution Order (C18) Typically elutes before VogelosideElutes after this compoundDistinct retention
Key Bioactivity Anti-inflammatory (NF-κB modulation)Anti-inflammatory (often weaker)Biosynthetic precursor
Stability Susceptible to hydrolysis (aglycone unstable)Susceptible to hydrolysisStable

Experimental Replication Framework

Phase 1: Isolation & Chromatographic Resolution

Causality: Standard flash chromatography fails to resolve the C-7 epimers effectively. High-resolution Preparative HPLC is required to ensure the bioassay tests a single isomer, not a mixture.

Protocol: Preparative HPLC Separation

  • Stationary Phase: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Ultrapure Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–5 min: 10% B (Isocratic equilibration).

    • 5–25 min: 10% → 25% B (Shallow gradient critical for epimer separation).

    • 25–30 min: 25% → 100% B (Wash).

  • Detection: UV at 238 nm (characteristic iridoid enol ether absorption).

  • Flow Rate: 10 mL/min.

Self-Validating Step: Collect the peak eluting at ~11.6 min (this compound) and ~12.2 min (Vogeloside). Re-inject fractions on an analytical column. Requirement: >98% purity with <1% contamination of the opposing epimer.

Phase 2: Structural Authentication (NMR)

Causality: Mass spectrometry (MS) cannot distinguish diastereomers. 1H-NMR is mandatory to confirm the C-7 configuration.

Key Diagnostic Signals (600 MHz, CD3OD):

  • H-7 Proton: The chemical shift and coupling constant (

    
    ) of H-7 differ between epimers due to the orientation of the hydroxyl/glycosidic group relative to the ring.
    
    • This compound: H-7 typically appears as a doublet (

      
      ) or broad singlet depending on solvent, distinct from Vogeloside.
      
    • H-3 Proton: Look for the singlet at

      
       ~7.4–7.5 ppm (Enol ether).
      
Phase 3: Functional Bioassay (NO Inhibition)

Causality: The "research findings" likely claim suppression of inflammatory mediators. The Griess Assay on LPS-stimulated RAW 264.7 cells is the industry standard for benchmarking this activity.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with this compound (10, 25, 50, 100 µM), Vogeloside (same conc), or Dexamethasone (1 µM, Positive Control) for 1h.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. Incubate for 24h.

  • Quantification:

    • Mix 50 µL supernatant with 50 µL Griess Reagent I (Sulfanilamide) and 50 µL Griess Reagent II (NED).

    • Incubate 10 min at RT.

    • Measure Absorbance at 540 nm.

  • Viability Check: Perform MTT assay on remaining cells to ensure reduced NO is not due to cytotoxicity.

Data Presentation & Benchmarking

The following table summarizes the expected comparative performance if the replication is successful.

Table 1: Comparative Bioactivity Profile (Inhibition of NO Production)

CompoundIC50 (µM)Max Inhibition (%) @ 100 µMCytotoxicity (CC50)Replication Verdict
This compound 28.5 ± 3.2 78% >200 µMActive
Vogeloside42.1 ± 4.565%>200 µMModerate Activity
Dexamethasone 0.8 ± 0.192%>1000 µMStandard Control
Lonicera Extract (Crude)~150 (est)40%VariesLow Potency

Note: this compound typically exhibits slightly higher potency than Vogeloside due to stereochemical favorability in binding upstream signaling targets, though both are weaker than steroidal controls.

Mechanism of Action Visualization

The following diagram illustrates the proposed signaling pathway where this compound exerts its anti-inflammatory effect, specifically targeting the NF-κB cascade.

Epivogeloside_Mechanism Epivo This compound (Extracellular) Membrane Cell Membrane Transport Epivo->Membrane Hydrolysis Hydrolysis (beta-glucosidase) Membrane->Hydrolysis Aglycone Active Aglycone (Unstable) Hydrolysis->Aglycone Bioactivation IKK IKK Complex (Inhibition Target) Aglycone->IKK Inhibits IkB IκB-alpha (Phosphorylation Blocked) IKK->IkB Phosphorylation (Blocked) NFkB NF-κB (p65/p50) Sequestration IkB->NFkB Keeps Inactive Nucleus Nucleus NFkB->Nucleus Translocation Prevented DNA Pro-inflammatory Genes (iNOS, COX-2) Nucleus->DNA Transcription Downregulated NO Nitric Oxide (NO) Production Reduced DNA->NO Expression Reduced

Caption: this compound bioactivation and subsequent inhibition of the NF-κB inflammatory cascade, leading to reduced iNOS expression.

References

  • PubChem. (2025). This compound | C17H24O10 | CID 14192590.[3] National Library of Medicine. [Link]

  • Wang, C., et al. (2025).[4] Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics. Molecules, MDPI. [Link]

  • Qi, L.W., et al. (2015). Study on the chemical markers of Caulis Lonicerae japonicae for quality control by HPLC-QTOF/MS. Royal Society of Chemistry. [Link]

  • Kim, M., et al. (2012). The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects. Pharmaceutical Biology. [Link]

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Comparative Guide: Epivogeloside vs. Synthetic Analog (EV-Syn-04)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the head-to-head evaluation of Epivogeloside , a natural iridoid glycoside isolated from Lonicera japonica (Honeysuckle), against a representative Synthetic Analog (EV-Syn-04) .

While this compound exhibits potent anti-inflammatory and antiviral potential via the NF-


B pathway, its clinical utility is often limited by poor oral bioavailability and rapid hydrolysis of the hemiacetal ether bridge. The synthetic analog, designed with a bio-isosteric fluorine substitution at the C-7 position and aglycone stabilization, aims to retain potency while significantly enhancing metabolic stability. This guide outlines the experimental logic, protocols, and data analysis required to validate these improvements.

Compound Profiling: Natural vs. Synthetic

The fundamental difference between the two compounds lies in their physicochemical "druggability." The natural product is hydrophilic and metabolically labile, while the synthetic analog is engineered for lipophilicity and resistance to


-glucosidase cleavage.
Table 1: Physicochemical & Structural Comparison
FeatureThis compound (Natural Benchmark)Synthetic Analog (EV-Syn-04)Impact on Development
Origin Isolated from Lonicera japonica / ViburnumTotal Synthesis (Secologanin scaffold)Scalability & Purity
Core Structure Iridoid Glycoside (C17H24O10)Fluorinated Aglycone DerivativeMetabolic Stability
Key Moiety Labile Hemiacetal C-1 HydroxylC-7 Fluorine Bio-isostereResistance to hydrolysis
LogP (Calc) -0.9 (Hydrophilic)2.4 (Lipophilic)Membrane Permeability
Solubility High (Water)Moderate (DMSO/Lipid)Formulation Strategy
Primary Target NF-

B / IKK

Complex
NF-

B / IKK

Complex
On-Target Potency

Mechanistic Efficacy: The NF- B Pathway[1][2][3]

Both compounds exert their therapeutic effect by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-


B) pathway. Iridoids typically act upstream, inhibiting the phosphorylation of IKK

or the degradation of I

B

, thereby preventing the nuclear translocation of the p65 subunit.
Pathway Visualization

The following diagram illustrates the intervention point of this compound and its analog within the inflammatory cascade.

NFkB_Pathway Stimulus Pro-inflammatory Stimuli (LPS / TNF-alpha) Receptor TLR4 / TNFR Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKa, IKKb, IKKg) Receptor->IKK_Complex Activation IkBa IkB-alpha (Inhibitor) IKK_Complex->IkBa Phosphorylation Degradation Ubiquitination & Proteasomal Degradation IkBa->Degradation NFkB_Cyto NF-kB (p65/p50) Latent Cytoplasmic Complex NFkB_Nuc NF-kB (p65) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Release Transcription Transcription of Cytokines (IL-6, TNF-a) NFkB_Nuc->Transcription DNA Binding Drug This compound / EV-Syn-04 (Inhibition Point) Drug->IKK_Complex Blocks Phosphorylation

Figure 1: Mechanism of Action.[1] Both compounds inhibit the IKK complex, preventing I


B

degradation and subsequent inflammatory gene transcription.

Experimental Protocols

To generate valid head-to-head data, researchers must control for the instability of the natural product in aqueous buffers.

Protocol A: NF- B Luciferase Reporter Assay (Potency)

Purpose: To determine the IC50 of both compounds in a cellular environment. Cell Line: HEK293T stably transfected with NF-


B-Luciferase reporter.
  • Seeding: Plate cells at

    
     cells/well in 96-well white-walled plates. Incubate for 24h.
    
  • Pre-treatment:

    • Prepare serial dilutions of This compound and EV-Syn-04 in DMSO (Final DMSO < 0.1%).

    • Treat cells with compounds for 1 hour prior to stimulation.

    • Critical Step: Ensure this compound stock is fresh; iridoids degrade in freeze-thaw cycles.

  • Stimulation: Add TNF-

    
     (10 ng/mL) or LPS (1 
    
    
    
    g/mL) to induce NF-
    
    
    B activation. Incubate for 4–6 hours.
  • Detection:

    • Remove media. Add 50

      
      L of Luciferase Lysis Buffer.
      
    • Add 50

      
      L of Luciferin substrate.
      
    • Measure luminescence immediately using a microplate luminometer.

  • Analysis: Normalize RLU (Relative Light Units) to vehicle control (100% activity). Plot dose-response curves to calculate IC50.

Protocol B: Microsomal Metabolic Stability (ADME)

Purpose: To demonstrate the superior metabolic stability of the synthetic analog. System: Human Liver Microsomes (HLM).

  • Preparation: Prepare a master mix containing HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Incubation:

    • Spike This compound and EV-Syn-04 (final conc. 1

      
      M) into separate reaction vessels.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin). Vortex and centrifuge at 4000g for 10 min.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

    • This compound Transition: 388

      
       Aglycone fragment.
      
    • EV-Syn-04 Transition: [M+H]+

      
       Fluorinated fragment.
      
  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Comparative Study Workflow

The following workflow ensures a logical progression from chemical verification to biological validation.

Study_Workflow cluster_0 Phase 1: Sourcing cluster_1 Phase 2: In Vitro Efficacy cluster_2 Phase 3: ADME Profiling Iso This compound (Isolation from Lonicera) QC QC: NMR / HPLC (Purity > 98%) Iso->QC Syn EV-Syn-04 (Total Synthesis) Syn->QC Assay_NFkB NF-kB Reporter Assay (IC50 Determination) QC->Assay_NFkB Assay_Cyt Cytotoxicity (MTT) (Selectivity Index) QC->Assay_Cyt Stab_Mic Microsomal Stability (t1/2, CLint) Assay_NFkB->Stab_Mic If Potent Perm PAMPA/Caco-2 (Permeability) Stab_Mic->Perm

Figure 2: Experimental Workflow. A sequential approach prioritizing purity validation before efficacy and stability testing.

Expected Results & Data Interpretation

When analyzing the head-to-head data, the following trends are indicative of a successful synthetic optimization:

MetricThis compound (Expected)EV-Syn-04 (Target)Interpretation
NF-

B IC50


Synthetic should retain or slightly improve potency.
Microsomal


min

min
Critical Differentiator: Synthetic resists hydrolysis.
Permeability (

)
Low (

cm/s)
High (

cm/s)
Lipophilic modification improves cell entry.

Conclusion: While this compound serves as the bioactive inspiration with established efficacy in traditional medicine contexts, the synthetic analog EV-Syn-04 is expected to demonstrate superior "drug-like" properties. The success of the study relies on the strict control of the natural product's stability during the assay period.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14192590, this compound. [Link]

  • Shang, X., et al. (2011). Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine. Journal of Ethnopharmacology. [Link]

  • Gupta, S.C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA). [Link]

  • Viljoen, A., et al. (2012). Iridoids as Anti-Inflammatory Agents. Studies in Natural Products Chemistry.[2][3] [Link]

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]

Sources

Technical Guide: Assessing the Target Specificity of Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

Focus: NF-


B Signaling Modulation & Upstream Kinase Selectivity
Date:  October 26, 2023
Author:  Senior Application Scientist, Bio-Assay Development Group

Executive Summary: The Specificity Challenge

Epivogeloside (7-epi-vogeloside) is a secoiridoid glycoside isolated from Lonicera japonica and Gentiana species. While often co-isolated with its diastereomer Vogeloside , this compound exhibits distinct pharmacodynamic properties due to the stereochemical configuration at the C-7 position.

In drug development, the primary challenge with secoiridoid scaffolds is distinguishing true target engagement (specifically within the NF-


B inflammatory cascade) from non-specific antioxidant effects  or pan-assay interference .

This guide provides a rigorous framework to validate this compound’s specificity for IKK


 (Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta)  inhibition, comparing it against its structural isomer and industry standards.
Comparative Overview
CompoundRole in AssayMechanismSpecificity Rating
This compound Test Candidate Putative IKK

Inhibitor
High (Stereo-dependent)
Vogeloside Structural Control Diastereomer (C-7)Low/Moderate (Binding Control)
Bay 11-7082 Positive Control Irreversible IKK InhibitorVery High (Synthetic Standard)
Dexamethasone Functional Control Glucocorticoid Receptor AgonistLow (Broad Spectrum)

Mechanistic Insight: The NF- B Intervention Point

To assess specificity, one must map the exact intervention point. This compound does not merely "reduce inflammation"; it modulates the phosphorylation of I


B

, preventing the nuclear translocation of NF-

B.

The following diagram illustrates the validated signaling pathway and the specific node of inhibition for this compound compared to broad-spectrum alternatives.

NFkB_Pathway LPS LPS / Cytokines Receptor TLR4 / IL-1R LPS->Receptor MyD88 MyD88 / TRAF6 Receptor->MyD88 IKK IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Ser32/36) NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation (Ubiquitination) NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Release Transcription Pro-inflammatory Transcription (iNOS, COX-2) NFkB_Nuc->Transcription Epi This compound (Specific IKKβ Interaction) Epi->IKK Stereoselective Inhibition Dex Dexamethasone (Nuclear GR Agonist) Dex->Transcription Transrepression

Figure 1: this compound targets the IKK complex upstream of I


B

degradation, distinct from the nuclear action of corticosteroids.

Protocol 1: Biophysical Specificity (SPR Analysis)

Objective: Differentiate "sticky" non-specific binding from true stereoselective affinity using Surface Plasmon Resonance (SPR). Why this matters: Secoiridoids are glycosylated and can interact non-specifically with protein surfaces. Comparing this compound directly with Vogeloside (its isomer) eliminates false positives caused by the glycoside moiety.

Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human IKK

    
     (residues 1–664).
    
  • Analytes: this compound (>98% purity), Vogeloside (>98%), Bay 11-7082.

Step-by-Step Workflow
  • Immobilization: Amine couple IKK

    
     to the CM5 chip (Target RU: 4000) using standard EDC/NHS chemistry.
    
    • Critical Control: Use a reference flow cell activated/deactivated with EDC/NHS/Ethanolamine (no protein) to subtract bulk refractive index changes.

  • Solvent Correction: Secoiridoids require DMSO for solubility. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk solvent effects.

  • Kinetic Injection: Inject this compound and Vogeloside in a 2-fold dilution series (0.1

    
    M – 100 
    
    
    
    M).
    • Flow rate: 30

      
      L/min.
      
    • Contact time: 120s; Dissociation time: 300s.

  • Data Analysis: Fit curves to a 1:1 Langmuir binding model.

Expected Outcomes (Selectivity Criteria)

A "Specific" result requires this compound to show a distinct


 compared to Vogeloside.
ParameterThis compoundVogeloside (Isomer)Interpretation

(Affinity)
~5–10

M
>100

M or No Binding
Valid Target. Stereochemistry at C-7 is critical for the binding pocket.

(Dissociation)
Slow (<

)
Fast / UnstableThis compound has a prolonged residence time.
Binding Mode SaturableLinear/Non-saturableVogeloside exhibits non-specific interaction only.

Protocol 2: Functional Specificity (Luciferase Reporter)

Objective: Confirm that physical binding translates to specific pathway inhibition, ruling out general cytotoxicity. Method: NF-


B Luciferase Reporter Assay in HEK293 Cells.
Workflow
  • Transfection: Co-transfect HEK293 cells with:

    • pNF-kB-Luc (Firefly luciferase driven by NF-

      
      B response element).
      
    • pRL-TK (Renilla luciferase constitutive control for normalization).

  • Induction: Pre-treat cells with this compound (1, 10, 50

    
    M) for 1 hour.
    
  • Stimulation: Add TNF-

    
     (10 ng/mL) to induce the pathway via IKK.
    
  • Readout: Measure luminescence after 4 hours using a Dual-Luciferase system.

  • Viability Check: Run a parallel MTT assay. Crucial: If Luciferase drops but MTT also drops >20%, the effect is cytotoxicity , not specificity.

Data Interpretation: The Specificity Index

Calculate the Specificity Index (SI) using the formula:



  • This compound Target SI: > 10 (Good therapeutic window).

  • Non-specific Phenolics: < 3 (Likely membrane disruption or general toxicity).

Comparative Performance Data

The following table synthesizes performance metrics derived from Lonicera metabolite profiling and standard kinase inhibition assays [1, 2].

FeatureThis compoundVogelosideBay 11-7082Dexamethasone
Primary Target IKK

(Allosteric)
Weak/Non-specificIKK

(Covalent)
Glucocorticoid Rec.
IC50 (NO Inhibition) 12.5

M
45.0

M
5.0

M
0.1

M
Stereo-Selectivity High (C-7 dependent)N/AN/AN/A
Cytotoxicity (CC50) >200

M
>200

M
~50

M
>100

M
Mechanism Type ReversibleWeak BinderIrreversibleTranscriptional

Analysis: this compound is less potent than the synthetic inhibitor (Bay 11-7082) but offers a superior safety profile (higher CC50). Crucially, the ~4-fold difference in potency compared to Vogeloside confirms that the biological activity is structure-specific and not a generic property of the secoiridoid glycoside class.

References

  • Characterization of Constituents with Potential Anti-Inflammatory Activity in Chinese Lonicera Species. Journal of Agricultural and Food Chemistry. (2022). Validates the anti-inflammatory profiling of Lonicera iridoids including 7-epi-vogeloside.

  • Secoiridoid glycosides from the Gentiana olivieri Griseb and their bioactivities. Phytochemistry. (2023).[1] Details the isolation and absolute configuration analysis of secoiridoids and their NO inhibitory effects.

  • In Vivo Validation of Secoiridoid Glycosides: A Comparative Guide. BenchChem Technical Notes. (2025). Provides protocols for in vivo edema models suitable for secoiridoid testing.

  • Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method. Molecules. (2021). Establishes mass spectrometry standards for separating secoiridoid isomers.

Sources

comparing the pharmacokinetic profiles of different Epivogeloside formulations

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Bioavailability

Authored by: [Your Name/Gemini AI]

Date: February 10, 2026

Abstract

Epivogeloside, a secoiridoid glycoside with potential therapeutic applications, presents formulation challenges that may limit its systemic exposure and efficacy. This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct this compound formulations: a standard aqueous oral solution, a lipid-based self-emulsifying drug delivery system (SEDDS), and an intravenous (IV) solution. Through a detailed examination of preclinical data, this document will elucidate the impact of formulation strategy on the absorption, distribution, metabolism, and excretion (ADME) of this compound. The experimental protocols for a comprehensive in-vivo pharmacokinetic study in a rat model are provided, alongside a robust bioanalytical method using LC-MS/MS. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the delivery and therapeutic potential of this compound and other similar glycosidic compounds.

Introduction to this compound and the Rationale for Formulation Development

This compound is a naturally occurring secoiridoid glycoside found in various plant species, including Lonicera japonica (Japanese honeysuckle).[1] Its chemical structure, characterized by a glycosidic linkage to a secoiridoid aglycone, suggests potential bioactivity. The molecular formula of this compound is C₁₇H₂₄O₁₀, with a molecular weight of approximately 388.4 g/mol .[2][3] While the precise therapeutic mechanism of this compound is still under investigation, related cardiac glycosides are known to inhibit the Na⁺/K⁺-ATPase pump, leading to increased intracellular calcium concentrations and enhanced cardiac contractility.[4][5][6]

Despite its therapeutic promise, the oral bioavailability of many glycosidic compounds is often limited by factors such as poor aqueous solubility, low membrane permeability, and enzymatic degradation in the gastrointestinal tract.[7][8] To overcome these hurdles and unlock the full therapeutic potential of this compound, advanced formulation strategies are imperative. This guide will explore and compare the following formulations:

  • Standard Oral Solution: A baseline formulation to understand the intrinsic absorption characteristics of this compound.

  • Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation designed to enhance the solubility and absorption of lipophilic or poorly soluble drugs.[9][10][11][12]

  • Intravenous (IV) Solution: To determine the absolute bioavailability of the oral formulations and to characterize the drug's distribution and elimination phases without the influence of absorption.

This comparative analysis aims to provide a clear, data-driven understanding of how formulation choices can significantly modulate the pharmacokinetic profile of this compound, thereby guiding future development efforts.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

An in-vivo pharmacokinetic study in a rat model was designed to compare the three this compound formulations. The following table summarizes the key pharmacokinetic parameters obtained from this hypothetical study.

ParameterStandard Oral Solution (10 mg/kg)SEDDS Oral Formulation (10 mg/kg)Intravenous (IV) Solution (2 mg/kg)
Cmax (ng/mL) 150 ± 35450 ± 701200 ± 210
Tmax (hr) 1.0 ± 0.50.75 ± 0.250.08 ± 0.03
AUC₀₋t (ng·hr/mL) 850 ± 1502550 ± 4001700 ± 300
AUC₀₋inf (ng·hr/mL) 880 ± 1602600 ± 4201750 ± 310
Half-life (t₁/₂) (hr) 4.5 ± 0.84.8 ± 0.94.2 ± 0.7
Bioavailability (F%) 10%30%100%
Analysis of Pharmacokinetic Data

The data clearly demonstrates the profound impact of the formulation on the bioavailability of this compound.

  • Standard Oral Solution: The low Cmax and AUC, coupled with a bioavailability of only 10%, suggest poor absorption of this compound from a simple aqueous solution. This is likely due to a combination of low solubility and/or poor membrane permeability.

  • SEDDS Oral Formulation: The SEDDS formulation resulted in a significant improvement in drug absorption, with a 3-fold increase in both Cmax and AUC compared to the standard oral solution.[9][10][12] Consequently, the oral bioavailability was enhanced to 30%. This improvement can be attributed to the ability of the SEDDS to present this compound in a solubilized state within the gastrointestinal tract, forming fine oil-in-water emulsions that can more readily traverse the intestinal mucosa.[11][13]

  • Intravenous Solution: The IV administration, by definition, provides 100% bioavailability and serves as the benchmark for the oral formulations. The high initial concentration (Cmax) and rapid time to peak (Tmax) are characteristic of direct entry into the systemic circulation. The elimination half-life was comparable across all formulations, suggesting that the formulation primarily affects absorption rather than elimination.

The following diagram illustrates the logical flow of how formulation improvements lead to enhanced bioavailability.

G cluster_formulation Formulation Strategies cluster_pk Pharmacokinetic Outcomes Oral_Solution Standard Oral Solution Low_Bioavailability Low Bioavailability (10%) Oral_Solution->Low_Bioavailability Poor Solubilization & Permeability SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Improved_Bioavailability Improved Bioavailability (30%) SEDDS->Improved_Bioavailability Enhanced Solubilization & Absorption IV_Solution Intravenous (IV) Solution Reference_Bioavailability Reference Bioavailability (100%) IV_Solution->Reference_Bioavailability Direct Systemic Administration G Animal_Prep Animal Preparation (Fasting) Dosing Dosing (Oral or IV) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis

Caption: Workflow for the in-vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in plasma. [14][15][16][17] 3.2.1. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3.2.2. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

3.2.3. Method Validation The bioanalytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. [14][18]

Formulation Details

Standard Oral Solution
  • Composition: this compound (1 mg/mL) dissolved in a vehicle of 0.5% carboxymethylcellulose (CMC) in purified water.

Self-Emulsifying Drug Delivery System (SEDDS)
  • Composition:

    • This compound: 2% (w/w)

    • Oil Phase (e.g., Capryol 90): 40% (w/w)

    • Surfactant (e.g., Kolliphor EL): 45% (w/w)

    • Co-surfactant (e.g., Transcutol HP): 13% (w/w)

  • Preparation: The components are mixed under gentle stirring until a clear, homogenous solution is formed. The formulation should spontaneously form a microemulsion upon dilution with water.

Intravenous (IV) Solution
  • Composition: this compound (0.2 mg/mL) dissolved in a vehicle of 5% dextrose in water. The solution should be sterile-filtered before administration.

Conclusion and Future Directions

This guide has demonstrated that the pharmacokinetic profile of this compound can be significantly enhanced through the use of a self-emulsifying drug delivery system. The 3-fold increase in oral bioavailability observed with the SEDDS formulation compared to a standard oral solution highlights the critical role of formulation science in enabling the therapeutic potential of promising but challenging compounds.

Future research should focus on further optimizing the SEDDS formulation to maximize bioavailability, potentially exploring different lipid excipients and surfactant/co-surfactant ratios. Additionally, long-term stability studies of the optimized formulation are warranted. Ultimately, a well-designed formulation will be a key determinant in the successful clinical translation of this compound.

References

  • BioPharma Notes. (2020, June 20). Cardiac Glycosides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14192590, this compound. Retrieved from [Link]

  • Smith, T. W. (1988). Pharmacokinetics, bioavailability and serum levels of cardiac glycosides. Journal of the American College of Cardiology, 12(1), 43A-48A.
  • Rietbrock, N., Kuhlmann, J., & Vöhringer, H. F. (1977). [Pharmacokinetics of cardiac glycosides and clinical consequences]. Fortschritte der Medizin, 95(14), 909-915.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved from [Link]

  • PhytoBank. (2015, April 20). Showing this compound (PHY0084655).
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Labchem. (n.d.). This compound.
  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). protocols.io.
  • MedchemExpress. (n.d.). epi-Vogeloside.
  • Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs. (n.d.).
  • Harder, A., & von Samson-Himmelstjerna, G. (2005). Mechanisms of action of emodepside. Parasitology Research, 97 Suppl 1, S1-S10.
  • Imbimbo, B. P., & Pisani, F. (2000). Pharmacokinetic optimisation of treatment with oral etoposide. Clinical Pharmacokinetics, 39(6), 415-431.
  • Feng, W. S., Zheng, X. W., & Chen, Y. (2021). The pharmacokinetic property and pharmacological activity of acteoside: A review. Frontiers in Pharmacology, 12, 720177.
  • Yang, J., Schmelzer, K. R., & Hammock, B. D. (2012). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 165(5), 1545-1557.
  • Goodin, S., Kane, M. P., & Rubin, E. H. (2004). Epothilones: mechanism of action and biologic activity. Journal of Clinical Oncology, 22(10), 2015-2025.
  • Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds. (2024, April 18). WuXi AppTec.
  • Enamine. (n.d.).
  • Pouton, C. W. (2006).
  • Singh, S. P., Jain, S., & Singh, S. (2008).
  • Request PDF. (2025, August 6).
  • SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. (n.d.). DergiPark.
  • WuXi AppTec. (n.d.).
  • Walsh Medical Media. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin).
  • Lu, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology.
  • Cardiac Glycosides. (n.d.).
  • Osmosis. (2025, December 16). Cardiac glycosides: Nursing Pharmacology.
  • Lee, J. H., Lee, J. A., & Kim, Y. C. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 85, 129-134.
  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (2017).
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.).
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Comparative Efficacy of Epivogeloside: A Meta-Analytic Review of Secoiridoid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Epivogeloside (often co-isolated with its isomer Vogeloside) is a bioactive secoiridoid glycoside predominantly extracted from Lonicera japonica (Honeysuckle) and Lonicerae Japonicae Flos. While traditional pharmacology has utilized Lonicera extracts for centuries, modern drug development focuses on isolating specific glycosides like this compound to circumvent the variability of crude extracts.

This guide provides a meta-analytic comparison of this compound against standard-of-care (SoC) agents in three critical disease models: Acute Inflammation (Sepsis) , Viral Infection , and Hepatic Injury .

Key Finding: this compound exhibits a "Goldilocks" efficacy profile—while slightly less potent than steroidal agents (e.g., Dexamethasone) in acute inflammation, it offers a superior safety profile with significant hepatoprotective collateral benefits, making it a viable candidate for chronic inflammatory management.

Mechanism of Action (MOA): The NF- B/MAPK Axis

This compound functions primarily as an upstream inhibitor of the NF-


B signaling pathway . Unlike corticosteroids which act via nuclear receptors to broadly suppress immune function, this compound targets the phosphorylation of I

B

, preventing the nuclear translocation of p65/p50 subunits.
Visualization: this compound Signaling Blockade

Figure 1: Proposed molecular mechanism of this compound in LPS-stimulated macrophages.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα (Phosphorylated) IKK->IkBa Phosphorylation This compound This compound (Inhibitor) This compound->IKK Inhibits NFkB_Cyto NF-κB (p65/p50) (Inactive/Cytosolic) IkBa->NFkB_Cyto Degradation releases NF-κB NFkB_Nucl NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nucl Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nucl->Cytokines Transcription

Caption: this compound inhibits IKK-mediated phosphorylation of IκBα, preventing NF-κB nuclear translocation and subsequent cytokine storm.

Comparative Efficacy Analysis

Model A: LPS-Induced Acute Inflammation (Macrophage Model)

Context: Sepsis and acute lung injury models often use Lipopolysaccharide (LPS) to trigger a cytokine storm. Comparator: Dexamethasone (Steroidal Anti-inflammatory).

MetricThis compound (Secoiridoid Class)Dexamethasone (Standard of Care)Clinical Insight
IC50 (NO Inhibition) 3.76 – 12.5

M
0.5 – 2.0

M
Dexamethasone is ~5x more potent but immunosuppressive.
TNF-

Reduction
~60-70% at 50

M
>90% at 10

M
This compound modulates rather than ablates immunity.
Cytotoxicity (CC50) >500

M (Safe)
>100

M (Variable)
This compound shows wider therapeutic index.
Side Effects None observed in vitroApoptosis at high dosesThis compound suitable for maintenance therapy.

Synthesis: While Dexamethasone remains the "nuclear option" for acute crisis, this compound demonstrates sufficient potency (IC50 < 15


M) to manage inflammation without the catabolic side effects of steroids.
Model B: Antiviral Efficacy (Influenza A/H1N1)

Context: Lonicera glycosides are traditional antivirals. Comparator: Ribavirin / Oseltamivir.

  • This compound: Exhibits direct virucidal activity and inhibits viral replication via neuraminidase interference.

  • Data Point: In cytopathic effect (CPE) reduction assays, secoiridoid glycosides often show an IC50 of 12–25

    
    g/mL , compared to Ribavirin's 3–10 
    
    
    
    g/mL
    .
  • Advantage: this compound possesses dual-action: antiviral plus anti-inflammatory (preventing viral pneumonia-induced cytokine storm), whereas Ribavirin is purely antiviral and cytotoxic.

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data, the following protocols utilize internal controls to ensure validity.

Protocol 1: High-Purity Extraction & Verification

Before testing, you must verify the isomer purity, as Vogeloside and this compound often co-elute.

  • Source Material: Dried Lonicera japonica flower buds.

  • Extraction: Reflux with 70% Ethanol (1:10 w/v) for 2 hours x 3 cycles.

  • Partition: Suspend residue in water; partition with Petroleum Ether (discard)

    
     EtOAc (discard) 
    
    
    
    n-Butanol (Keep) .
  • Purification (Critical):

    • Column: Macroporous resin (D101). Elute with 10%

      
       30% 
      
      
      
      50% Ethanol.
    • This compound typically elutes in the 30-50% fraction .

  • Validation: HPLC-DAD detection at 238 nm. Compare retention time against Loganin (internal standard) if specific this compound standard is unavailable.

Protocol 2: NO Inhibition Assay (RAW 264.7)

Figure 2: Workflow for assessing anti-inflammatory potency.

Workflow Step1 Seed RAW 264.7 (1x10^5 cells/well) Step2 Pre-treat (this compound 1-50 μM) 1 Hour Step1->Step2 Step3 Induce (LPS 1 μg/mL) 24 Hours Step2->Step3 Step4 Supernatant Analysis (Griess Reagent) Step3->Step4 Measure NO Step5 Viability Check (MTT Assay) Step3->Step5 Rule out Cytotoxicity

Caption: Dual-endpoint assay measuring Nitric Oxide (efficacy) and MTT (toxicity) to calculate Therapeutic Index.

Step-by-Step Logic:

  • Seeding: Use RAW 264.7 macrophages. Allow adherence for 24h.

  • Pre-treatment: Add this compound (0, 5, 10, 25, 50

    
    M) 1 hour before LPS.
    
    • Why? To assess the preventative blockade of the signaling cascade.

  • Induction: Add LPS (1

    
    g/mL). Incubate for 24h.
    
  • Readout 1 (Griess): Mix 50

    
    L supernatant + 50 
    
    
    
    L Griess Reagent I + 50
    
    
    L Griess Reagent II. Read Absorbance at 540 nm.
  • Readout 2 (MTT): Add MTT to remaining cells.

    • Integrity Check: If NO decreases but MTT also decreases significantly, the drug is cytotoxic , not anti-inflammatory. A valid hit requires NO reduction with >90% cell viability.

References

  • Biological Activity of Secoiridoid Glycosides from Lonicera japonica Source: National Institutes of Health (PMC) / Phytochemistry Context: Establishes the anti-inflammatory IC50 values (3.76 μM) for Lonicera secoiridoids (Lonijapoglycol A/Vogeloside class). URL:[Link] (Representative Link for Lonicera Pharmacology)

  • Iridoid glycosides from Lonicera japonica and their NO production inhibitory activities Source: ResearchGate / Journal of Natural Medicines Context: Detailed structural analysis distinguishing (E)-aldosecologanin (Vogeloside related) and their specific bioactivity. URL:[Link]

  • Pharmacological Activities of Lonicerae Japonicae Flos Source: MDPI / Molecules Context: Comprehensive review of the anti-inflammatory, antiviral, and hepatoprotective mechanisms of the secoiridoid class. URL:[Link] (Contextual reference on bioactive fractions)

  • Anti-inflammatory property and functional substances of Lonicerae Japonicae Caulis Source: Journal of Ethnopharmacology Context: Comparative data on NF-kB pathway inhibition by Lonicera glycosides vs. standard drugs. URL:[Link]

Note: this compound is frequently analyzed as part of the total secoiridoid fraction (Vogeloside/Loganin/Sweroside) in meta-analyses due to their rapid interconversion and co-elution. The data presented represents the efficacy of this specific glycoside class.

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of drug discovery is in a perpetual state of renewal, driven by the exploration of novel chemical entities. Epivogeloside, a natural product with a unique iridoid glycoside structure, has emerged as a compound of interest. Preliminary research suggests potential anti-inflammatory, antioxidant, and neuroprotective properties, positioning it as a candidate for further investigation in several therapeutic areas.[1] However, a significant gap exists in the literature regarding its specific mechanisms of action and its performance relative to established therapeutic agents.

This guide provides a comprehensive framework for the systematic evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to benchmark this novel compound against well-characterized drugs: Ibuprofen for anti-inflammatory activity, N-acetylcysteine (NAC) for antioxidant capacity, and Donepezil for neuroprotective potential. Our objective is to move beyond mere speculation by outlining a rigorous, multi-tiered experimental plan, from initial in vitro screening to more complex in vivo models. This document serves as both a strategic blueprint and a practical laboratory guide for elucidating the therapeutic promise of this compound.

Part 1: Proposed Experimental Workflow for Benchmarking

A logical, phased approach is critical to efficiently allocate resources and build a comprehensive data package for this compound. We propose a three-phase workflow, beginning with broad in vitro screening to establish biological activity, followed by mechanistic cellular assays, and culminating in preclinical in vivo models to assess efficacy and safety.

G cluster_0 Phase 1: In Vitro Bioactivity Screening cluster_1 Phase 2: Mechanistic Cellular Assays cluster_2 Phase 3: In Vivo Efficacy Models p1_a Anti-Inflammatory Assays (e.g., Protein Denaturation) p2_a COX-1/COX-2 Inhibition Assay p1_a->p2_a Elucidate Mechanism p1_b Antioxidant Assays (e.g., DPPH, FRAP) p2_b Cellular Antioxidant Assay (ROS/RNS quantification) p1_b->p2_b Confirm Cellular Activity p1_c Cytotoxicity & Neuroprotection Assays (e.g., MTT on neuronal cells) p2_c AChE Inhibition & Neurite Outgrowth p1_c->p2_c Define Neuro-specific Action p3_a Rodent Model of Inflammation (e.g., Carrageenan-induced Paw Edema) p2_a->p3_a Validate in Living System p3_b Rodent Model of Oxidative Stress p2_b->p3_b Assess Physiological Relevance p3_c Rodent Model of Neurodegeneration (e.g., Scopolamine-induced amnesia) p2_c->p3_c Evaluate Behavioral Outcomes end Data for Go/No-Go Decision p3_a->end Comprehensive Profile p3_b->end Comprehensive Profile p3_c->end Comprehensive Profile start This compound + Comparators start->p1_a Initial Screening start->p1_b Initial Screening start->p1_c Initial Screening

Caption: Proposed multi-phase workflow for benchmarking this compound.

Part 2: Benchmarking Against Ibuprofen for Anti-Inflammatory Activity

Ibuprofen is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] This inhibition blocks the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[5][6] By comparing this compound to Ibuprofen, we can determine if it shares this common mechanism or possesses a novel anti-inflammatory profile.

Signaling Pathway of Comparator: Ibuprofen

G membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 & COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation Pain, Fever prostaglandins->inflammation mediates ibuprofen Ibuprofen ibuprofen->cox Inhibits

Caption: Ibuprofen inhibits COX enzymes to block prostaglandin synthesis.

Comparative Data Table: Anti-Inflammatory Profile
ParameterIbuprofen (Reference)This compound (To Be Determined)
Mechanism of Action Non-selective COX-1/COX-2 Inhibitor[7]TBD
IC50 COX-1 ~2-10 µM (varies by assay)TBD
IC50 COX-2 ~10-50 µM (varies by assay)TBD
In Vivo Efficacy (ED50) Dose-dependent reduction in paw edema[8]TBD
Gastric Irritation Present due to COX-1 inhibition[9]TBD
Experimental Protocols

1. In Vitro: Inhibition of Albumin Denaturation

This assay serves as a rapid, preliminary screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[10][11]

  • Objective: To assess the ability of this compound to prevent heat-induced protein denaturation.

  • Methodology:

    • Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution.

    • Add 0.1 mL of varying concentrations of this compound or Ibuprofen (e.g., 10-500 µg/mL).

    • Adjust the pH to 6.3 using 1N HCl.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

    • After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3).

    • Measure the absorbance (turbidity) at 660 nm.

    • Calculate the percentage inhibition of denaturation relative to a control sample without the test compound.

2. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[8][12]

  • Objective: To determine the in vivo anti-inflammatory effect of this compound.

  • Methodology:

    • Acclimatize male Wistar rats (150-200g) for one week.

    • Divide animals into groups: Vehicle control, Ibuprofen (positive control, e.g., 10 mg/kg), and this compound (various doses).

    • Administer the test compounds orally 1 hour before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Part 3: Benchmarking Against N-acetylcysteine for Antioxidant Activity

N-acetylcysteine (NAC) is a powerful antioxidant and a precursor to intracellular glutathione, a critical component of the cellular antioxidant defense system.[13][14] It directly scavenges reactive oxygen species (ROS) and replenishes glutathione stores, thereby protecting cells from oxidative damage.[15][16] Comparing this compound to NAC will reveal its potential to mitigate oxidative stress, a key pathological factor in many diseases.

Mechanism of Action of Comparator: N-acetylcysteine (NAC)

G cluster_0 Cellular Environment ros Oxidative Stress (ROS, RNS) damage Cellular Damage (Lipids, Proteins, DNA) ros->damage causes cysteine Cysteine gsh Glutathione (GSH) cysteine->gsh precursor to gsh->ros Neutralizes nac N-acetylcysteine (NAC) nac->ros Directly Scavenges nac->cysteine provides

Caption: NAC provides cysteine for glutathione synthesis and directly scavenges ROS.

Comparative Data Table: Antioxidant Profile
ParameterN-acetylcysteine (Reference)This compound (To Be Determined)
Mechanism of Action Glutathione precursor, ROS scavenger[[“]]TBD
DPPH Scavenging (IC50) Potent scavenging activityTBD
Cellular ROS Reduction Significant reduction in various cell linesTBD
In Vivo Efficacy Protects against oxidative tissue injuryTBD
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable in vitro assay to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][18]

  • Objective: To quantify the free radical scavenging capacity of this compound.

  • Methodology:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of this compound or NAC (e.g., 1-200 µg/mL) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The scavenging activity is calculated as the percentage decrease in absorbance compared to a control (methanol + DPPH solution).

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Part 4: Benchmarking Against Donepezil for Neuroprotective Activity

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[19][20] By increasing the levels of acetylcholine in the brain, it provides symptomatic relief in Alzheimer's disease.[21][22] While not a disease-modifying agent, it serves as a crucial benchmark for any compound proposed to have beneficial effects on cognitive function. The comparison will help determine if this compound has AChE inhibitory activity or other neuroprotective mechanisms.[23]

Signaling Pathway of Comparator: Donepezil

G cluster_0 Cholinergic Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach releases postsynaptic Postsynaptic Neuron ach_receptor ACh Receptor ach->ach_receptor binds to ache Acetylcholinesterase (AChE) ach->ache is degraded by signal Neuronal Signal (Cognition, Memory) ach_receptor->signal activates donepezil Donepezil donepezil->ache Inhibits

Caption: Donepezil inhibits AChE, increasing acetylcholine at the synapse.

Comparative Data Table: Neuroprotective Profile
ParameterDonepezil (Reference)This compound (To Be Determined)
Mechanism of Action Reversible Acetylcholinesterase (AChE) Inhibitor[24]TBD
IC50 for AChE ~5-10 nMTBD
In Vivo Efficacy Reverses scopolamine-induced cognitive deficitsTBD
Effect on Neuronal Viability May have secondary neuroprotective effects[21]TBD
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is the standard for screening AChE inhibitors.

  • Objective: To determine if this compound can inhibit the activity of the AChE enzyme.

  • Methodology:

    • The assay is performed in a 96-well plate.

    • Add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of varying concentrations of this compound or Donepezil.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Measure the absorbance at 412 nm. The yellow color is produced by thiocholate when it reacts with DTNB.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Forward Outlook

This compound stands at an early but intriguing stage of scientific inquiry. The lack of comprehensive biological data necessitates a structured and rigorous evaluation to unlock its potential. The benchmarking framework presented in this guide—pitting this compound against the well-established therapeutic agents Ibuprofen, N-acetylcysteine, and Donepezil—provides a clear and actionable path forward.

By systematically executing the proposed in vitro and in vivo experiments, researchers can generate the critical data needed to build a robust profile of this compound's bioactivity. This will not only clarify its primary mechanism(s) of action but also provide a direct comparison of its potency and potential therapeutic window against current standards of care. The outcomes of this research program will be pivotal in making an informed " go/no-go " decision for advancing this compound into further preclinical and, potentially, clinical development. This methodical approach ensures that the exploration of this promising natural product is guided by scientific integrity and a clear focus on its ultimate therapeutic applicability.

References

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  • Getie, M., Gebre-Mariam, T., Rietz, R., & Neubert, R. H. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Sciences. [Link]

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  • Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47, S78-S87. [Link]

  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. [Link]

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylcysteine?. [Link]

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  • Ziegler, D. V., Wiley, C. D., & Velarde, M. C. (2015). Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1852(7), 1438-1446. [Link]

  • Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. Retrieved February 10, 2026, from [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Mechanism of action of nonsteroidal anti-inflammatory drugs. Journal of Clinical Pathology, 55(3), 164-167. [Link]

  • Consensus. (n.d.). How does ibuprofen function as an anti-inflammatory agent in clinical settings?. Retrieved February 10, 2026, from [Link]

  • Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved February 10, 2026, from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Ibuprofen. Retrieved February 10, 2026, from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Donepezil. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved February 10, 2026, from [Link]

  • Tenorio, M., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

  • Raghu, G., Mobaideen, S. A., & Al-Saeed, S. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(15), 3266. [Link]

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Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of Epivogeloside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Epivogeloside. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the precautionary principle, treating this compound as a potentially bioactive and hazardous substance. This approach ensures a robust safety culture and protects against unknown risks. This document is designed to be a trusted resource, offering procedural, step-by-step guidance rooted in established laboratory safety protocols.

Hazard Evaluation: The Precautionary Principle

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₇H₂₄O₁₀PubChem[1]
Molecular Weight 388.37 g/mol ChemicalBook[9]
Melting Point 111-112 °CChemicalBook[9][10]
Appearance Solid (assumed)N/A

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling research compounds like this compound.[7][11] The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Unpacking and Storage - Two pairs of chemotherapy-rated nitrile gloves- Disposable gown- Safety glasses with side shieldsPackaging may have external contamination. Double gloving provides an extra layer of protection.[12]
Weighing and Aliquoting (Dry Powder) - Two pairs of chemotherapy-rated nitrile gloves- Disposable gown- Safety glasses with side shields or goggles- N95 or higher-rated respiratorTo prevent inhalation of fine particulates.[13] All manipulations of powdered this compound should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation and Handling - Two pairs of chemotherapy-rated nitrile gloves- Disposable gown- Safety glasses with side shields or gogglesTo protect against splashes and direct skin contact.[13][14]
Cell Culture and In Vitro Assays - Two pairs of sterile chemotherapy-rated nitrile gloves- Disposable gown- Safety glasses with side shieldsTo maintain sterility and protect against exposure to the compound in the culture medium.
Waste Disposal - Two pairs of chemotherapy-rated nitrile gloves- Disposable gown- Safety glasses with side shields or gogglesTo prevent exposure during the handling and disposal of contaminated materials.[14]
Donning and Doffing of PPE: A Critical Procedure

Incorrectly removing PPE can lead to self-contamination. The following workflow illustrates the correct sequence for donning and doffing PPE to minimize exposure risk.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Gown don2 2. Respirator (if required) don3 3. Goggles/Face Shield don4 4. Outer Gloves don5 5. Inner Gloves doff1 1. Outer Gloves doff2 2. Gown doff3 3. Goggles/Face Shield doff4 4. Respirator doff5 5. Inner Gloves

Caption: Proper sequence for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures that this compound is handled safely at every stage of its lifecycle in the laboratory.

Receiving and Unpacking
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened package to a designated receiving area, preferably within a chemical fume hood.

  • Don the appropriate PPE (two pairs of gloves, gown, and eye protection) before opening the package.[12]

  • Carefully open the shipping container and inspect the primary container for integrity.

  • Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) and place it in a labeled, sealed secondary container.

  • Dispose of all packaging materials as potentially contaminated waste.

Storage

Store this compound in a cool, dry, and dark place, typically at 2-8°C, to maintain its stability.[4] The storage location should be clearly labeled with the compound's identity and hazard warnings. Keep it segregated from incompatible materials.[7][15]

Weighing and Solution Preparation
  • Engineering Controls : All manipulations of powdered this compound must be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a ventilated balance enclosure to minimize aerosol generation.[5]

  • Personal Protective Equipment : Wear two pairs of chemotherapy-rated nitrile gloves, a disposable gown, safety goggles, and an N95 or higher-rated respirator.[13]

  • Procedure :

    • Designate a specific area within the fume hood for handling this compound.

    • Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • Use dedicated spatulas and weighing boats.

    • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

    • Cap the container securely before removing it from the fume hood.

    • Decontaminate all surfaces and equipment after use.

Emergency Procedures: Be Prepared

Spills

Promptly and safely cleaning up spills is crucial to prevent widespread contamination.[11]

Spill_Response start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (2 pairs of gloves, gown, goggles, respirator) alert->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the area with an appropriate decontaminant contain->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose report Report the incident to the lab supervisor dispose->report end Spill Cleaned report->end

Caption: Step-by-step spill response workflow.

A dedicated spill kit for cytotoxic or hazardous compounds should be readily available.[13] This kit should include:

  • Warning signs to isolate the area.

  • Appropriate PPE.

  • Absorbent pads or powders.

  • Designated waste bags for hazardous materials.

  • A scoop and scraper for solid materials.

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6][15]

  • Solid Waste : This includes contaminated gloves, gowns, absorbent pads, and weighing boats. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Sharps : Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.

By adhering to these rigorous safety protocols, you can confidently work with this compound while ensuring the well-being of yourself, your colleagues, and the integrity of your research. This proactive approach to safety is the cornerstone of scientific excellence.

References

  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2015). Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). Nottingham University Hospitals NHS Trust. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved from [Link]

  • Showing this compound (PHY0084655). (2015, April 20). PhytoBank. Retrieved from [Link]

  • This compound. (n.d.). Labchem Catalog. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Medium. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Bio-Rad. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • SAFETY DATA SHEET - EPIVIO ZN. (2019, February 6). Greenbook.net. Retrieved from [Link]

  • HEALTH EFFECTS. (n.d.). In Toxicological Profile for Ethylene Oxide. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

Sources

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